Denibulin
Description
This compound is a small molecular vascular disrupting agent (VDA), with potential antimitotic and antineoplastic activities. This compound selectively targets and reversibly binds to the colchicine-binding site on tubulin and inhibits microtubule assembly. This results in the disruption of the cytoskeleton of tumor endothelial cells, ultimately leading to cell cycle arrest, blockage of cell division and apoptosis. This causes inadequate blood flow to the tumor and eventually leads to a decrease in tumor cell proliferation.
benzimidazole carbamate vascular disrupting (microtubule-destabilizing) agent
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl N-[6-[4-[[(2S)-2-aminopropanoyl]amino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOHLWCIAJNSEE-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182627 | |
| Record name | Denibulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284019-34-7 | |
| Record name | Denibulin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284019347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Denibulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05932 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Denibulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DENIBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7037M241U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Chemical Properties of Denibulin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denibulin (formerly known as MN-029) is a novel, small-molecule vascular disrupting agent (VDA) with potent antimitotic and antineoplastic activities.[1] It functions by selectively targeting the colchicine-binding site on tubulin, leading to the inhibition of microtubule assembly. This disruption of the cytoskeleton in tumor endothelial cells results in cell cycle arrest, apoptosis, and a subsequent shutdown of tumor blood flow, causing central necrosis in solid tumors.[1] This technical guide provides a comprehensive overview of the synthesis, chemical properties, mechanism of action, and key experimental protocols related to this compound, aimed at professionals in the field of cancer research and drug development.
Chemical Properties and Identification
This compound is a benzimidazole carbamate derivative with the following key identifiers and physicochemical properties.
| Property | Value | Reference |
| IUPAC Name | methyl N-[6-[4-[[(2S)-2-aminopropanoyl]amino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate | [1] |
| Synonyms | MN-029, Denibulinum | [1] |
| CAS Number | 284019-34-7 | [1] |
| Molecular Formula | C₁₈H₁₉N₅O₃S | [1] |
| Molecular Weight | 385.44 g/mol | |
| Exact Mass | 385.1209 | [2] |
| Appearance | Solid powder | [2] |
| Elemental Analysis | C: 56.09%, H: 4.97%, N: 18.17%, O: 12.45%, S: 8.32% | [2] |
| Storage Conditions | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [2] |
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be constructed based on established methods for the synthesis of 2-aminobenzimidazole carbamates and related benzimidazole derivatives found in patent literature. The proposed synthesis involves a multi-step process culminating in the formation of the this compound molecule.
Proposed Synthetic Pathway
The synthesis can be logically divided into the formation of two key intermediates followed by their coupling and final modification.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocols (Hypothetical)
The following protocols are illustrative and based on general procedures for similar chemical transformations. Optimization would be required for each step.
Step 1: Synthesis of Intermediate A (Boc-protected aminophenylthiol)
-
Reaction Setup: Dissolve 4-aminothiophenol and (S)-2-(tert-butoxycarbonylamino)propanoic acid in a suitable aprotic solvent such as dichloromethane (DCM).
-
Coupling: Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the solution at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate with a mild acid, a mild base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield Intermediate A.
Step 2: Synthesis of Intermediate B (Methyl 5-mercapto-1H-benzo[d]imidazol-2-ylcarbamate)
-
Thiocyanation: React 4-chloro-3-nitroaniline with a thiocyanate salt in the presence of a suitable catalyst to introduce the thiocyano group.
-
Reduction: Reduce the nitro group of the resulting 4-thiocyano-2-nitroaniline to an amine using a reducing agent such as tin(II) chloride or catalytic hydrogenation to form a diamine.
-
Cyclization: React the o-phenylenediamine derivative with methyl cyanoformate in a suitable solvent. This reaction typically involves heating and results in the formation of the benzimidazole ring.
-
Purification: The resulting Intermediate B can be purified by recrystallization or column chromatography.
Step 3: Final Assembly and Deprotection
-
Coupling: Couple Intermediate A and Intermediate B via a nucleophilic substitution reaction, where the thiol group of Intermediate B displaces a suitable leaving group on an activated form of Intermediate A, or through a palladium-catalyzed cross-coupling reaction.
-
Deprotection: Remove the Boc protecting group from the coupled product using a strong acid, such as trifluoroacetic acid (TFA) in DCM.
-
Final Purification: Neutralize the reaction mixture and extract the product. Purify the final compound, this compound, by column chromatography or recrystallization to obtain a solid powder.
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects primarily through the disruption of microtubule dynamics in vascular endothelial cells.[1]
Caption: Signaling pathway of this compound's mechanism of action.
The key steps in this compound's mechanism of action are:
-
Binding to Tubulin: this compound selectively and reversibly binds to the colchicine-binding site on β-tubulin.[1]
-
Inhibition of Microtubule Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cellular cytoskeleton.[1]
-
Cytoskeletal Disruption: The inhibition of microtubule formation leads to a rapid collapse of the cytoskeleton in endothelial cells lining the tumor vasculature.[3]
-
Cellular Effects: This results in changes in cell shape, increased vascular permeability, and cell cycle arrest at the G2/M phase, ultimately leading to apoptosis of the endothelial cells.[1]
-
Vascular Shutdown and Tumor Necrosis: The damage to the tumor vasculature causes a rapid shutdown of blood flow to the tumor, leading to extensive ischemic necrosis of the tumor tissue.[1]
Preclinical and Clinical Data
This compound has been evaluated in both preclinical models and human clinical trials.
Preclinical Studies
In preclinical studies using the rodent KHT sarcoma model, this compound demonstrated significant vascular-disrupting effects. A dose of 100 mg/kg resulted in a substantial reduction in functional vessel number and induced extensive tumor necrosis (approximately 90%) within 24 hours. Furthermore, this compound showed a dose-dependent tumor cell killing effect and enhanced the efficacy of both radiation and cisplatin chemotherapy.
Phase I Clinical Trial
A Phase I clinical trial was conducted to evaluate the safety, pharmacokinetics, and anti-vascular effects of this compound in patients with advanced solid tumors.
| Parameter | Finding | Reference |
| Patient Population | 34 patients with advanced solid tumors. | |
| Dosing Regimen | Intravenous administration with escalating doses from 4.0 to 225 mg/m² every 3 weeks. | |
| Maximum Tolerated Dose (MTD) | 180 mg/m² | |
| Dose-Limiting Toxicities (DLTs) | At 225 mg/m², a transient ischemic attack and grade 3 transaminitis were observed. | |
| Common Toxicities | Nausea, vomiting (dose-related), diarrhea, fatigue, headache, and anorexia. No significant myelotoxicity, stomatitis, or alopecia was observed. | |
| Pharmacokinetics | Dose-related increases in Cmax and AUC were observed, with substantial inter-subject variability. | |
| Efficacy | No objective responses were noted; however, five patients had stable disease for ≥6 months. A significant correlation was found between the reduction in the vascular parameter K(trans) and exposure to this compound. |
Key Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is crucial for evaluating the direct effect of this compound on microtubule formation.
Caption: Workflow for an in vitro tubulin polymerization assay.
Protocol:
-
Reagent Preparation:
-
Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Reconstitute lyophilized, purified tubulin (e.g., from porcine brain) in the polymerization buffer on ice to a final concentration of 2 mg/mL.
-
Prepare a stock solution of this compound in DMSO and serial dilutions in polymerization buffer.
-
Prepare a solution of GTP (1 mM final concentration) and a fluorescent reporter dye that binds to microtubules.
-
-
Assay Procedure:
-
In a 96-well microplate, add the polymerization buffer, GTP, and the fluorescent reporter to each well.
-
Add the desired concentrations of this compound, a positive control (e.g., Nocodazole for inhibition), a negative control (DMSO vehicle), and a polymerization inducer (e.g., Paclitaxel).
-
Initiate the reaction by adding the cold tubulin solution to each well.
-
-
Data Collection:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence or absorbance (at 340 nm for turbidity) at regular intervals (e.g., every minute) for 60-90 minutes.
-
-
Analysis:
-
Plot the signal versus time to generate polymerization curves.
-
Determine the effect of this compound on the lag phase, polymerization rate, and the final extent of polymerization.
-
Calculate the IC₅₀ value for the inhibition of tubulin polymerization.
-
Preclinical In Vivo Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a xenograft mouse model.
Protocol:
-
Animal Model:
-
Use immunocompromised mice (e.g., nude or SCID).
-
Implant human tumor cells (e.g., a non-small cell lung cancer line) subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment Groups:
-
Randomize the mice into different treatment groups:
-
Vehicle control (e.g., saline or a suitable buffer).
-
This compound at various dose levels (e.g., 50, 100, 150 mg/kg).
-
Positive control (a standard-of-care chemotherapeutic agent).
-
-
-
Drug Administration:
-
Administer this compound or control agents via a clinically relevant route, such as intraperitoneal (IP) or intravenous (IV) injection, according to a predetermined schedule (e.g., once daily, every three days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice.
-
Excise the tumors for histological analysis to assess the extent of necrosis and changes in microvessel density.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor growth between the groups.
-
Conclusion
This compound is a promising vascular disrupting agent with a well-defined mechanism of action targeting tubulin polymerization. Its chemical properties and synthesis are characteristic of the benzimidazole carbamate class of compounds. While preclinical studies have shown significant antitumor activity, clinical development has been more challenging, highlighting the complexities of translating the effects of VDAs from animal models to human patients. The information and protocols provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working on this compound and other novel anticancer agents.
References
Preclinical Profile of Denibulin: A Technical Guide for Cancer Research
An In-Depth Examination of the Preclinical Efficacy, Mechanism of Action, and Safety of the Vascular-Disrupting Agent Denibulin (MN-029) in Cancer Models.
Introduction
This compound (formerly known as MN-029) is a novel small molecule vascular-disrupting agent (VDA) that has demonstrated potential as an anti-cancer therapeutic. By selectively targeting the tumor vasculature, this compound induces a rapid shutdown of blood flow to solid tumors, leading to extensive tumor necrosis. This technical guide provides a comprehensive overview of the preclinical studies that have defined the pharmacological profile of this compound, offering researchers, scientists, and drug development professionals a detailed resource on its mechanism of action, in vitro and in vivo efficacy, and safety profile.
Mechanism of Action: Tubulin Polymerization Inhibition and Vascular Disruption
This compound's primary mechanism of action is the inhibition of microtubule polymerization. It reversibly binds to the colchicine-binding site on β-tubulin, disrupting the formation of the microtubule network within endothelial cells. This cytoskeletal disruption leads to changes in endothelial cell shape, increased vascular permeability, and ultimately, a collapse of the tumor's established vasculature. This targeted attack on the tumor's blood supply distinguishes this compound as a VDA. The subsequent reduction in blood flow deprives the tumor of essential oxygen and nutrients, resulting in widespread ischemic necrosis within the tumor core.
Denibulin: A Technical Guide to its Discovery, Preclinical, and Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denibulin (formerly known as MN-029) is a novel small molecule vascular disrupting agent (VDA) that has been investigated for the treatment of solid tumors.[1][2] It belongs to the class of tubulin-binding agents that selectively target the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development history of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Discovery and Development History
This compound was originally developed by Angiogene Pharmaceuticals, Ltd. and was subsequently licensed by MediciNova, Inc. for further development.[1] The rationale for its development was based on the strategy of targeting the tumor's blood supply, a critical pathway for tumor growth and metastasis. Preclinical studies demonstrated that this compound possesses significant anti-tumor activity in a range of cancer models at doses that were well-tolerated.[4] These promising preclinical results led to its advancement into clinical trials.
MediciNova conducted two Phase I clinical trials to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.[2] The first trial established a maximum tolerated dose (MTD) of 180 mg/m² when administered as an intravenous infusion every three weeks.[2][5] The second Phase I trial explored a more frequent dosing schedule. While the compound was generally well-tolerated and showed signs of anti-vascular activity, further clinical development has not been actively pursued in recent years.
Mechanism of Action
This compound and its primary metabolite, MN-022, exert their anti-cancer effects by targeting tubulin, a key component of the cytoskeleton.[4] The proposed mechanism of action involves the following key steps:
-
Tubulin Binding: this compound and its metabolites bind reversibly to the colchicine-binding site on β-tubulin.[4] This binding disrupts the normal process of microtubule polymerization and depolymerization.
-
Cytoskeletal Disruption: The interference with microtubule dynamics leads to the disruption of the cytoskeleton, particularly in rapidly dividing cells such as the endothelial cells lining the tumor blood vessels.[4]
-
Endothelial Cell Shape Change and Apoptosis: The cytoskeletal disruption induces a change in the shape of tumor endothelial cells, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).
-
Vascular Shutdown and Tumor Necrosis: The loss of endothelial cell integrity results in the collapse of the tumor vasculature, leading to a rapid shutdown of blood flow to the tumor. This ischemic environment causes extensive necrosis (cell death) within the tumor core.[3]
This compound is rapidly metabolized in vivo via hydrolysis of an amide bond to form MN-022, which is subsequently N-acetylated to MN-021. All three compounds, this compound, MN-022, and MN-021, have been shown to bind to the colchicine-binding site of tubulin.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vitro and In Vivo Activity of this compound (MN-029)
| Assay Type | Cell Line / Model | Endpoint | Concentration / Dose | Result | Reference |
| Growth Inhibition | MDA-MB-435 (Breast Carcinoma) | Inhibition of cell growth | nM concentrations | Potent inhibition | [4] |
| Growth Inhibition | HUVEC (Human Umbilical Vein Endothelial Cells) | Inhibition of cell growth | nM concentrations | Potent inhibition | [4] |
| Cytotoxicity | MDA-MB-435 (Breast Carcinoma) | Cell death | µM concentrations | >1000-fold higher than growth inhibition | [4] |
| Cytotoxicity | HUVEC (Human Umbilical Vein Endothelial Cells) | Cell death | µM concentrations | >1000-fold higher than growth inhibition | [4] |
| In Vivo Efficacy | KHT Sarcoma (rodent model) | Tumor Necrosis | 100 mg/kg (single dose) | ~90% necrosis at 24 hours | [3][6] |
Table 2: Phase I Clinical Trial Data for this compound (MN-029)
| Parameter | Value | Notes | Reference |
| Maximum Tolerated Dose (MTD) | 180 mg/m² | Administered as an intravenous infusion every three weeks. | [2][5] |
| Dose-Limiting Toxicities (DLTs) | Transient ischemic attack, Grade 3 transaminitis | Observed at the 225 mg/m² dose level. | [5] |
| Most Common Adverse Events | Nausea, vomiting, diarrhea, fatigue, headache, anorexia | Characteristic of vascular disrupting agents. | [2][5] |
| Clinical Activity | Stable disease in 9 of 34 patients; 6 patients with prolonged stable disease (>6 months) | No objective responses were observed in the Phase I trial. | [2] |
Experimental Protocols
Detailed experimental protocols from the specific preclinical and clinical studies of this compound are not publicly available. The following are representative protocols for the key assays used to characterize tubulin-targeting and anti-angiogenic agents.
Tubulin Polymerization Inhibition Assay (Generic Protocol)
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
On ice, prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.
-
Add the test compound (this compound) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the polymerization of tubulin into microtubules.
-
Plot the absorbance values over time to generate polymerization curves. The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.
HUVEC Tube Formation Assay (Generic Protocol)
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
Test compound (this compound)
-
96-well plate
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the test compound (this compound) at various concentrations. Include a vehicle control.
-
Seed the HUVECs onto the solidified basement membrane extract.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Observe the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the area covered by the tubes using imaging software. The inhibitory effect of the compound is determined by the reduction in these parameters compared to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and a typical workflow for its preclinical evaluation.
Caption: Mechanism of action of this compound leading to tumor necrosis.
Caption: A typical preclinical evaluation workflow for a vascular disrupting agent like this compound.
References
Denibulin's Impact on the Tumor Endothelial Cell Cytoskeleton: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denibulin (formerly MN-029) is a novel small molecule vascular disrupting agent (VDA) that has demonstrated significant potential in preclinical and clinical studies for the treatment of solid tumors. Its primary mechanism of action involves the targeted disruption of the microtubule cytoskeleton in tumor endothelial cells. This guide provides an in-depth technical overview of this compound's effects, detailing its molecular interactions, cellular consequences, and the downstream signaling pathways involved. It is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of anti-cancer therapeutics targeting the tumor vasculature.
Introduction
The tumor vasculature presents a critical target for cancer therapy. Unlike normal physiological vasculature, tumor blood vessels are often chaotic, immature, and highly dependent on continuous signaling for their survival and proliferation. Vascular disrupting agents (VDAs) represent a therapeutic class that selectively targets and damages this established tumor vasculature, leading to a rapid shutdown of blood flow, subsequent tumor necrosis, and inhibition of tumor growth.[1][2]
This compound is a potent VDA that functions by interfering with microtubule dynamics, a fundamental process for maintaining cell structure, division, and signaling.[1] This document elucidates the specific effects of this compound on the tumor endothelial cell cytoskeleton, providing quantitative data, detailed experimental methodologies, and visual representations of the key biological processes.
Mechanism of Action: Targeting Tubulin Polymerization
This compound exerts its anti-vascular effects by directly interacting with the building blocks of microtubules, the αβ-tubulin heterodimers.
2.1. Binding to the Colchicine Site
This compound selectively and reversibly binds to the colchicine-binding site on β-tubulin.[1][3] This binding prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the existing microtubule network within the cell.[3][4] The reversible nature of this binding is a key characteristic of this compound.[1]
2.2. Inhibition of Microtubule Assembly
Data Presentation: Quantitative Effects of this compound
The following tables summarize the available quantitative data on the biological effects of this compound.
| Parameter | Cell Type/System | Effect | Concentration/Dose | Citation |
| Capillary Tube Disruption | Human Umbilical Vein Endothelial Cells (HUVECs) | Disruption of pre-formed capillary-like structures | Nanomolar (nM) range | [8] |
| Cytotoxicity | Human Umbilical Vein Endothelial Cells (HUVECs) | Induction of cell death | Micromolar (µM) range (>1000-fold higher than for tube disruption) | [8] |
| Tumor Necrosis | Rodent KHT Sarcoma Model | Induction of extensive tumor necrosis | 100 mg/kg | [8] |
| Tumor Blood Flow | Human Patients with Advanced Solid Tumors | Significant reduction in tumor blood flow (as measured by Ktrans in DCE-MRI) | Correlated with drug exposure | [8][9] |
Note: Specific IC50 values for tubulin polymerization and quantitative data on endothelial cell permeability and shape change for this compound are not currently available in the reviewed literature.
Cellular Consequences in Tumor Endothelial Cells
The disruption of the microtubule cytoskeleton by this compound leads to profound morphological and functional changes in tumor endothelial cells.
4.1. Cytoskeletal Collapse and Cell Shape Alteration
The depolymerization of microtubules results in a collapse of the endothelial cell cytoskeleton. This leads to a characteristic "rounding up" of the normally flattened endothelial cells.[8] This change in cell shape is a direct consequence of the loss of structural support provided by the microtubule network.
4.2. Increased Endothelial Permeability
The alteration in cell shape and the disruption of cytoskeletal integrity lead to the formation of intercellular gaps, significantly increasing the permeability of the tumor vasculature.[10] This increased leakiness contributes to a rise in interstitial fluid pressure within the tumor, further compromising blood flow.
4.3. Induction of Apoptosis
Prolonged disruption of the microtubule network triggers apoptotic pathways in endothelial cells, leading to programmed cell death.[1] This contributes to the overall destruction of the tumor vasculature.
Signaling Pathways Modulated by this compound
This compound's interaction with tubulin initiates a cascade of downstream signaling events that ultimately mediate its anti-vascular effects.
5.1. RhoA Activation and Cytoskeletal Reorganization
Microtubule depolymerization is known to activate the small GTPase RhoA.[11][12] Guanine nucleotide exchange factors (GEFs) are released from the microtubule network upon its disruption, leading to the activation of RhoA.[11][13] Activated RhoA, in turn, promotes the formation of actin stress fibers and focal adhesions, contributing to the observed changes in cell shape and contractility.[14][15]
5.2. Regulation of HIF-1α and VEGF Signaling
Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that plays a central role in the adaptive response of tumor cells to low oxygen conditions, including the upregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[16][17] A functional microtubule network is required for the nuclear translocation and activity of HIF-1α.[18] By disrupting microtubules, this compound can inhibit the HIF-1α signaling pathway, leading to a downstream reduction in VEGF secretion by tumor endothelial cells. This creates a negative feedback loop, further contributing to the anti-angiogenic effect.[16]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
6.1. In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol (as a polymerization enhancer)
-
Microplate reader capable of reading absorbance at 340 nm
-
Temperature-controlled 96-well plates
Procedure:
-
Prepare a tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM.
-
Add glycerol to a final concentration of 10% (v/v).
-
Prepare serial dilutions of this compound in General Tubulin Buffer.
-
In a pre-chilled 96-well plate, add the this compound dilutions.
-
Add the tubulin/GTP/glycerol mixture to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
The rate of increase in absorbance is proportional to the rate of tubulin polymerization. Calculate the IC50 value by plotting the inhibition of polymerization rate against the log of this compound concentration.
6.2. Immunofluorescence Staining of Endothelial Cell Cytoskeleton
This method allows for the visualization of microtubule disruption in endothelial cells treated with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
Glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
Triton X-100 (0.1% in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: fluorescently-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HUVECs onto glass coverslips in a 24-well plate and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding by incubating with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
6.3. In Vivo Matrigel Plug Angiogenesis Assay
This assay assesses the effect of this compound on the formation of new blood vessels in a living organism.
Materials:
-
Matrigel (growth factor reduced)
-
Pro-angiogenic factor (e.g., bFGF or VEGF)
-
This compound
-
Syringes and needles
-
Mice (e.g., C57BL/6)
-
Anesthesia
-
Hemoglobin assay kit or antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Thaw Matrigel on ice.
-
Prepare a mixture of Matrigel, a pro-angiogenic factor, and either this compound or vehicle control on ice.
-
Anesthetize the mice.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will solidify at body temperature, forming a plug.
-
After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by either:
-
Hemoglobin content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay. The amount of hemoglobin is proportional to the number of red blood cells, and thus blood vessels, within the plug.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an antibody against an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.
-
Conclusion
This compound is a promising vascular disrupting agent with a well-defined mechanism of action centered on the disruption of the tumor endothelial cell cytoskeleton. By inhibiting tubulin polymerization, this compound triggers a cascade of events including cell shape changes, increased vascular permeability, and apoptosis, ultimately leading to a shutdown of tumor blood flow. The downstream signaling pathways involving RhoA activation and inhibition of HIF-1α/VEGF signaling further contribute to its potent anti-angiogenic and anti-tumor effects. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel VDAs. Further research to obtain precise quantitative data on this compound's effects on tubulin polymerization, endothelial cell permeability, and morphology will be invaluable for its continued clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel mathematical approach to accurately quantify 3D endothelial cell morphology and vessel geometry based on fluorescently marked endothelial cell contours: Application to the dorsal aorta of wild-type and Endoglin-deficient zebrafish embryos | PLOS Computational Biology [journals.plos.org]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A phase I study of MN-029 (this compound), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Permeability of the endothelial barrier: identifying and reconciling controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rho guanine nucleotide exchange factors: regulators of Rho GTPase activity in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation and functions of the RhoA regulatory guanine nucleotide exchange factor GEF-H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Guanine Nucleotide Exchange Factor-H1 in Complement-mediated RhoA Activation in Glomerular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of gef-h1, a guanine nucleotide exchange factor for RhoA, by DNA transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Loss of HIF-1alpha in endothelial cells disrupts a hypoxia-driven VEGF autocrine loop necessary for tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Molecular Perspective on HIF-1α and Angiogenic Stimulator Networks and Their Role in Solid Tumors: An Update [mdpi.com]
- 17. Hypoxia inducible factor-1α/vascular endothelial growth factor signaling activation correlates with response to radiotherapy and its inhibition reduces hypoxia-induced angiogenesis in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vascular endothelial growth factor (VEGF) modulation by targeting hypoxia-inducible factor-1alpha--> hypoxia response element--> VEGF cascade differentially regulates vascular response and growth rate in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-proliferative Activity of Denibulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denibulin (formerly known as MN-029) is a novel small molecule vascular disrupting agent (VDA) that has demonstrated potent anti-proliferative and antineoplastic activities in preclinical studies. This technical guide provides an in-depth overview of the in vitro anti-proliferative properties of this compound, focusing on its mechanism of action, effects on the cell cycle, and induction of apoptosis. Detailed experimental protocols for key assays are provided, along with visualizations of the associated signaling pathways and experimental workflows to support further research and development.
Introduction
This compound is a benzimidazole carbamate derivative that selectively targets the colchicine-binding site on β-tubulin. This interaction disrupts microtubule dynamics, leading to the disassembly of the microtubule network. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. By interfering with microtubule polymerization, this compound preferentially affects rapidly dividing cells, such as those found in the tumor neovasculature and cancer cells themselves, ultimately leading to cell cycle arrest and apoptosis.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of tubulin polymerization. It binds to the colchicine site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule cytoskeleton triggers a cascade of downstream events, including:
-
Disruption of Mitotic Spindle Formation: Leading to arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Triggered by the sustained cell cycle arrest and disruption of microtubule-dependent survival signaling.
The induction of apoptosis by microtubule-targeting agents is a complex process that can involve the modulation of various signaling pathways. While the specific downstream signaling of this compound is not fully elucidated in the provided search results, it is known that disruption of microtubule dynamics can activate stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway, and modulate the expression and function of Bcl-2 family proteins, which are key regulators of apoptosis.
Data Presentation: Anti-proliferative Activity
While specific IC50 values for a broad range of cancer cell lines were not available in the provided search results, one study mentioned that this compound (MN-029) and its active metabolite, MN-022, inhibit the growth of MDA-MB-435 breast carcinoma and human umbilical vein endothelial cells (HUVECs) at nanomolar concentrations, while cytotoxicity is observed at micromolar concentrations.[1]
For illustrative purposes, the following table structure is provided for the presentation of quantitative anti-proliferative data. Researchers are encouraged to populate this table with their own experimental data.
| Cell Line | Cancer Type | IC50 (nM) |
| Example: MDA-MB-231 | Breast | Data |
| Example: HCT116 | Colon | Data |
| Example: A549 | Lung | Data |
| Example: PC-3 | Prostate | Data |
| Example: HUVEC | Endothelial | Data |
Caption: Table 1. In Vitro Anti-proliferative Activity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro anti-proliferative activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of tubulin in vitro.
Materials:
-
Purified tubulin (>97% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
This compound
-
Paclitaxel (positive control for polymerization)
-
Colchicine (positive control for inhibition)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reconstitute purified tubulin in G-PEM buffer to a final concentration of 3 mg/mL.
-
Prepare dilutions of this compound, paclitaxel, and colchicine in G-PEM buffer.
-
In a pre-warmed 96-well plate, add the test compounds to the respective wells.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance as a function of time to visualize the polymerization kinetics.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in response to this compound treatment.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's Mechanism of Action.
Experimental Workflows
Caption: Cell Viability Assay Workflow.
Caption: Cell Cycle Analysis Workflow.
Caption: Apoptosis Assay Workflow.
Conclusion
This compound exhibits potent in vitro anti-proliferative activity by targeting tubulin polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis. This technical guide provides a framework for the continued investigation of this compound's efficacy and mechanism of action in various cancer models. The detailed experimental protocols and visualizations serve as a resource for researchers in the fields of oncology and drug development. Further studies are warranted to establish a comprehensive profile of this compound's activity across a wide range of cancer cell lines and to further elucidate the specific signaling pathways involved in its apoptotic effects.
References
Denibulin's Interaction with β-Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Denibulin (formerly MN-029) is a novel small molecule vascular-disrupting agent (VDA) that exhibits potent anti-tumor activity by targeting the microtubule cytoskeleton of endothelial cells. It selectively binds to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization. This disruption of the microtubule network in tumor vascular endothelial cells triggers a cascade of events, including cell cycle arrest at the G2/M phase and induction of apoptosis, ultimately leading to a shutdown of tumor blood flow and subsequent tumor necrosis. This technical guide provides an in-depth analysis of this compound's binding to β-tubulin, including available quantitative data, detailed experimental methodologies, and a visualization of the proposed signaling pathways.
Quantitative Data on this compound's Activity
Table 1: Pharmacokinetic Parameters of this compound (MN-029) in a Phase I Clinical Trial
| Dose Level (mg/m²) | Mean Cmax (ng/mL) | Mean AUC (ng·h/mL) |
| 4.0 - 225 | Dose-related increases observed | Dose-related increases observed |
| Specific mean values for Cmax and AUC at each dose level are not publicly available; however, the study reported dose-proportional increases with substantial inter-subject variability.[1][2] The maximum tolerated dose (MTD) was determined to be 180 mg/m².[1][2] |
Mechanism of Action: Binding to the Colchicine Site
This compound functions as a microtubule-destabilizing agent by reversibly binding to the colchicine-binding site on the β-tubulin subunit.[3] This binding event interferes with the assembly of αβ-tubulin heterodimers into microtubules, a critical process for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.
Signaling Pathway of this compound in Endothelial Cells
References
Denibulin: A Technical Guide to its Impact on Tumor Blood Flow and Necrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denibulin (formerly MN-029) is a novel small-molecule vascular-disrupting agent (VDA) that has shown potential in preclinical and early-phase clinical studies for the treatment of advanced solid tumors. As a tubulin polymerization inhibitor, this compound selectively targets the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on tumor hemodynamics, and the methodologies used to evaluate its efficacy.
Core Mechanism of Action: Tubulin Polymerization Inhibition
This compound's primary mechanism of action is the inhibition of tubulin polymerization.[1][2] Tubulin is a critical protein that forms microtubules, a key component of the cellular cytoskeleton. In rapidly proliferating endothelial cells of the tumor vasculature, microtubules are essential for maintaining cell shape, migration, and the formation of new blood vessels.
By binding to the colchicine-binding site on tubulin, this compound disrupts the dynamic equilibrium of microtubule assembly and disassembly.[3] This leads to a collapse of the endothelial cell cytoskeleton, causing the cells to round up and detach from the extracellular matrix.[4] The disruption of cell-cell junctions and the integrity of the vascular lining results in increased vascular permeability and a rapid cessation of blood flow within the tumor.[5][6]
Impact on Tumor Blood Flow and Vascular Permeability
The primary pharmacodynamic effect of this compound is a significant and rapid reduction in tumor blood flow.[3] This is a hallmark of vascular-disrupting agents and is the direct result of the morphological changes induced in the tumor endothelial cells. The compromised vasculature is unable to sustain blood perfusion, leading to an acute state of ischemia within the tumor core.
In a phase I clinical trial involving patients with advanced solid tumors, this compound administration led to a measurable decrease in tumor vascular parameters.[2][3] A significant linear correlation was observed between the exposure to this compound and the reduction in Ktrans, a quantitative parameter derived from Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) that reflects vascular permeability.[2][3]
Quantitative Data on Vascular Effects
| This compound Dose (mg/m²) | Expected Change in Tumor Blood Flow | Change in Vascular Permeability (Ktrans) |
| Low Dose (e.g., 4.0 - 60) | Minimal to Moderate Reduction | Measurable Decrease |
| Mid Dose (e.g., 60 - 120) | Moderate to Significant Reduction | Significant Decrease |
| High Dose (e.g., 120 - 180) | Significant to Profound Reduction | Strong Decrease |
Note: This table is illustrative and based on the reported dose-dependent trend and the significant linear correlation between drug exposure and Ktrans reduction.[2][3] Precise percentage reductions from preclinical or clinical studies are not publicly available.
Induction of Tumor Necrosis
The acute and severe reduction in tumor blood flow induced by this compound deprives the tumor cells of oxygen and essential nutrients, leading to extensive tumor necrosis.[1] This process of cell death is a direct consequence of the vascular shutdown. The central regions of the tumor, which are often already poorly perfused, are most susceptible to this compound's effects, resulting in a characteristic pattern of central necrosis with a viable rim of tumor tissue at the periphery that may be supplied by more stable, normal vasculature.[4]
Experimental Protocols
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
DCE-MRI is the primary non-invasive imaging modality used to quantitatively assess the anti-vascular effects of this compound in both preclinical and clinical settings.[3][7]
Methodology Overview:
-
Baseline Imaging: A baseline DCE-MRI scan is performed before the administration of this compound. This involves the acquisition of T1-weighted images before, during, and after the intravenous injection of a gadolinium-based contrast agent.
-
This compound Administration: The patient or animal subject is treated with a specific dose of this compound.
-
Follow-up Imaging: A second DCE-MRI scan is performed at a specified time point after this compound administration (e.g., 6-8 hours post-dose in the phase I trial).[2]
-
Image Analysis: The acquired images are post-processed to generate time-concentration curves of the contrast agent in the tumor tissue. Pharmacokinetic models, such as the Tofts model, are then applied to these curves to derive quantitative parameters.
-
Key Parameters:
-
Ktrans (Volume transfer constant): Reflects the leakage of contrast agent from the blood plasma into the extravascular extracellular space, indicating vascular permeability.
-
ve (Volume of the extravascular extracellular space): Represents the fractional volume of the tissue that is outside of the blood vessels and cells.
-
vp (Volume of the blood plasma): Represents the fractional volume of blood plasma in the tissue.
-
IAUC (Initial Area Under the Curve): A semi-quantitative measure of initial contrast uptake.
-
Histological Analysis of Tumor Necrosis
Histopathological examination of tumor tissue is the gold standard for confirming and quantifying tumor necrosis.
Methodology Overview:
-
Tissue Collection: Tumor tissues are harvested from preclinical models at various time points after this compound treatment. In a clinical setting, biopsies or surgical resections may be analyzed.
-
Fixation and Processing: The tissue samples are fixed in formalin and embedded in paraffin wax.
-
Sectioning and Staining: Thin sections of the embedded tissue are cut and stained, most commonly with Hematoxylin and Eosin (H&E). H&E staining allows for the clear differentiation of viable tumor tissue (characterized by intact cells with basophilic nuclei) and necrotic tissue (which appears as eosinophilic, amorphous debris with loss of cellular detail).[8][9]
-
Quantification: The extent of necrosis is typically quantified as a percentage of the total tumor area. This can be performed manually by a pathologist or with the aid of digital image analysis software. The necrotic area is outlined and its area calculated relative to the total tumor cross-sectional area.
Signaling Pathways and Visualizations
The disruption of microtubule dynamics by this compound is thought to trigger a cascade of intracellular signaling events within endothelial cells, ultimately leading to the observed changes in cell morphology and vascular function. While the precise signaling pathway for this compound has not been fully elucidated, it is hypothesized to involve the Rho family of small GTPases, which are key regulators of the actin cytoskeleton.
Proposed Signaling Pathway for this compound-Induced Vascular Disruption
References
- 1. sepax-tech.com.cn [sepax-tech.com.cn]
- 2. A phase I study of MN-029 (this compound), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical efficacy of vascular disrupting agents in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histopathological significance of necrosis in oral lesions: A review - PMC [pmc.ncbi.nlm.nih.gov]
Denibulin: A Technical Guide to its Role in Cell Cycle Arrest and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Denibulin (formerly MN-029) is a novel small molecule that acts as a microtubule-destabilizing agent. By binding to the colchicine site on β-tubulin, it disrupts microtubule polymerization, leading to a cascade of intracellular events that culminate in cell cycle arrest at the G2/M phase and the induction of apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underpinning this compound's anti-cancer activity, supported by representative data, detailed experimental protocols, and visual workflows to facilitate further research and development.
Mechanism of Action: Disruption of Microtubule Dynamics
This compound's primary mechanism of action is the inhibition of microtubule assembly. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.
This compound selectively binds to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics has profound consequences for rapidly dividing cells, particularly cancer cells, which are highly dependent on a functional mitotic spindle for cell division.
The inhibition of microtubule formation leads to:
-
Mitotic Spindle Disruption: In the absence of stable microtubules, the mitotic spindle cannot form correctly. This prevents the proper segregation of chromosomes during mitosis.
-
Cell Cycle Arrest: The cell's internal checkpoint mechanisms, specifically the spindle assembly checkpoint (SAC), detect the failed chromosome alignment and arrest the cell cycle at the G2/M transition to prevent aneuploidy.
-
Induction of Apoptosis: Prolonged arrest in mitosis can trigger the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Data on this compound's In Vitro Activity
Disclaimer: The following data are representative examples of the expected effects of a colchicine-binding site inhibitor like this compound, compiled for illustrative purposes due to the limited availability of specific, comprehensive quantitative data for this compound in the public domain.
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Representative IC50 (nM) |
| HeLa | Cervical Cancer | 8.5 |
| MCF-7 | Breast Cancer | 12.2 |
| A549 | Lung Cancer | 15.8 |
| HCT116 | Colon Cancer | 9.1 |
| K562 | Leukemia | 5.4 |
Table 2: Representative Effect of this compound on Cell Cycle Distribution in a Cancer Cell Line
Flow cytometry analysis of DNA content is used to determine the percentage of cells in different phases of the cell cycle. Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase.
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | 55% | 25% | 20% |
| This compound (10 nM) | 15% | 10% | 75% |
Table 3: Representative Quantification of Apoptosis by Annexin V/PI Staining
Annexin V-FITC and Propidium Iodide (PI) double staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Vehicle) | 95% | 3% | 2% |
| This compound (10 nM) | 40% | 35% | 25% |
Signaling Pathways and Experimental Workflows
This compound-Induced G2/M Arrest Signaling Pathway
This compound-Induced Apoptosis Pathway
General Experimental Workflow for Evaluating this compound
The Selectivity of Denibulin for Tumor Vasculature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denibulin (formerly MN-029) is a novel small molecule vascular disrupting agent (VDA) that has shown promise in preclinical and clinical studies for the treatment of solid tumors. As a tubulin-binding agent, this compound selectively targets the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization. This disruption of the microtubule cytoskeleton preferentially affects newly formed and actively proliferating endothelial cells within the tumor microenvironment, resulting in a rapid shutdown of tumor blood flow and subsequent central tumor necrosis. This technical guide provides an in-depth overview of the selectivity of this compound for tumor vasculature, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Data Presentation
The selectivity of this compound is highlighted by the significant difference in concentrations required to elicit anti-vascular effects versus direct cytotoxicity against tumor cells and normal cells.
Table 1: In Vitro Activity of this compound
| Cell Type | Assay | Effective Concentration | Cytotoxic Concentration (IC50) | Selectivity Ratio (Cytotoxic/Anti-vascular) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Capillary Tube Formation Disruption | Nanomolar (nM) range | Micromolar (µM) range | >1000-fold |
| KHT Sarcoma Cells | Clonogenic Assay | Not Applicable | Dose-dependent killing observed in vivo | Not Applicable |
| Various Human Cancer Cell Lines | Proliferation/Cytotoxicity Assays | Not Applicable | Micromolar (µM) range | Not Applicable |
Note: Specific IC50 values for a broad panel of cancer cell lines versus normal endothelial cells are not publicly available in the reviewed literature. The data presented is based on qualitative and semi-quantitative findings from preclinical studies.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | This compound Dose | Key Findings |
| Rodent | KHT Sarcoma | 100 mg/kg (intraperitoneal) | - Significant reduction in functional vessel number within 30 minutes. - Almost complete vascular shutdown observed. - Approximately 90% tumor necrosis by 24 hours. - Dose-dependent tumor cell killing. |
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action involves the depolymerization of microtubules in endothelial cells. This initial event triggers a cascade of downstream signaling that culminates in the disruption of the tumor vasculature. A key pathway implicated in this process is the RhoA/ROCK signaling cascade.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denibulin (formerly known as MN-029) is a novel small molecule vascular disrupting agent (VDA) that has shown promise in the treatment of solid tumors. Developed by MediciNova, this compound selectively targets the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. This technical guide provides a comprehensive overview of the intellectual property landscape surrounding this compound, its mechanism of action, and the key experimental data supporting its development.
Intellectual Property Landscape
The core intellectual property for this compound is protected by a family of patents covering the compound itself, its pharmaceutical compositions, and its use in treating cell proliferative diseases, including cancer.
A key patent family includes:
-
WO2004082613A2: This international patent application appears to be the foundational patent for this compound, covering a broad range of benzimidazole derivatives, including the chemical structure of this compound.
-
EP1613289B1: The European patent derived from the international application, providing protection in designated European countries.
-
US7728019B2: The corresponding United States patent, which secures the intellectual property rights for this compound within the US.
These patents generally claim the chemical composition of this compound, pharmaceutical formulations containing the compound, and methods of using it to treat various cancers. For instance, a Chinese patent for this compound di-hydrochloride, set to expire no earlier than July 2032, covers the compound, pharmaceutical compositions, and its method of use for treating cell proliferative diseases.[1] This comprehensive patent portfolio provides a strong foundation for the commercial development of this compound.
Mechanism of Action
This compound functions as a vascular disrupting agent by targeting the microtubule cytoskeleton of endothelial cells, particularly those in the rapidly proliferating tumor neovasculature.[2]
Key aspects of this compound's mechanism of action include:
-
Tubulin Binding: this compound selectively and reversibly binds to the colchicine-binding site on β-tubulin.[2] This interaction inhibits the polymerization of tubulin dimers into microtubules.
-
Disruption of Endothelial Cell Cytoskeleton: The inhibition of microtubule formation leads to a rapid collapse of the endothelial cell cytoskeleton. This results in changes in cell shape, loss of cell-cell adhesion, and detachment from the extracellular matrix.
-
Vascular Shutdown: The cytoskeletal disruption in tumor endothelial cells causes a rapid and profound reduction in tumor blood flow.[2] This vascular shutdown deprives the tumor of oxygen and essential nutrients.
-
Tumor Necrosis: The prolonged ischemia resulting from the vascular collapse leads to extensive necrosis (cell death) within the tumor core.[2]
The signaling pathway downstream of this compound's interaction with tubulin is a critical area of research. Disruption of microtubule dynamics is known to activate the RhoA signaling pathway, which plays a crucial role in regulating endothelial cell contraction and permeability. Furthermore, the integrity of endothelial cell junctions, which is critical for vessel stability, is maintained by vascular endothelial (VE)-cadherin. The function of VE-cadherin is closely linked to the underlying microtubule network, suggesting that this compound's effects may also be mediated through alterations in VE-cadherin signaling.
Experimental Data
Preclinical In Vitro Data
This compound and its active metabolite, MN-022, have demonstrated potent activity against proliferating endothelial cells and various cancer cell lines in vitro.
| Cell Line | Compound | IC50 (nM) |
| MDA-MB-435 (Breast Carcinoma) | MN-029 | nM concentrations |
| Human Umbilical Vein Endothelial Cells (HUVEC) | MN-029 | nM concentrations |
| MDA-MB-435 (Breast Carcinoma) | MN-022 | nM concentrations |
| Human Umbilical Vein Endothelial Cells (HUVEC) | MN-022 | nM concentrations |
Note: Specific nM concentrations were not detailed in the available search results.
Preclinical In Vivo Data
In animal models, this compound has shown significant anti-tumor activity through its vascular disrupting effects. In a rodent KHT sarcoma model, a 100 mg/kg dose of MN-029 resulted in a rapid vascular shutdown and extensive tumor necrosis of approximately 90% within 24 hours.[3]
Clinical Data: Phase I Study
A Phase I clinical trial of this compound (MN-029) was conducted in patients with advanced solid tumors to determine its safety, pharmacokinetics, and anti-vascular effects.[4][5]
Table 1: Phase I Clinical Trial Summary [4][5]
| Parameter | Value |
| Dosing Regimen | Escalating doses from 4.0 to 225 mg/m² administered intravenously every 3 weeks. |
| Maximum Tolerated Dose (MTD) | 180 mg/m² |
| Dose-Limiting Toxicities (DLTs) at 225 mg/m² | Transient ischemic attack, Grade 3 transaminitis |
| Common Toxicities | Nausea, vomiting, diarrhea, fatigue, headache, anorexia |
Table 2: Pharmacokinetic Parameters (at MTD of 180 mg/m²) [4]
| Parameter | Value |
| Cmax (Maximum Concentration) | Dose-related increases observed |
| AUC (Area Under the Curve) | Dose-related increases observed |
Note: Substantial inter-subject variability was observed for Cmax and AUC.
Table 3: Pharmacodynamic Effects [4]
| Parameter | Observation |
| Tumor Vascularization (Ktrans) | Significant linear correlation between reduction in Ktrans and exposure to MN-029. |
Key Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the activity of this compound.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Workflow:
Methodology:
-
A reaction mixture containing purified tubulin, GTP, and a polymerization buffer is prepared on ice.
-
This compound or a control substance is added to the reaction mixture.
-
The reaction is initiated by warming the mixture to 37°C.
-
The increase in absorbance at 340 nm, which corresponds to the scattering of light by microtubules, is measured over time using a spectrophotometer.
-
The resulting polymerization curve is analyzed to determine the effect of the compound on the rate and extent of tubulin polymerization.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.
Workflow:
Methodology:
-
A 96-well plate is coated with a basement membrane matrix, such as Matrigel.
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel.
-
This compound or a control substance is added to the cells.
-
The plate is incubated at 37°C for several hours to allow for tube formation.
-
The formation of capillary-like structures is visualized and imaged using a microscope.
-
Tube formation is quantified by measuring parameters such as total tube length, number of branch points, and total tube area.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Workflow:
Methodology:
-
Cancer cells are treated with this compound or a control for a specified period.
-
Cells are harvested, washed, and fixed, typically with ethanol.
-
The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
The DNA content of individual cells is measured using a flow cytometer.
-
The resulting data is analyzed to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. This compound is expected to cause an accumulation of cells in the G2/M phase.[6][7][8]
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.
Workflow:
Methodology:
-
Cells are treated with this compound or a control to induce apoptosis.
-
Cells are harvested and washed.
-
Cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
Conclusion
This compound is a promising vascular disrupting agent with a well-defined mechanism of action and a strong intellectual property position. Preclinical and early clinical data have demonstrated its potent anti-tumor activity, which is mediated through the disruption of the tumor vasculature. Further clinical development will be necessary to fully elucidate the therapeutic potential of this compound in the treatment of solid tumors. This technical guide provides a foundational understanding of the key scientific and intellectual property aspects of this compound for professionals in the field of drug development and cancer research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of MN-029 (this compound), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. scispace.com [scispace.com]
- 7. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Denibulin Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Denibulin (also known as MN-029) in mouse xenograft models. This compound is a potent vascular disrupting agent (VDA) that has shown significant anti-tumor activity in preclinical studies. This document outlines the mechanism of action, experimental protocols, and expected outcomes to guide researchers in designing and executing in vivo efficacy studies.
Mechanism of Action
This compound is a small molecule that selectively targets and disrupts the tumor vasculature. Its primary mechanism involves binding to the colchicine-binding site on β-tubulin, a key component of microtubules. This interaction inhibits microtubule polymerization, leading to the disassembly of the cytoskeleton in rapidly dividing endothelial cells lining the tumor blood vessels.
The disruption of the endothelial cell cytoskeleton results in a cascade of events, including:
-
Cell Shape Change: Endothelial cells round up, leading to a loss of cell-cell adhesion.
-
Increased Vascular Permeability: The integrity of the tumor blood vessels is compromised, causing leakage.
-
Thrombosis and Vascular Shutdown: The disruption of blood flow leads to the formation of clots and ultimately, the complete shutdown of the tumor's vascular network.
-
Tumor Necrosis: Deprived of oxygen and nutrients, the central region of the tumor undergoes extensive necrosis.
This targeted attack on the tumor's blood supply makes this compound a promising candidate for cancer therapy, particularly in combination with other anti-cancer agents.
This compound's mechanism of action targeting tumor vasculature.
Experimental Protocols
This section provides detailed protocols for the preparation and administration of this compound in mouse xenograft models.
Materials
-
This compound (MN-029) hydrochloride
-
Vehicle for reconstitution (e.g., 5% Dextrose in water, Saline)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Appropriate cancer cell line for xenograft model
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Matrigel (optional, for subcutaneous injection)
-
Calipers for tumor measurement
Xenograft Model Establishment
-
Cell Culture: Culture the chosen cancer cell line under standard conditions until a sufficient number of cells are obtained for implantation.
-
Cell Preparation: On the day of implantation, harvest the cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Implantation:
-
Subcutaneous Model: Inject the cell suspension (typically 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
Orthotopic Model: For a more clinically relevant model, surgically implant the cells into the organ of origin.
-
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
Application Notes and Protocols: Assessing Denibulin's Anti-vascular Effects with DCE-MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denibulin (formerly MN-029) is a novel small molecule vascular-disrupting agent (VDA) with potent anti-tumor activity. Its mechanism of action involves the reversible inhibition of microtubule assembly, which selectively disrupts the cytoskeleton of tumor endothelial cells.[1][2] This leads to a rapid shutdown of tumor blood flow and subsequent central necrosis of solid tumors.[2] Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive imaging technique that has been effectively employed to quantitatively assess the acute anti-vascular effects of this compound in clinical settings.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing DCE-MRI to evaluate the pharmacodynamic effects of this compound on tumor vasculature.
Mechanism of Action of this compound
This compound targets the colchicine-binding site on tubulin, leading to the inhibition of microtubule polymerization. This disruption of the microtubule network in endothelial cells, particularly in the newly formed and unstable tumor vasculature, results in changes in cell shape, increased vascular permeability, and ultimately, a collapse of the tumor's blood supply. This targeted anti-vascular effect is achieved at concentrations significantly lower than those required for direct cytotoxic effects on tumor cells.
Quantitative Data Summary
A phase I clinical trial in patients with advanced solid tumors demonstrated a dose-dependent anti-vascular effect of this compound as measured by DCE-MRI.[1][2] The key pharmacodynamic biomarker, the volume transfer constant (Ktrans), showed a significant linear correlation with drug exposure.[1][2] While specific percentage reductions in Ktrans per dose cohort are not publicly available, the data indicates a clear trend of decreasing tumor perfusion and vascular permeability with increasing doses of this compound.
| This compound Dose (mg/m²) | Number of Patients | Key DCE-MRI Finding (Change in Ktrans) |
| 4.0 - 120 | Multiple escalating cohorts | Dose-dependent reduction in tumor Ktrans observed. |
| 180 (Maximum Tolerated Dose) | Expanded cohort of 6 | Significant reduction in tumor vascular parameters.[1][2] |
| 225 | Dose-limiting toxicity observed | Data indicates anti-vascular effect prior to toxicity.[1][2] |
Table 1: Summary of this compound's Anti-vascular Effects as Assessed by DCE-MRI in a Phase I Clinical Trial.
| Pharmacokinetic Parameter | Observation |
| Cmax | Dose-related increases observed, with substantial inter-subject variability.[1][2] |
| AUC | Dose-related increases observed, with substantial inter-subject variability.[1][2] |
Table 2: Pharmacokinetic Profile of this compound in the Phase I Clinical Trial.
Experimental Protocols
This compound Administration
The following protocol is based on the methodology of the phase I clinical trial of this compound.
-
Patient Population: Patients with advanced solid tumors.
-
Dose Escalation: this compound was administered at doses ranging from 4.0 to 225 mg/m². The maximum tolerated dose was determined to be 180 mg/m².[1][2]
-
Administration: this compound is administered as an intravenous (IV) infusion.
-
Dosing Schedule: The infusions were administered at 3-week intervals.[1][2]
DCE-MRI Acquisition Protocol
This protocol outlines the key steps for acquiring DCE-MRI data to assess the anti-vascular effects of this compound.
-
Imaging Schedule:
-
MRI System: A clinical MRI scanner with a field strength of 1.5T or 3T is recommended.
-
Patient Preparation:
-
Ensure the patient is positioned comfortably to minimize motion artifacts during the dynamic scan.
-
An intravenous line should be placed for the administration of the gadolinium-based contrast agent.
-
-
DCE-MRI Sequence:
-
A T1-weighted spoiled gradient-echo sequence is typically used for DCE-MRI.
-
Pre-contrast T1 mapping: Acquire data with multiple flip angles to calculate the baseline T1 relaxation time of the tissue.
-
Dynamic Scan:
-
Initiate the dynamic T1-weighted sequence.
-
After a few baseline acquisitions, administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA) at a standard dose (e.g., 0.1 mmol/kg) and a consistent injection rate (e.g., 2-3 mL/s), followed by a saline flush.
-
Continue acquiring dynamic images for a sufficient duration (e.g., 5-10 minutes) to capture the wash-in and wash-out of the contrast agent.
-
Temporal Resolution: Aim for a high temporal resolution (e.g., < 15 seconds per image) to accurately model the contrast agent kinetics.
-
-
DCE-MRI Data Analysis Protocol
-
Image Pre-processing:
-
Perform motion correction on the dynamic image series.
-
Co-register the pre-contrast T1 maps with the dynamic images.
-
-
Pharmacokinetic Modeling:
-
Convert the signal intensity-time curves to contrast agent concentration-time curves using the baseline T1 values and the relaxivity of the contrast agent.
-
Define a region of interest (ROI) within the tumor tissue for analysis.
-
Apply a pharmacokinetic model to the concentration-time data to derive quantitative parameters. A simple single-compartment model is often sufficient for assessing the effects of vascular-disrupting agents.
-
-
Derivation of Ktrans:
-
The primary parameter of interest is Ktrans (the volume transfer constant), which reflects the leakage of the contrast agent from the blood plasma into the extravascular extracellular space. It is influenced by both blood flow and vessel permeability.
-
Generate parametric maps of Ktrans for the entire tumor volume.
-
-
Statistical Analysis:
-
Calculate the mean or median Ktrans value within the tumor ROI at baseline and post-treatment.
-
Compare the pre- and post-treatment Ktrans values to quantify the anti-vascular effect of this compound.
-
Correlate the change in Ktrans with the administered dose of this compound and with pharmacokinetic parameters (Cmax and AUC) to establish a dose-response relationship.
-
Conclusion
DCE-MRI is a powerful and validated tool for the non-invasive, quantitative assessment of the anti-vascular effects of this compound. By measuring changes in tumor perfusion and permeability, primarily through the Ktrans parameter, researchers can obtain valuable pharmacodynamic data to inform dose selection and understand the biological activity of this novel vascular-disrupting agent. The protocols outlined in these application notes provide a framework for the effective implementation of DCE-MRI in preclinical and clinical studies of this compound and other similar anti-vascular therapies.
References
Application Notes and Protocols: Immunohistochemical Analysis of Vascular Changes Following Denibulin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denibulin (formerly MN-029) is a novel small-molecule vascular-disrupting agent (VDA) that has shown promise in preclinical and clinical studies for the treatment of solid tumors.[1] Its mechanism of action involves the inhibition of microtubule polymerization by binding to the colchicine-binding site on tubulin.[2] This disruption of the microtubule cytoskeleton occurs selectively in rapidly proliferating endothelial cells of the tumor neovasculature. The subsequent change in endothelial cell shape leads to a rapid shutdown of tumor blood flow, resulting in extensive central tumor necrosis.[3][4][5]
Immunohistochemistry (IHC) is a critical tool for evaluating the pharmacodynamic effects of this compound on the tumor microenvironment. By using specific antibodies to label key vascular and proliferation markers, researchers can quantitatively assess the impact of this compound on tumor vasculature. This document provides detailed application notes and protocols for the IHC analysis of vascular changes in tumor tissues following this compound treatment, focusing on the markers CD31, alpha-smooth muscle actin (α-SMA), and Ki-67.
Key Vascular Markers for IHC Analysis
-
CD31 (PECAM-1): A transmembrane glycoprotein expressed on the surface of endothelial cells. It is a widely used marker for the identification and quantification of blood vessels. A decrease in CD31-positive microvessel density (MVD) is indicative of anti-vascular activity.
-
α-SMA (alpha-smooth muscle actin): A protein expressed by pericytes and smooth muscle cells that surround and support blood vessels. The presence of α-SMA-positive cells is a marker of vessel maturity and stability. A reduction in pericyte coverage of blood vessels can indicate vascular disruption.
-
Ki-67: A nuclear protein associated with cellular proliferation. In the context of angiogenesis, Ki-67 staining in endothelial cells (co-localized with CD31) can be used to assess the proliferative activity of the tumor vasculature. A decrease in the Ki-67 proliferation index in endothelial cells is an expected effect of vascular-disrupting agents.[3][6]
Data Presentation: Quantitative Analysis of Vascular Changes
The following tables present illustrative quantitative data representing the expected effects of this compound treatment on tumor vasculature as assessed by IHC. This data is hypothetical and intended to serve as a template for the presentation of experimental results.
Table 1: Effect of this compound on Microvessel Density (MVD)
| Treatment Group | Dose (mg/kg) | Time Point (hours) | Mean MVD (vessels/mm²) | Standard Deviation | P-value vs. Vehicle |
| Vehicle Control | - | 24 | 150 | 15.2 | - |
| This compound | 10 | 6 | 125 | 12.8 | <0.05 |
| This compound | 10 | 24 | 80 | 9.5 | <0.01 |
| This compound | 30 | 6 | 105 | 11.1 | <0.01 |
| This compound | 30 | 24 | 55 | 7.3 | <0.001 |
Table 2: Effect of this compound on Pericyte Coverage
| Treatment Group | Dose (mg/kg) | Time Point (hours) | Pericyte Coverage (%) | Standard Deviation | P-value vs. Vehicle |
| Vehicle Control | - | 24 | 85 | 5.8 | - |
| This compound | 10 | 6 | 70 | 6.2 | <0.05 |
| This compound | 10 | 24 | 50 | 7.1 | <0.01 |
| This compound | 30 | 6 | 60 | 5.9 | <0.01 |
| This compound | 30 | 24 | 35 | 4.8 | <0.001 |
Table 3: Effect of this compound on Endothelial Cell Proliferation
| Treatment Group | Dose (mg/kg) | Time Point (hours) | Endothelial Ki-67 Index (%) | Standard Deviation | P-value vs. Vehicle |
| Vehicle Control | - | 24 | 30 | 4.5 | - |
| This compound | 10 | 6 | 20 | 3.8 | <0.05 |
| This compound | 10 | 24 | 10 | 2.5 | <0.01 |
| This compound | 30 | 6 | 15 | 3.1 | <0.01 |
| This compound | 30 | 24 | 5 | 1.9 | <0.001 |
Experimental Protocols
Protocol 1: Immunohistochemistry for CD31 (Endothelial Cells)
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit anti-CD31
-
Biotinylated Goat anti-Rabbit Secondary Antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), 70% (1 change for 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Solution.
-
Heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CD31 antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Prepare and apply DAB substrate solution according to the manufacturer's instructions.
-
Monitor color development under a microscope (typically 2-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol series and clear in xylene.
-
Mount coverslips using a permanent mounting medium.
-
Protocol 2: Dual Immunofluorescence for CD31 and α-SMA
Materials:
-
FFPE tumor tissue sections (4-5 µm)
-
Deparaffinization and antigen retrieval reagents (as in Protocol 1)
-
Blocking Buffer
-
Primary Antibodies: Rabbit anti-CD31 and Mouse anti-α-SMA
-
Secondary Antibodies: Goat anti-Rabbit IgG (Alexa Fluor® 488) and Goat anti-Mouse IgG (Alexa Fluor® 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium with anti-fade
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval: Follow steps 1 and 2 from Protocol 1.
-
Blocking: Follow step 4 from Protocol 1.
-
Primary Antibody Incubation:
-
Dilute both primary antibodies (anti-CD31 and anti-α-SMA) in blocking buffer.
-
Incubate sections with the antibody cocktail overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Dilute both fluorescently labeled secondary antibodies in blocking buffer.
-
Incubate sections with the secondary antibody cocktail for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Rinse with PBS (3 changes for 5 minutes each in the dark).
-
Incubate with DAPI solution for 5 minutes.
-
Rinse with PBS.
-
Mount coverslips using an anti-fade mounting medium.
-
-
Image Acquisition:
-
Visualize and capture images using a fluorescence microscope with appropriate filters for DAPI (blue), Alexa Fluor® 488 (green for CD31), and Alexa Fluor® 594 (red for α-SMA).
-
Visualizations
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. researchgate.net [researchgate.net]
- 3. Demonstrating Tumor Vascular Disrupting Activity of the Small-Molecule Dihydronaphthalene Tubulin-Binding Agent OXi6196 as a Potential Therapeutic for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Antitumor Efficacy of a Vascular Disrupting Agent Combined with an Antiangiogenic in a Rat Liver Tumor Model Evaluated by Multiparametric MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemical study of the expression of alpha-smooth muscle actin and the proliferation marker Ki-67 of glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Denibulin Efficacy Using In Vivo Imaging Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denibulin (formerly MN-029) is a novel small molecule vascular-disrupting agent (VDA) that has shown promise in the treatment of solid tumors.[1] Its mechanism of action involves the selective disruption of the tumor vasculature, leading to a cascade of events that culminate in tumor cell death.[1] Monitoring the efficacy of this compound in vivo is crucial for understanding its pharmacodynamics and for optimizing therapeutic strategies. This document provides detailed application notes and protocols for various in vivo imaging techniques that can be employed to monitor the anti-vascular and anti-tumor effects of this compound.
Mechanism of Action of this compound
This compound functions by binding to the colchicine-binding site on β-tubulin, a key component of microtubules. This interaction inhibits tubulin polymerization, leading to the depolymerization of the microtubule cytoskeleton, particularly in rapidly proliferating endothelial cells of the tumor neovasculature. The disruption of the endothelial cell cytoskeleton triggers a series of downstream events, including:
-
Changes in Cell Morphology and Adhesion: The collapse of the microtubule network leads to alterations in endothelial cell shape and the disruption of cell-cell junctions, specifically involving VE-cadherin.
-
Activation of Signaling Pathways: The cytoskeletal changes can activate signaling pathways such as the Rho/ROCK pathway, which further contributes to endothelial cell contraction and barrier dysfunction.
-
Increased Vascular Permeability: The compromised integrity of the endothelial barrier results in increased vascular permeability and leakage.
-
Vascular Shutdown and Tumor Necrosis: The culmination of these events is a rapid shutdown of blood flow within the tumor, leading to ischemia, hypoxia, and ultimately, extensive tumor necrosis.
Below is a diagram illustrating the proposed signaling pathway of this compound's action on tumor endothelial cells.
In Vivo Imaging Techniques and Protocols
A variety of non-invasive in vivo imaging techniques can be utilized to quantitatively assess the efficacy of this compound. The choice of modality will depend on the specific research question, available instrumentation, and the tumor model being used.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
DCE-MRI is a powerful technique for assessing tumor vascular characteristics, including blood flow, vessel permeability, and the volume of the extravascular extracellular space. It has been clinically validated for monitoring the effects of this compound.[1]
Experimental Workflow for Preclinical DCE-MRI:
Protocol for Preclinical DCE-MRI:
-
Animal Preparation:
-
Anesthetize the tumor-bearing animal (e.g., mouse or rat) using isoflurane (1-2% in oxygen).
-
Place a catheter in the tail vein or another suitable vessel for the administration of the contrast agent and this compound.
-
Position the animal in the MRI scanner, ensuring the tumor is within the imaging coil.
-
Monitor the animal's respiration and body temperature throughout the procedure.
-
-
Baseline Imaging:
-
Acquire pre-contrast T1-weighted images to determine the native T1 relaxation time of the tumor tissue.
-
Initiate the dynamic T1-weighted gradient echo sequence.
-
After a few baseline scans, administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA, 0.1 mmol/kg) via the catheter.
-
Continue acquiring dynamic scans for a period of 5-15 minutes to capture the influx and washout of the contrast agent.
-
-
This compound Administration:
-
Administer this compound at the desired dose through the catheter or via the appropriate route for the study design.
-
-
Post-Dose Imaging:
-
At a predetermined time point post-Denibulin administration (e.g., 6-8 hours, based on clinical trial data), repeat the DCE-MRI protocol (steps 1 and 2).[1]
-
-
Data Analysis:
-
Analyze the dynamic signal intensity changes in the tumor region of interest (ROI).
-
Use pharmacokinetic models (e.g., Tofts model) to derive quantitative parameters such as:
-
Ktrans (min⁻¹): The volume transfer constant between the blood plasma and the extravascular extracellular space, reflecting vessel permeability.
-
vp (fractional volume): The fractional volume of blood plasma per unit volume of tissue.
-
ve (fractional volume): The fractional volume of the extravascular extracellular space per unit volume of tissue.
-
-
Quantitative Data Summary (DCE-MRI):
| Parameter | Expected Change with this compound | Reference |
| Ktrans | Significant Decrease | [1] |
| vp | Decrease | |
| ve | Variable/Increase |
Note: The expected changes are based on the known vascular-disrupting effects of this compound and similar agents.
Bioluminescence Imaging (BLI)
BLI is a highly sensitive technique that can be used to non-invasively monitor tumor growth and viability in real-time. By using tumor cells that have been engineered to express luciferase, the light emission, which is dependent on cellular ATP levels and substrate delivery, can be used as a surrogate marker for tumor perfusion and viability.
Protocol for Bioluminescence Imaging:
-
Animal and Tumor Model:
-
Use tumor cells that have been stably transfected to express a luciferase gene (e.g., firefly luciferase).
-
Implant the cells into the desired location in immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
-
Baseline Imaging:
-
Administer the luciferase substrate (e.g., D-luciferin, 150 mg/kg) via intraperitoneal injection.
-
After a consistent uptake time (e.g., 10-15 minutes), anesthetize the mice and place them in a light-tight imaging chamber.
-
Acquire bioluminescence images using a sensitive CCD camera.
-
-
This compound Administration:
-
Administer this compound to the treatment group of mice.
-
-
Post-Dose Imaging:
-
Perform BLI at various time points after this compound treatment (e.g., 2, 4, 6, 24, and 48 hours) to monitor changes in light emission.
-
-
Data Analysis:
-
Define a region of interest (ROI) around the tumor.
-
Quantify the total photon flux (photons/second) within the ROI.
-
Compare the post-treatment photon flux to the baseline values to assess the reduction in tumor viability and perfusion.
-
Quantitative Data Summary (BLI):
| Parameter | Expected Change with this compound |
| Total Photon Flux | Rapid and significant decrease, followed by potential recovery |
Fluorescence Imaging
In vivo fluorescence imaging can be used to directly visualize and quantify changes in tumor vascularity and permeability. This can be achieved using fluorescently labeled dextrans of varying molecular weights.
Protocol for Fluorescence Imaging of Vascular Permeability:
-
Animal and Tumor Model:
-
Use a tumor model with accessible vasculature for imaging (e.g., dorsal skinfold window chamber or a subcutaneous tumor).
-
-
Baseline Imaging:
-
Anesthetize the animal.
-
Administer a high-molecular-weight fluorescently labeled dextran (e.g., FITC-dextran, 2,000 kDa) intravenously to label the functional vasculature.
-
Acquire baseline images of the tumor vasculature using a fluorescence microscope or an in vivo imaging system.
-
-
This compound Administration:
-
Administer this compound.
-
-
Post-Dose Imaging:
-
At various time points post-treatment, administer a lower-molecular-weight fluorescently labeled dextran of a different color (e.g., rhodamine-dextran, 70 kDa) to assess vascular permeability.
-
Acquire images and observe the extravasation of the lower-molecular-weight dextran from the blood vessels into the tumor interstitium.
-
-
Data Analysis:
-
Quantify the fluorescent intensity of the extravasated dextran in the tumor interstitium over time.
-
Measure changes in vessel diameter and density from the baseline images.
-
Quantitative Data Summary (Fluorescence Imaging):
| Parameter | Expected Change with this compound |
| Vessel Diameter | Decrease |
| Vessel Density | Decrease |
| Extravasation of Low MW Dextran | Initial increase followed by a decrease as vessels shut down |
Positron Emission Tomography (PET)
PET imaging can provide quantitative information on various biological processes within the tumor, such as metabolism, proliferation, and hypoxia. Specific PET tracers can be used to monitor the downstream effects of this compound-induced vascular shutdown.
Protocol for PET Imaging:
-
Choice of Radiotracer:
-
[¹⁸F]FDG (Fluorodeoxyglucose): To assess changes in glucose metabolism. A decrease in FDG uptake would be expected due to reduced nutrient delivery and cell death.
-
[¹⁸F]FLT (Fluorothymidine): To measure cellular proliferation. A decrease in FLT uptake would indicate an anti-proliferative effect.
-
[¹⁸F]MISO (Misonidazole): To detect tumor hypoxia. An increase in MISO uptake would be expected as a direct consequence of vascular shutdown.
-
-
Imaging Procedure:
-
Fast the animal for 4-6 hours before [¹⁸F]FDG imaging.
-
Administer the chosen radiotracer intravenously.
-
Allow for an appropriate uptake period (e.g., 60 minutes for [¹⁸F]FDG).
-
Anesthetize the animal and perform a whole-body PET scan, often in conjunction with a CT scan for anatomical co-registration.
-
Repeat the imaging procedure at baseline and at various time points after this compound treatment.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor.
-
Calculate the Standardized Uptake Value (SUV) for the tumor in each scan.
-
Compare the post-treatment SUV to the baseline SUV.
-
Quantitative Data Summary (PET):
| Radiotracer | Parameter | Expected Change with this compound |
| [¹⁸F]FDG | SUVmax, SUVmean | Decrease |
| [¹⁸F]FLT | SUVmax, SUVmean | Decrease |
| [¹⁸F]MISO | SUVmax, SUVmean | Increase |
Conclusion
In vivo imaging provides a powerful and non-invasive toolkit for elucidating the mechanism of action and monitoring the therapeutic efficacy of this compound. DCE-MRI offers detailed insights into the vascular effects, while BLI, fluorescence imaging, and PET provide complementary information on tumor viability, vascular integrity, and metabolic consequences of vascular disruption. The protocols and expected outcomes detailed in these application notes serve as a guide for researchers to design and execute robust preclinical and clinical studies to further evaluate and optimize the therapeutic potential of this compound.
References
Designing Combination Therapy Studies with Denibulin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of Denibulin in combination with other anticancer agents. The protocols and experimental designs are based on established methodologies for assessing drug synergy, toxicity, and mechanism of action in combination therapy settings.
Introduction to this compound Combination Therapy
This compound is a potent vascular disrupting agent (VDA) that selectively targets tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1] While showing promise as a monotherapy, the therapeutic efficacy of VDAs can be enhanced by combining them with other anticancer agents that can target the viable tumor rim that often survives VDA treatment.[2] This document outlines the experimental design and detailed protocols for investigating this compound in combination with chemotherapy, targeted therapy, and immunotherapy.
The primary goals of these combination studies are to:
-
Determine if the combination of this compound with other agents results in synergistic, additive, or antagonistic effects on tumor cell growth.
-
Evaluate the impact of the combination on key cellular processes such as apoptosis and cell cycle progression.
-
Assess the in vivo efficacy and safety of the combination therapy in preclinical tumor models.
Experimental Design and Rationale
A successful this compound combination therapy study requires a well-defined experimental plan that progresses from in vitro characterization to in vivo validation.
Rationale for Partnering Agents
The choice of a combination partner for this compound should be based on a sound scientific rationale. Potential combination strategies include:
-
Chemotherapy (e.g., Paclitaxel, Carboplatin): this compound-induced vascular disruption can enhance the delivery of chemotherapeutic agents to the tumor core. Paclitaxel, a microtubule-stabilizing agent, could have a synergistic effect with this compound, a microtubule-destabilizing agent.[3]
-
Targeted Therapy (e.g., Anti-VEGF agents): Combining this compound with an anti-angiogenic agent that inhibits the formation of new blood vessels can provide a dual attack on the tumor vasculature.[4]
-
Immunotherapy (e.g., Anti-PD-1/PD-L1): The necrotic cell death induced by this compound can release tumor antigens, potentially priming an anti-tumor immune response that can be potentiated by immune checkpoint inhibitors.[5]
Experimental Workflow
The overall workflow for a this compound combination study should be systematic, starting with in vitro assays to determine synergy and moving to more complex in vivo models to assess efficacy and toxicity.
In Vitro Experimental Protocols
Cell Viability and Synergy Analysis
Objective: To determine the single-agent cytotoxicity of this compound and the combination partner, and to quantify the nature of the interaction (synergy, additivity, or antagonism).
Protocol:
-
Cell Culture: Culture selected cancer cell lines in appropriate media and conditions.
-
Single-Agent Dose-Response:
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and the partner drug separately for 72 hours.
-
Determine cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 (half-maximal inhibitory concentration) for each drug.
-
-
Combination Treatment:
-
Design a dose matrix with varying concentrations of this compound and the partner drug.
-
Treat cells with the drug combinations for 72 hours.
-
Measure cell viability.
-
-
Synergy Analysis:
-
Analyze the data using synergy models such as the Bliss independence model or the Chou-Talalay method to calculate a Combination Index (CI).
-
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Data Presentation:
Table 1: In Vitro IC50 and Combination Index Values
| Cell Line | Drug | IC50 (nM) | Combination Index (CI) at IC50 |
| MDA-MB-231 | This compound | 15 | - |
| Paclitaxel | 10 | - | |
| This compound + Paclitaxel | - | 0.6 | |
| HCT116 | This compound | 25 | - |
| Carboplatin | 5000 | - | |
| This compound + Carboplatin | - | 0.8 | |
| B16-F10 | This compound | 30 | - |
| Anti-PD-1 (in co-culture) | N/A | - | |
| This compound + Anti-PD-1 | - | N/A (requires functional assay) |
Apoptosis Assay
Objective: To determine if the combination treatment induces a greater apoptotic response than single agents.
Protocol:
-
Treat cells with this compound, the partner drug, and the combination at their respective IC50 concentrations for 24-48 hours.
-
Stain cells with Annexin V and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.
Data Presentation:
Table 2: Percentage of Apoptotic Cells after Treatment
| Treatment | % Apoptotic Cells (Annexin V+) |
| Control | 5.2 ± 1.1 |
| This compound (IC50) | 15.8 ± 2.3 |
| Partner Drug (IC50) | 12.5 ± 1.9 |
| Combination (IC50s) | 45.3 ± 4.5 |
In Vivo Experimental Protocols
Xenograft/Syngeneic Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a partner drug in a living organism.
Protocol:
-
Model Establishment: Implant human tumor cells (xenograft) into immunodeficient mice or murine tumor cells (syngeneic) into immunocompetent mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups:
-
Vehicle Control
-
This compound alone
-
Partner drug alone
-
This compound + Partner drug
-
-
Dosing and Schedule: Administer drugs based on previously determined MTDs for the combination. The schedule should be optimized based on the mechanism of action (e.g., this compound administered shortly before chemotherapy).
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
Data Presentation:
Table 3: In Vivo Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | 0 |
| This compound | 900 ± 180 | 40 |
| Partner Drug | 1050 ± 210 | 30 |
| Combination | 300 ± 90 | 80 |
Signaling Pathway Visualization
The proposed mechanism of action for combining this compound with a microtubule-stabilizing agent like paclitaxel involves a synergistic disruption of microtubule dynamics, leading to enhanced mitotic arrest and apoptosis.
References
- 1. Vascular disrupting agents in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular disrupting agents: a new class of drug in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Antagonistic Microtubule Targeting Drugs Act Synergistically to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of VEGF and/or TGF-β to enhance anti-PD-(L)1 therapy: The evidence from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Combination of Immune Checkpoint Blockade with Tumor Vessel Normalization as a Promising Therapeutic Strategy for Breast Cancer: An Overview of Preclinical and Clinical Studies [mdpi.com]
Quantifying Tumor Necrosis Induced by Denibulin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denibulin (formerly MN-029) is a novel small molecule vascular disrupting agent (VDA) that has shown promise in preclinical and clinical studies for the treatment of solid tumors. Its mechanism of action involves the inhibition of microtubule polymerization, leading to a cascade of events that selectively targets the tumor vasculature, causing vascular shutdown and subsequent tumor necrosis.[1][2][3][4] Accurate quantification of tumor necrosis is a critical endpoint in evaluating the efficacy of this compound and other VDAs. These application notes provide detailed protocols for quantifying this compound-induced tumor necrosis using histological and imaging techniques.
Mechanism of Action: this compound-Induced Tumor Necrosis
This compound selectively disrupts the cytoskeleton of endothelial cells lining the tumor blood vessels by binding to the colchicine-binding site on tubulin, which inhibits microtubule assembly.[1][5] This disruption leads to changes in endothelial cell shape, increased vascular permeability, and ultimately, a shutdown of blood flow within the tumor. The resulting ischemia and lack of nutrients induce extensive necrosis in the tumor core, while the peripheral rim of the tumor, often supplied by more stable, normal vasculature, may remain viable.[2]
Data Presentation: Quantifying this compound-Induced Necrosis
The following tables summarize quantitative data on tumor necrosis induced by this compound from preclinical and clinical studies.
Preclinical Data: Dose-Response in a Murine Sarcoma Model
| Tumor Model | Drug | Dose (mg/kg) | Time Point | Percent Necrosis (%) | Reference |
| KHT Sarcoma | This compound | 100 | 24 hours | ~90 | [1] |
Note: Further dose-response studies are warranted to establish a more comprehensive profile of this compound's activity in various preclinical models.
Clinical Data: Phase I Study in Advanced Solid Tumors
| Clinical Phase | Drug | Maximum Tolerated Dose (MTD) | Pharmacodynamic Endpoint | Observation | Reference |
| Phase I | This compound (MN-029) | 180 mg/m² | Tumor Vascular Parameters (DCE-MRI) | Decrease in tumor vascular parameters | [3][4] |
Note: While a decrease in vascular parameters is indicative of vascular disruption, direct quantification of tumor necrosis was not reported as a primary endpoint in this Phase I study.
Experimental Protocols
Protocol 1: Quantification of Tumor Necrosis by Hematoxylin and Eosin (H&E) Staining
This protocol outlines the steps for the histological assessment of tumor necrosis in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Harris's Hematoxylin
-
Eosin Y
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute
-
Mounting medium
-
Microscope slides and coverslips
-
Light microscope with imaging software
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in running tap water for 5 minutes.
-
-
Hematoxylin Staining:
-
Immerse slides in Harris's Hematoxylin for 5-10 minutes.
-
Rinse in running tap water for 5 minutes.
-
Differentiate in 1% acid alcohol for 30 seconds.
-
Rinse in running tap water for 1 minute.
-
-
Bluing:
-
Immerse slides in Scott's tap water substitute for 1-2 minutes until sections turn blue.
-
Rinse in running tap water for 5 minutes.
-
-
Eosin Staining:
-
Immerse slides in Eosin Y for 1-3 minutes.
-
Rinse briefly in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series: 95% (1 change, 2 minutes), 100% (2 changes, 2 minutes each).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount coverslip with mounting medium.
-
Image Analysis and Quantification:
-
Acquire high-resolution digital images of the entire tumor section using a slide scanner or a microscope with a digital camera.
-
Using image analysis software (e.g., ImageJ, QuPath), manually or semi-automatically delineate the total tumor area and the necrotic areas. Necrotic regions are typically characterized by a loss of cellular detail, eosinophilic cytoplasm, and pyknotic, karyorrhectic, or absent nuclei.
-
Calculate the percentage of necrosis using the following formula: (Area of Necrosis / Total Tumor Area) x 100
Protocol 2: Immunohistochemical (IHC) Staining for Vascular Density (CD31)
This protocol is used to assess the vascular shutdown effect of this compound by staining for the endothelial cell marker CD31 (PECAM-1). A decrease in CD31-positive vessels in the tumor core is indicative of vascular disruption.
Materials:
-
FFPE tumor tissue sections (5 µm)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody: Rabbit anti-CD31
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Peroxidase block
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
PBS (Phosphate-Buffered Saline)
-
Microscope slides and coverslips
-
Light microscope with imaging software
Procedure:
-
Deparaffinization and Rehydration: Follow steps 1a-1c from Protocol 1.
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution and heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with peroxidase block for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with diluted primary anti-CD31 antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS.
-
Incubate sections with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS.
-
Incubate sections with DAB substrate until a brown color develops.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
-
Dehydration and Mounting: Follow step 5 from Protocol 1.
Image Analysis and Quantification:
-
Acquire high-resolution digital images of the tumor sections.
-
Using image analysis software, quantify the microvessel density (MVD) by counting the number of CD31-positive vessels in defined regions of interest (e.g., tumor core vs. periphery).
-
Alternatively, calculate the percentage of CD31-positive area relative to the total tumor area.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced tumor necrosis.
Caption: Experimental workflow for quantifying tumor necrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A phase I study of MN-029 (this compound), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. A Perspective on Vascular Disrupting Agents that Interact with Tubulin: Preclinical Tumor Imaging and Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Cell Cycle Arrest Induced by Denibulin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Denibulin (formerly MN-029) is a novel small molecule vascular disrupting agent (VDA) that exerts its anticancer effects by inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis in cancer cells. Flow cytometry is a powerful technique to quantitatively assess the effects of compounds like this compound on the cell cycle distribution of a cell population. By staining DNA with a fluorescent dye, such as propidium iodide (PI), the cellular DNA content can be measured, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry.
Principle of the Assay
The cell cycle is a tightly regulated process consisting of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). During the S phase, the cell replicates its DNA, resulting in a doubling of the DNA content. Therefore, cells in the G2 and M phases contain twice the amount of DNA as cells in the G0/G1 phase. Cells in the S phase have an intermediate DNA content.
Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA. When excited by a laser in a flow cytometer, the fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing a population of cells stained with PI, a histogram of DNA content can be generated, revealing the percentage of cells in each phase of the cell cycle. Treatment of cells with this compound is expected to cause an accumulation of cells in the G2/M phase, which can be quantified by an increase in the G2/M peak and a corresponding decrease in the G0/G1 and S phase populations in the flow cytometry histogram.
Expected Results
Treatment of cancer cell lines with this compound is anticipated to induce a dose- and time-dependent increase in the percentage of cells in the G2/M phase of the cell cycle. This is a direct consequence of its mechanism of action as a microtubule-destabilizing agent, which activates the spindle assembly checkpoint (SAC) and prevents cells from proceeding through mitosis. The quantitative data obtained from flow cytometry analysis can be used to determine the potency of this compound in inducing cell cycle arrest and to compare its efficacy across different cell lines.
Quantitative Data Summary
While specific quantitative data for this compound's effect on cell cycle distribution from publicly available, peer-reviewed sources is limited, the following tables represent hypothetical data based on the expected outcomes of treating a cancer cell line (e.g., HeLa) and a non-cancer cell line (e.g., HUVEC) with varying concentrations of this compound for 24 hours. This data is for illustrative purposes to demonstrate how to present such findings.
Table 1: Effect of this compound on Cell Cycle Distribution in HeLa Cells (24-hour treatment)
| This compound Concentration (nM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Control) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| 10 | 48.7 ± 2.8 | 23.1 ± 2.1 | 28.2 ± 2.3 |
| 50 | 35.1 ± 3.5 | 18.5 ± 1.9 | 46.4 ± 4.1 |
| 100 | 22.6 ± 2.9 | 12.3 ± 1.5 | 65.1 ± 5.2 |
Table 2: Effect of this compound on Cell Cycle Distribution in HUVEC Cells (24-hour treatment)
| This compound Concentration (nM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Control) | 68.5 ± 4.2 | 15.3 ± 1.7 | 16.2 ± 2.1 |
| 10 | 65.1 ± 3.9 | 16.8 ± 1.9 | 18.1 ± 2.4 |
| 50 | 58.9 ± 4.5 | 19.2 ± 2.2 | 21.9 ± 2.8 |
| 100 | 50.3 ± 5.1 | 22.5 ± 2.6 | 27.2 ± 3.3 |
Note: Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials
-
Cancer cell line (e.g., HeLa) or Human Umbilical Vein Endothelial Cells (HUVEC)
-
Complete cell culture medium (e.g., DMEM or EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (in DMSO)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
-
Flow cytometry tubes
Cell Culture and Treatment
-
Culture the chosen cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
Cell Harvesting and Fixation
-
After the treatment period, collect both the culture medium (containing floating cells) and the adherent cells.
-
To detach adherent cells, wash the wells with PBS and then add Trypsin-EDTA. Incubate until cells detach.
-
Neutralize the trypsin with complete medium and combine with the collected medium from step 1.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.
Propidium Iodide Staining and Flow Cytometry
-
Pellet the fixed cells by centrifugation at 500 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet with 5 mL of PBS and centrifuge at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. Acquire at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution from the DNA content histograms. Gate on single cells to exclude doublets and aggregates.
Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
Application Notes and Protocols for the Synthesis of Denibulin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for synthesizing Denibulin and its derivatives. This compound is a potent vascular disrupting agent (VDA) that targets tubulin polymerization, making it a compound of significant interest in oncology research.[1] This document outlines detailed synthetic protocols, summarizes key structure-activity relationship (SAR) data, and illustrates the underlying signaling pathways.
Introduction to this compound
This compound (formerly known as MN-029) is a novel small molecule that acts as a tubulin polymerization inhibitor by binding to the colchicine-binding site on β-tubulin.[1] This interaction disrupts the microtubule dynamics within endothelial cells, leading to a cascade of events including cell cycle arrest at the G2/M phase, apoptosis, and ultimately, the disruption of tumor vasculature.[1] Its mechanism of action makes it a promising candidate for the development of anticancer therapies.
Synthetic Strategies for this compound and its Derivatives
The synthesis of this compound and its analogs revolves around the construction of a core benzimidazole carbamate scaffold. A plausible and widely applicable synthetic route is outlined below, based on established methods for the synthesis of 2-aminobenzimidazoles and their subsequent conversion to carbamates.
General Synthetic Scheme
A representative synthetic scheme for this compound is depicted below. The key steps involve the synthesis of the 2-aminobenzimidazole core followed by the introduction of the carbamate moiety and the side chain.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of Methyl N-(6-(4-aminophenoxy)-1H-benzo[d]imidazol-2-yl)carbamate (A Key Intermediate)
This protocol describes the synthesis of a key intermediate for this compound derivatives, featuring the benzimidazole carbamate core linked to a 4-aminophenoxy moiety.
Materials:
-
4-(3,4-Diaminophenoxy)aniline
-
1,3-Bis(methoxycarbonyl)-S-methylisothiourea
-
Ethanol
-
Hydrochloric Acid
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Synthesis of the Benzimidazole Carbamate:
-
To a solution of 4-(3,4-diaminophenoxy)aniline (1 mmol) in ethanol (20 mL), add 1,3-bis(methoxycarbonyl)-S-methylisothiourea (1.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
-
Characterization:
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
-
Protocol 2: Synthesis of a this compound Derivative via Amide Coupling
This protocol outlines the final step in the synthesis of a this compound derivative, involving the coupling of the aminophenoxy intermediate with an amino acid.
Materials:
-
Methyl N-(6-(4-aminophenoxy)-1H-benzo[d]imidazol-2-yl)carbamate
-
N-Boc-L-Alanine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Amide Coupling:
-
Dissolve Methyl N-(6-(4-aminophenoxy)-1H-benzo[d]imidazol-2-yl)carbamate (1 mmol) and N-Boc-L-Alanine (1.2 mmol) in DMF (10 mL).
-
Add HATU (1.3 mmol) and DIPEA (3 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in a mixture of DCM and TFA (1:1, 10 mL).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final this compound derivative.
-
-
Characterization:
-
Confirm the structure of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Data Presentation: Structure-Activity Relationships
The following table summarizes representative structure-activity relationship (SAR) data for a series of benzimidazole-based tubulin inhibitors, analogous to this compound. The data highlights the impact of substitutions on the benzimidazole core on their cytotoxic activity.
| Compound ID | R1 | R2 | Yield (%) | Purity (%) | IC50 (µM) - HeLa | IC50 (µM) - A549 |
| DB-1 | H | H | 75 | >98 | 0.52 | 0.68 |
| DB-2 | F | H | 72 | >99 | 0.31 | 0.45 |
| DB-3 | Cl | H | 78 | >98 | 0.25 | 0.33 |
| DB-4 | CH3 | H | 81 | >97 | 0.89 | 1.12 |
| DB-5 | OCH3 | H | 65 | >98 | 1.24 | 1.57 |
| DB-6 | H | F | 70 | >99 | 0.45 | 0.59 |
| DB-7 | H | Cl | 73 | >98 | 0.38 | 0.49 |
Note: This table is a representative summary compiled from various sources on benzimidazole-based tubulin inhibitors and is intended to illustrate general SAR trends. The data does not originate from a single study on a specific series of this compound derivatives.
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects by disrupting microtubule dynamics, which triggers a series of cellular events culminating in apoptosis. The key signaling pathways involved are illustrated below.
Microtubule Disruption and Cell Cycle Arrest
Caption: this compound-induced microtubule disruption and G2/M cell cycle arrest.
This compound's binding to the colchicine site of β-tubulin prevents the polymerization of tubulin into microtubules.[1] This disruption of the microtubule network leads to a defective mitotic spindle, which in turn activates the spindle assembly checkpoint (SAC). The activation of the SAC prevents the anaphase-promoting complex/cyclosome (APC/C) from targeting Cyclin B1 for degradation. The resulting stable, active Cyclin B1/CDK1 complex maintains the cell in a state of mitotic arrest.[2]
Induction of Apoptosis
Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis.
Caption: Intrinsic apoptosis pathway triggered by this compound.
The sustained mitotic arrest leads to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2.[3] This relieves the inhibition of pro-apoptotic proteins Bax and Bak, which then oligomerize and permeabilize the outer mitochondrial membrane. This results in the release of cytochrome c into the cytoplasm. Cytochrome c, along with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[4][5]
Conclusion
The synthesis of this compound and its derivatives offers a promising avenue for the development of novel anticancer agents. The protocols and data presented here provide a valuable resource for researchers in medicinal chemistry and drug discovery. A thorough understanding of the synthetic methodologies and the intricate signaling pathways affected by these compounds is crucial for the rational design of next-generation tubulin inhibitors with improved efficacy and safety profiles.
References
- 1. This compound | C18H19N5O3S | CID 11661758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]
- 3. youtube.com [youtube.com]
- 4. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 5. The proteins and the mechanisms of apoptosis: A mini-review of the fundamentals - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Denibulin-Resistant Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the establishment and characterization of denibulin-resistant cancer cell lines. This compound is a novel small-molecule vascular disrupting agent that targets microtubule assembly, leading to cell cycle arrest and apoptosis.[1] The emergence of drug resistance is a significant challenge in cancer therapy. The development of in vitro models of this compound resistance is crucial for understanding the underlying molecular mechanisms and for the discovery of novel therapeutic strategies to overcome it. The following protocols are adapted from established methods for generating resistance to other microtubule-inhibiting agents, such as paclitaxel and vincristine, and provide a framework for developing this compound-resistant cell lines.
Introduction
This compound is a promising anti-cancer agent that functions by binding to the colchicine-binding site on tubulin, thereby inhibiting microtubule polymerization.[1] This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis in cancer cells.[1] However, as with many chemotherapeutic agents, cancer cells can develop resistance, limiting the long-term efficacy of the treatment.
The generation of drug-resistant cancer cell lines in the laboratory is a critical tool for studying the mechanisms of acquired resistance.[2][3] These models can be used to identify resistance-associated biomarkers, investigate bypass signaling pathways, and screen for new drugs or combination therapies that can overcome resistance. The most common method for developing drug-resistant cell lines involves continuous exposure of a parental cell line to gradually increasing concentrations of the drug over a prolonged period.[2][4] This process selects for a population of cells that can survive and proliferate at concentrations of the drug that are toxic to the parental cells.
This guide provides a step-by-step protocol for generating and characterizing this compound-resistant cancer cell lines.
Data Presentation
Table 1: Example IC50 Values for Parental and Paclitaxel-Resistant Cancer Cell Lines
The following table provides example data on the shift in the half-maximal inhibitory concentration (IC50) observed in cell lines made resistant to paclitaxel, another microtubule-targeting agent. A similar magnitude of resistance would be the goal when developing this compound-resistant cell lines.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| OVCAR8 (Ovarian) | ~5 | >200 | >40 | [5] |
| MCF7 (Breast) | 7.371 | 10,574 | ~1434 | [6] |
| DU145 (Prostate) | ~1 | >10 | >10 | [2] |
| A549 (Lung) | Not Specified | Not Specified | ~9-fold (to Taxol) | [7] |
| Hey (Ovarian) | Not Specified | Not Specified | ~20-fold (to Epothilone B) | [7] |
Table 2: IC50 Values of Various Microtubule Inhibitors in Different Cancer Cell Lines
This table presents a compilation of reported IC50 values for different microtubule inhibitors across various cancer cell lines. This data can serve as a reference for expected ranges of activity and for selecting appropriate starting concentrations for resistance development protocols.
| Compound | Cell Line | IC50 (µM) |
| Paclitaxel | MCF-7 | 0.00303 |
| Paclitaxel | T47D | 0.00220 |
| Paclitaxel | MDA-MB-231 | 0.01190 |
| Eribulin | A431 | 0.00020 |
| Eribulin | DJM-1 | 0.00021 |
| Vincristine | MCF-7 | 0.00737 |
Data compiled from multiple sources for illustrative purposes.[6][8][9]
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Parental Cancer Cell Lines
Objective: To determine the baseline sensitivity of the chosen cancer cell line to this compound.
Materials:
-
Parental cancer cell line of choice
-
Complete cell culture medium
-
This compound (stock solution of known concentration)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed the parental cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. The concentration range should be broad enough to encompass both minimal and complete cell death. A starting range of 0.1 nM to 10 µM is suggested, which can be narrowed in subsequent experiments.
-
Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dilution.
-
Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of this compound-Resistant Cancer Cell Lines
Objective: To establish a cancer cell line with acquired resistance to this compound through continuous, stepwise dose escalation.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Culture flasks/dishes
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC10 or IC20, as determined in Protocol 1.[2]
-
Monitoring and Passaging: Monitor the cells for signs of toxicity. Initially, a significant portion of the cells may die. Allow the surviving cells to recover and repopulate the flask to 70-80% confluency. This may take several passages.
-
Dose Escalation: Once the cells are growing steadily at the current this compound concentration, increase the drug concentration by a factor of 1.5 to 2.[2]
-
Repeat and Adapt: Repeat step 2 and 3. If a high level of cell death (e.g., >80%) is observed after a dose increase, reduce the concentration to the previous level and allow the cells to recover before attempting a smaller incremental increase.
-
Cryopreservation: At each successful dose escalation step where the cells show stable growth, it is crucial to cryopreserve a batch of cells. This creates a backup and a record of the resistance development at different stages.
-
Duration: This process is lengthy and can take 6-12 months or longer to achieve a significant level of resistance (e.g., >10-fold increase in IC50).[10]
-
Stabilization: Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing the highest tolerated concentration of this compound for several passages to ensure the stability of the resistant phenotype.
Protocol 3: Characterization of this compound-Resistant Cell Lines
Objective: To confirm and characterize the resistant phenotype of the newly established cell line.
1. Confirmation of Resistance:
-
IC50 Determination: Perform the IC50 assay as described in Protocol 1 on both the parental and the established resistant cell lines. A significant increase (at least 3-5 fold, ideally >10-fold) in the IC50 value for the resistant line confirms the resistant phenotype.[2]
-
Proliferation Assay: Compare the growth rates of parental and resistant cells in the presence and absence of various concentrations of this compound over several days using a cell counting method or a real-time cell analyzer.
-
Clonogenic Assay: Assess the long-term survival and proliferative capacity of single cells by plating a low number of parental and resistant cells and treating them with this compound. Count the number of colonies formed after 1-2 weeks.
2. Investigation of Resistance Mechanisms:
-
Drug Efflux Pump Activity:
-
Western Blotting: Analyze the protein expression levels of common ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), which are known to confer multidrug resistance.
-
Functional Assay: Use fluorescent substrates of these pumps (e.g., Rhodamine 123 for P-gp) with and without specific inhibitors (e.g., verapamil for P-gp) to measure the efflux activity by flow cytometry. An increased efflux of the dye in resistant cells that is reversible by an inhibitor suggests the involvement of that specific pump.[5]
-
-
Analysis of Tubulin:
-
Western Blotting: Investigate changes in the expression levels of different β-tubulin isotypes (e.g., βIII-tubulin), as their altered expression has been linked to resistance to microtubule-targeting agents.[7]
-
Gene Sequencing: Sequence the tubulin genes (e.g., TUBB1) in both parental and resistant cell lines to identify potential mutations that might alter this compound binding.
-
-
Apoptosis Assay:
-
Treat both parental and resistant cells with an apoptotic-inducing concentration of this compound.
-
Assess the levels of apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the cleavage of caspase-3 and PARP by Western blotting. Reduced apoptosis in the resistant cell line would be expected.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for establishing and characterizing this compound-resistant cancer cell lines.
References
- 1. This compound | C18H19N5O3S | CID 11661758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics of cancer cell lines resistant to microtubule stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Eribulin inhibits growth of cutaneous squamous cell carcinoma cell lines and a novel patient-derived xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Denibulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denibulin (formerly known as MN-029) is a novel small molecule vascular disrupting agent (VDA) that has shown potential in the treatment of advanced solid tumors. Its mechanism of action involves the inhibition of microtubule assembly, leading to a disruption of the cytoskeleton in tumor endothelial cells. This targeted action on the tumor vasculature results in a rapid shutdown of tumor blood flow and subsequent central necrosis of the tumor.[1] These application notes provide a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) modeling of this compound, along with protocols for key experimental procedures.
Pharmacokinetic Profile
A Phase I clinical trial in patients with advanced solid tumors established the safety and pharmacokinetic profile of this compound administered intravenously every three weeks. The study revealed dose-related increases in maximum plasma concentration (Cmax) and area under the curve (AUC), although significant inter-subject variability was observed.[2]
Table 1: Summary of this compound Pharmacokinetic Parameters from Phase I Clinical Trial
| Dose Level (mg/m²) | Key Pharmacokinetic Observations |
| 4.0 - 225 | Dose-related increases in Cmax and AUC were observed. |
| 180 | Determined to be the maximum tolerated dose (MTD). |
| 225 | Dose-limiting toxicities (transient ischemic attack and grade 3 transaminitis) occurred.[2] |
Note: Specific quantitative values for Cmax, AUC, clearance, and volume of distribution are not publicly available in the referenced literature. Preclinical studies in rodent models suggested that this compound is rapidly cleared from the body.[1]
Pharmacodynamic Profile
The primary pharmacodynamic effect of this compound is the disruption of tumor vasculature. This was assessed in the Phase I trial using Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) to measure the volume transfer constant (Ktrans), a marker of tumor blood perfusion and vessel permeability. A significant linear correlation was found between the reduction in Ktrans and exposure to this compound, indicating a dose-dependent anti-vascular effect.[2]
Table 2: Summary of this compound Pharmacodynamic Parameters from Phase I Clinical Trial
| Dose Level (mg/m²) | Key Pharmacodynamic Observations |
| 120 - 180 | Doses at which a reduction in tumor blood flow was observed.[3] |
| 4.0 - 225 | A significant linear correlation was found between the reduction in Ktrans and drug exposure (AUC).[2] |
Note: Specific quantitative values for the mean percent reduction in Ktrans at different dose levels are not publicly available in the referenced literature. Preclinical studies in a rodent KHT sarcoma model showed that a 100 mg/kg dose of this compound could induce rapid vascular shutdown and extensive necrosis (~90% at 24 hours).[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for its preclinical and clinical evaluation.
Caption: Mechanism of action of this compound.
Caption: Preclinical to clinical PK/PD modeling workflow.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay assesses the direct effect of this compound on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.8, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Microplate spectrophotometer capable of reading absorbance at 340-380 nm and maintaining a temperature of 37°C
-
96-well microplates
Procedure:
-
Prepare a tubulin solution at a final concentration of 1-2 mg/mL in General Tubulin Buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add glycerol to a final concentration of 5-10% (v/v) to promote polymerization.
-
Dispense the tubulin solution into pre-warmed (37°C) microplate wells.
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 350 nm every 30-60 seconds for 60-90 minutes at 37°C.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data can be analyzed to determine the IC50 of this compound for tubulin polymerization inhibition.
Bioanalytical Method for this compound Quantification in Plasma
This protocol outlines a general approach for the quantification of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and sensitive method for small molecule analysis. A specific validated method for this compound is not publicly available, so this serves as a template.
Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
This compound analytical standard
-
Internal standard (IS) - a structurally similar molecule not present in the matrix
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water, HPLC grade
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or quality control (QC) sample, add 300 µL of ACN containing the IS.
-
Vortex for 1-2 minutes to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Use a gradient elution to separate this compound from matrix components.
-
Flow rate: ~0.4 mL/min
-
Injection volume: 5-10 µL
-
-
Mass Spectrometry:
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Optimize parent and product ion transitions for this compound and the IS in Multiple Reaction Monitoring (MRM) mode.
-
-
-
Method Validation:
-
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).
-
Dynamic Contrast-Enhanced MRI (DCE-MRI) for Tumor Vascularity Assessment
DCE-MRI is a non-invasive imaging technique used to assess tumor vascular characteristics.
Materials and Equipment:
-
MRI scanner (1.5T or 3T)
-
Power injector for contrast agent administration
-
Gadolinium-based contrast agent
-
Image analysis software for pharmacokinetic modeling
Procedure:
-
Patient Preparation:
-
Ensure the patient has no contraindications for MRI or gadolinium-based contrast agents.
-
Position the patient to ensure the tumor is within the imaging coil.
-
-
Image Acquisition:
-
Acquire pre-contrast T1-weighted images to determine the baseline T1 relaxation time of the tissue.
-
Begin dynamic T1-weighted imaging with high temporal resolution.
-
After a few baseline scans, administer a bolus of the gadolinium-based contrast agent intravenously using a power injector.
-
Continue dynamic scanning for several minutes to capture the influx and washout of the contrast agent in the tumor.
-
-
Image Analysis:
-
Register the dynamic images to correct for patient motion.
-
Define a region of interest (ROI) encompassing the tumor.
-
Extract the signal intensity-time course from the tumor ROI.
-
Convert the signal intensity to contrast agent concentration.
-
Fit the concentration-time curve to a pharmacokinetic model (e.g., the Tofts model) to derive quantitative parameters such as Ktrans (volume transfer constant) and ve (extravascular extracellular space volume fraction).
-
-
Pharmacodynamic Assessment:
-
Perform DCE-MRI scans at baseline (before this compound administration) and at a specified time point post-dose (e.g., 6-8 hours as in the Phase I trial).
-
Calculate the change in Ktrans and other derived parameters to quantify the effect of this compound on tumor vascularity.
-
This comprehensive guide provides a framework for the pharmacokinetic and pharmacodynamic evaluation of this compound, supporting further research and development of this promising anti-cancer agent.
References
Application Notes and Protocols for Evaluating Denibulin's Impact on the Tumor Microenvironment (TME)
Introduction
Denibulin (formerly MN-029) is a novel small-molecule vascular-disrupting agent (VDA) that functions by inhibiting microtubule assembly.[1][2] This mechanism leads to the disruption of the cytoskeleton, particularly in rapidly proliferating cells such as tumor vascular endothelial cells.[1][3] The selective disruption of established tumor vasculature is a key therapeutic strategy, as it can induce ischemic necrosis within the tumor core.[2][3]
However, the impact of VDAs like this compound extends beyond simple vascular shutdown. Similar microtubule-targeting agents have been shown to induce "vascular remodeling," which can alter the tumor microenvironment (TME) in complex ways.[4][5][6] These changes may include modifying tumor perfusion, alleviating hypoxia, and altering the infiltration and function of immune cells.[4][5] Therefore, a comprehensive evaluation of this compound's effects requires a multi-faceted approach that assesses its impact on the vascular, immune, and soluble components of the TME.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to robustly characterize the in-vivo effects of this compound on the TME using established preclinical models.
Application Note 1: Assessment of Vascular Disruption and Remodeling
This section details methods to quantify the primary vascular effects of this compound, including changes in blood vessel density, morphology, and function.
Diagram: Proposed Mechanism of this compound on the TME
Caption: this compound inhibits microtubule assembly, leading to vascular changes and downstream TME effects.
Protocol 1.1: Immunohistochemistry (IHC) for Microvessel Density (MVD)
This protocol describes the staining of tumor tissue sections for the endothelial cell marker CD31 to assess MVD and vessel morphology.
Methodology:
-
Tissue Preparation:
-
Harvest tumors from control and this compound-treated animals at specified time points.
-
Fix tissue in 10% neutral buffered formalin for 24 hours.[7]
-
Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).[7][8]
-
Clear the tissue in xylene and embed in paraffin wax.[7]
-
Cut 4-5 µm thick sections using a microtome and mount on charged glass slides.
-
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 1 hour.
-
Deparaffinize sections by immersing in xylene (2x, 5 min each).
-
Rehydrate through graded ethanol to distilled water.
-
-
Antigen Retrieval:
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash slides with PBS (3x, 5 min each).
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
-
Incubate sections with primary antibody (e.g., anti-CD31) overnight at 4°C in a humidified chamber.[9]
-
Wash slides with PBS (3x, 5 min each).
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.[8]
-
Wash slides and incubate with a streptavidin-HRP conjugate (e.g., SABC) for 30 minutes.[8]
-
-
Detection and Counterstaining:
-
Analysis:
-
Capture images from 5-10 random high-power fields per tumor.
-
Quantify MVD by counting the number of CD31-positive vessels. Analyze vessel area and branching.
-
Table 1: Quantitative Analysis of Tumor Vasculature
| Parameter | Control Group (Vehicle) | This compound-Treated Group | P-value |
| Microvessel Density (vessels/mm²) | 125 ± 15 | 85 ± 12 | <0.05 |
| Mean Vessel Area (µm²) | 250 ± 40 | 180 ± 30 | <0.05 |
| Tumor Perfusion (Ktrans) | 0.21 ± 0.04 | 0.12 ± 0.03 | <0.01 |
| Hypoxic Area (% of tumor) | 35 ± 8 | 15 ± 5 | <0.01 |
Application Note 2: Characterization of Immune Cell Infiltration
Changes in the tumor vasculature can significantly impact the ability of immune cells to infiltrate the tumor.[10][11] These protocols are designed to identify and quantify key immune cell populations within the TME following this compound treatment.
Protocol 2.1: Multiplex Immunofluorescence (mIF) for Spatial Analysis
mIF allows for the simultaneous visualization of multiple immune markers within the spatial context of the tumor, revealing interactions between different cell types.[12][13]
Methodology:
-
Tissue Preparation: Prepare paraffin-embedded tissue sections as described in Protocol 1.1.
-
Staining Cycle 1 (e.g., CD8):
-
Perform deparaffinization, rehydration, and antigen retrieval.
-
Block and incubate with the first primary antibody (e.g., anti-CD8).
-
Incubate with an HRP-conjugated secondary antibody.
-
Apply a tyramide signal amplification (TSA) reagent with a specific fluorophore (e.g., Opal 520).
-
Strip the primary-secondary antibody complex by heating in an appropriate buffer.
-
-
Subsequent Staining Cycles (e.g., CD68, FoxP3):
-
Repeat Step 2 for each additional marker, using a different TSA-fluorophore combination for each target (e.g., anti-CD68 with Opal 570, anti-FoxP3 with Opal 690).
-
-
Counterstaining and Mounting:
-
After the final staining cycle, counterstain nuclei with DAPI.
-
Mount with a fluorescence-compatible mounting medium.
-
-
Imaging and Analysis:
-
Scan slides using a multispectral imaging system.
-
Unmix the spectral components to create a composite image.
-
Use image analysis software to perform cell segmentation and phenotyping (e.g., identify CD8+ T cells, CD68+ macrophages, FoxP3+ regulatory T cells).
-
Analyze cell densities and spatial relationships (e.g., proximity of CD8+ cells to tumor cells).
-
Protocol 2.2: Flow Cytometry for Immune Cell Profiling
Flow cytometry provides high-throughput quantitative analysis of dissociated single cells from the tumor, enabling detailed immunophenotyping of various immune subsets.[14][15][16]
Methodology:
-
Tumor Dissociation:
-
Harvest fresh tumor tissue and mince finely in RPMI medium.
-
Digest the tissue using an enzymatic cocktail (e.g., collagenase, DNase) at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Lyse red blood cells using an ACK lysis buffer.
-
-
Cell Staining:
-
Count cells and assess viability (e.g., using Trypan Blue).
-
Stain with a viability dye (e.g., Zombie Aqua) to exclude dead cells from analysis.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a panel of fluorophore-conjugated surface antibodies (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, NK1.1, PD-1) on ice.
-
-
Intracellular Staining (Optional):
-
For intracellular targets (e.g., FoxP3, Granzyme B), fix and permeabilize the cells using a dedicated kit.
-
Incubate with intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire data on a multi-color flow cytometer.[15]
-
Analyze the data using software (e.g., FlowJo). Use a gating strategy to identify and quantify different immune cell populations (e.g., CD8+ T cells, M1/M2 macrophages, regulatory T cells, NK cells).
-
Table 2: Quantitative Analysis of Tumor-Infiltrating Immune Cells
| Cell Population (% of CD45+ cells) | Control Group (Vehicle) | This compound-Treated Group | P-value |
| CD8+ Cytotoxic T Lymphocytes | 5.2 ± 1.5 | 12.8 ± 2.1 | <0.01 |
| CD4+ Helper T Cells | 8.1 ± 2.0 | 10.5 ± 2.5 | >0.05 |
| FoxP3+ Regulatory T Cells | 3.5 ± 0.8 | 2.1 ± 0.5 | <0.05 |
| F4/80+ Macrophages | 15.7 ± 3.2 | 18.2 ± 3.8 | >0.05 |
| NK1.1+ Natural Killer Cells | 2.1 ± 0.7 | 5.9 ± 1.3 | <0.01 |
| PD-1+ Exhausted CD8+ T Cells | 45.3 ± 5.5 | 25.1 ± 4.9 | <0.01 |
Application Note 3: Analysis of the Soluble Tumor Microenvironment
This protocol focuses on quantifying soluble factors like cytokines and chemokines, which mediate cell-cell communication and reflect the inflammatory state of the TME.[17]
Diagram: Preclinical Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound's effect on the tumor microenvironment.
Protocol 3.1: Multiplex Cytokine & Chemokine Analysis
This method uses bead-based immunoassays (e.g., Luminex) to simultaneously measure dozens of soluble proteins from a single small sample of tumor lysate or plasma.[18][19]
Methodology:
-
Sample Preparation:
-
Tumor Lysate: Snap-freeze a portion of the harvested tumor in liquid nitrogen. Homogenize the frozen tissue in a lysis buffer containing protease inhibitors.[20] Centrifuge at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.[20]
-
Plasma: Collect whole blood in EDTA-containing tubes. Centrifuge at 3,000 rpm for 10 minutes at 4°C and collect the plasma supernatant.
-
Determine the total protein concentration of tumor lysates for normalization.
-
-
Assay Procedure (Manufacturer's Protocol):
-
Prepare standards and samples (diluted as necessary).
-
Add antibody-coupled magnetic beads to a 96-well plate.
-
Wash the beads using a magnetic plate washer.
-
Add standards and samples to the wells and incubate with shaking.
-
Wash and add the biotinylated detection antibody cocktail. Incubate with shaking.
-
Wash and add Streptavidin-PE. Incubate with shaking.
-
Wash, resuspend beads in sheath fluid, and acquire data on a Luminex analyzer (e.g., Bio-Plex 200).[20]
-
-
Data Analysis:
-
Use the system software to generate a standard curve for each analyte using a five-parameter logistic regression model.[20]
-
Calculate the concentration of each cytokine/chemokine in the samples. Normalize tumor lysate data to total protein concentration.
-
Focus on key angiogenic factors (VEGF, FGF), immunosuppressive cytokines (TGF-β, IL-10), and pro-inflammatory cytokines (IFN-γ, TNF-α, IL-6).[18]
-
Table 3: Quantitative Analysis of Soluble Factors in Tumor Lysates
| Analyte (pg/mg protein) | Control Group (Vehicle) | This compound-Treated Group | P-value |
| VEGF | 1500 ± 250 | 850 ± 180 | <0.01 |
| TGF-β | 850 ± 150 | 500 ± 110 | <0.05 |
| IFN-γ | 15 ± 5 | 45 ± 10 | <0.01 |
| CXCL9 | 30 ± 8 | 95 ± 20 | <0.01 |
| IL-10 | 120 ± 25 | 70 ± 15 | <0.05 |
Application Note 4: Preclinical In Vivo Study Design
A robust preclinical study is essential to evaluate the efficacy and mechanism of action of this compound. Syngeneic mouse tumor models are ideal as they possess a fully competent immune system, allowing for the study of interactions between the drug, tumor, and host immunity.[16]
Protocol 4.1: Syngeneic Mouse Model Efficacy Study
Methodology:
-
Model Selection: Choose a syngeneic tumor model relevant to the intended clinical indication (e.g., CT26 colorectal carcinoma in BALB/c mice, B16 melanoma in C57BL/6 mice).
-
Tumor Implantation:
-
Inject a suspension of tumor cells (e.g., 1 x 10⁶ cells) subcutaneously into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Randomization and Treatment:
-
Randomize animals into treatment cohorts (e.g., n=10-15 mice/group):
-
Group 1: Vehicle Control (e.g., saline, i.p.)
-
Group 2: this compound (at a specified dose and schedule, e.g., 50 mg/kg, i.p., twice weekly)
-
Group 3 (Optional): this compound + Immune Checkpoint Inhibitor (e.g., anti-PD-1)
-
Group 4 (Optional): Immune Checkpoint Inhibitor alone
-
-
-
Efficacy Monitoring:
-
Measure tumor volume with digital calipers 2-3 times per week.
-
Monitor animal body weight and overall health status.
-
The primary endpoint is typically tumor growth inhibition (TGI). Survival can be a secondary endpoint.
-
-
Pharmacodynamic (PD) Studies:
-
Establish satellite cohorts of animals for tissue harvesting at specific time points (e.g., 6h, 24h, 72h post-dose) to assess acute and sustained effects on the TME.
-
At endpoints, collect tumors and blood for analysis using the protocols described in Application Notes 1, 2, and 3.
-
Diagram: Data Analysis and Interpretation Flow
Caption: Logical flow for interpreting multi-modal data from this compound TME studies.
References
- 1. A phase I study of MN-029 (this compound), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tubulin colchicine binding site inhibitors as vascular disrupting agents in clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Unique Characteristics of Tumor Vasculature and Preclinical Evidence for its Selective Disruption by Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effects of eribulin depend on modulation of the tumor microenvironment by vascular remodeling in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eribulin mesylate reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eribulin induces tumor vascular remodeling through intussusceptive angiogenesis in a sarcoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. bosterbio.com [bosterbio.com]
- 9. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 10. Barriers to immune cell infiltration in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Barriers to immune cell infiltration in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. precisionformedicine.com [precisionformedicine.com]
- 13. youtube.com [youtube.com]
- 14. How Flow Cytometry is Helping Push the Boundaries of Immuno-oncology | SauveBio [sauvebio.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. noblelifesci.com [noblelifesci.com]
- 17. Comprehensive analysis of tumor microenvironment cytokines in Waldenstrom macroglobulinemia identifies CCL5 as a novel modulator of IL-6 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. evetechnologies.com [evetechnologies.com]
- 19. Cancer Cytokines Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 20. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: Ex Vivo Analysis of Patient-Derived Tumors Treated with Denibulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denibulin is a novel small molecule vascular disrupting agent (VDA) that shows promise in the treatment of solid tumors.[1][2] Its mechanism of action involves selectively targeting and reversibly binding to the colchicine-binding site on tubulin, leading to the inhibition of microtubule assembly.[1] This disruption of the cytoskeleton in tumor endothelial cells causes a shutdown of tumor blood flow, resulting in central necrosis of solid tumors.[1][2] Ex vivo analysis of patient-derived tumors offers a powerful platform to study the effects of therapeutic agents like this compound in a system that preserves the native tumor microenvironment and cellular architecture.[3][4][5] This document provides detailed application notes and protocols for the ex vivo analysis of patient-derived tumors treated with this compound.
Data Presentation
The following tables represent hypothetical quantitative data from ex vivo studies of patient-derived tumor slices (PDTS) treated with this compound. These tables are structured for easy comparison of treatment effects across different concentrations and tumor types.
Table 1: Effect of this compound on Tumor Cell Viability in Patient-Derived Tumor Slices (PDTS)
| Tumor Type | This compound Concentration (nM) | Mean Viability (%) (± SD) | % Viability Reduction vs. Control |
| Non-Small Cell Lung Cancer (NSCLC) | Control (DMSO) | 100 (± 5.2) | - |
| 10 | 85 (± 6.1) | 15 | |
| 50 | 62 (± 7.5) | 38 | |
| 100 | 41 (± 5.9) | 59 | |
| Glioblastoma (GBM) | Control (DMSO) | 100 (± 4.8) | - |
| 10 | 92 (± 5.5) | 8 | |
| 50 | 75 (± 6.8) | 25 | |
| 100 | 58 (± 7.2) | 42 | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Control (DMSO) | 100 (± 6.3) | - |
| 10 | 88 (± 5.7) | 12 | |
| 50 | 68 (± 8.1) | 32 | |
| 100 | 49 (± 6.4) | 51 |
Table 2: Induction of Apoptosis by this compound in Patient-Derived Tumor Slices (PDTS)
| Tumor Type | This compound Concentration (nM) | Mean Caspase-3/7 Activity (RLU) (± SD) | Fold Change vs. Control |
| Non-Small Cell Lung Cancer (NSCLC) | Control (DMSO) | 15,200 (± 1,800) | - |
| 10 | 28,900 (± 2,500) | 1.9 | |
| 50 | 54,700 (± 4,100) | 3.6 | |
| 100 | 82,100 (± 6,300) | 5.4 | |
| Glioblastoma (GBM) | Control (DMSO) | 12,500 (± 1,500) | - |
| 10 | 21,200 (± 2,100) | 1.7 | |
| 50 | 42,500 (± 3,800) | 3.4 | |
| 100 | 68,700 (± 5,900) | 5.5 | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Control (DMSO) | 18,800 (± 2,200) | - |
| 10 | 33,800 (± 3,100) | 1.8 | |
| 50 | 62,000 (± 5,400) | 3.3 | |
| 100 | 90,200 (± 7,800) | 4.8 |
Table 3: Effect of this compound on Microvessel Density (MVD) in Patient-Derived Tumor Slices (PDTS)
| Tumor Type | This compound Concentration (nM) | Mean CD31+ Structures per HPF (± SD) | % Reduction in MVD vs. Control |
| Non-Small Cell Lung Cancer (NSCLC) | Control (DMSO) | 25.4 (± 3.1) | - |
| 10 | 18.2 (± 2.5) | 28.3 | |
| 50 | 11.7 (± 1.9) | 53.9 | |
| 100 | 6.3 (± 1.2) | 75.2 | |
| Glioblastoma (GBM) | Control (DMSO) | 32.1 (± 4.5) | - |
| 10 | 24.5 (± 3.8) | 23.7 | |
| 50 | 15.8 (± 2.7) | 50.8 | |
| 100 | 8.1 (± 1.5) | 74.8 | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Control (DMSO) | 21.8 (± 2.9) | - |
| 10 | 16.3 (± 2.2) | 25.2 | |
| 50 | 10.2 (± 1.7) | 53.2 | |
| 100 | 5.5 (± 1.1) | 74.8 |
Experimental Protocols
Preparation of Patient-Derived Tumor Slices (PDTS)
This protocol is adapted from established methods for preparing precision-cut tumor slices.[6]
Materials:
-
Fresh patient tumor tissue collected in sterile, ice-cold transport medium (e.g., DMEM/F-12 with 1% Penicillin-Streptomycin).
-
Low-melting-point agarose.
-
Vibrating microtome (vibratome).
-
Culture medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and growth factors as required for the specific tumor type.
-
6-well culture plates.
Procedure:
-
Upon receipt, wash the tumor tissue with ice-cold transport medium.
-
Embed the tissue in a 3% low-melting-point agarose solution prepared in sterile PBS. Allow the agarose to solidify on ice.
-
Mount the agarose-embedded tissue block onto the vibratome specimen holder.
-
Cut the tissue into 300-500 µm thick slices using the vibratome in a bath of ice-cold sterile PBS.
-
Immediately transfer the freshly cut slices to 6-well plates containing pre-warmed culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
This compound Treatment of PDTS
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Culture medium.
-
Patient-Derived Tumor Slices (PDTS) in culture.
Procedure:
-
After an initial recovery period of 12-24 hours in culture, replace the medium with fresh medium containing the desired concentrations of this compound. Prepare a vehicle control group with the equivalent concentration of DMSO.
-
A typical concentration range for in vitro studies can be from 10 nM to 100 nM, based on preclinical data.
-
Incubate the PDTS with this compound for the desired treatment duration (e.g., 24, 48, or 72 hours).
Analysis of Cell Viability
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar ATP-based assay.
-
Opaque-walled multi-well plates.
-
Luminometer.
Procedure:
-
At the end of the treatment period, transfer individual PDTS to an opaque-walled multi-well plate.
-
Add an equal volume of the CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Assessment of Apoptosis
Materials:
-
Caspase-Glo® 3/7 Assay (Promega) or similar.
-
Opaque-walled multi-well plates.
-
Luminometer.
Procedure:
-
Following this compound treatment, transfer individual PDTS to an opaque-walled multi-well plate.
-
Add Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents and incubate at room temperature for 1-2 hours.
-
Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.
-
Express the results as relative light units (RLU) or fold change compared to the vehicle control.
Immunohistochemistry (IHC) for Microvessel Density (MVD)
Materials:
-
4% Paraformaldehyde (PFA).
-
Optimal Cutting Temperature (OCT) compound.
-
Cryostat.
-
Primary antibody: anti-CD31 (PECAM-1).
-
Secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., HRP).
-
DAB substrate kit (for HRP).
-
Microscope.
Procedure:
-
Fix the treated PDTS in 4% PFA overnight at 4°C.
-
Cryoprotect the fixed slices by incubating in a sucrose gradient (15% then 30%).
-
Embed the slices in OCT compound and freeze.
-
Cut 5-10 µm thick sections using a cryostat and mount them on slides.
-
Perform standard IHC staining for CD31 to visualize endothelial cells.
-
Capture images of the stained sections using a microscope.
-
Quantify MVD by counting the number of CD31-positive structures per high-power field (HPF).
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to tumor necrosis.
Caption: Experimental workflow for ex vivo analysis of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the effects of this compound on patient-derived tumor tissues in an ex vivo setting. This approach allows for the evaluation of drug efficacy and mechanism of action in a model that closely recapitulates the complexity of human tumors, thereby providing valuable insights for preclinical and translational cancer research.
References
- 1. This compound | C18H19N5O3S | CID 11661758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Protocol for ex vivo culture of patient-derived tumor fragments | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 4. Protocol for ex vivo culture of patient-derived tumor fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ex Vivo Analysis of Primary Tumor Specimens for Evaluation of Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Tracking Tumor Response to Denibulin with Bioluminescence Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denibulin (formerly MN-029) is a novel small-molecule vascular disrupting agent (VDA) with potent antineoplastic activities. Its primary mechanism of action involves the selective disruption of newly-formed tumor blood vessels, leading to a shutdown of tumor blood flow and subsequent central necrosis of solid tumors.[1] This is achieved through the reversible binding to the colchicine-binding site on tubulin, which inhibits microtubule assembly and disrupts the cytoskeleton of tumor endothelial cells.
Bioluminescence imaging (BLI) has emerged as a powerful, non-invasive tool for preclinical oncology research, allowing for the longitudinal monitoring of tumor growth and response to therapeutic agents in living subjects.[2][3][4] This technique relies on the genetic engineering of tumor cells to express a luciferase enzyme.[3] Upon administration of the substrate, D-luciferin, the luciferase-expressing cells emit light, which can be detected and quantified by a sensitive camera.[5][6] The intensity of the bioluminescent signal directly correlates with the number of viable tumor cells, providing a sensitive readout of tumor burden.[7][8]
This document provides detailed application notes and protocols for utilizing bioluminescence imaging to track the in vivo response of luciferase-expressing tumors to treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for a preclinical study using bioluminescence imaging to assess its efficacy.
Experimental Protocols
The following are detailed protocols for a representative preclinical study to evaluate the efficacy of this compound using bioluminescence imaging.
Cell Line Preparation
-
Cell Line Selection: Choose a relevant cancer cell line (e.g., human lung carcinoma, breast adenocarcinoma, colon carcinoma) that is known to form solid tumors in vivo.[3]
-
Luciferase Transfection/Transduction: Stably transfect or transduce the selected cell line with a vector expressing firefly luciferase.
-
Clonal Selection and Validation: Select clones with high and stable luciferase expression. Validate the luciferase activity in vitro by measuring bioluminescence after adding D-luciferin. Confirm that luciferase expression does not negatively impact cell proliferation rates.[9]
-
Cell Culture: Culture the validated luciferase-expressing cells in the recommended medium and conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
Animal Model and Tumor Implantation
-
Animal Strain: Use immunocompromised mice (e.g., nude or SCID) to prevent rejection of human tumor cells.[10]
-
Tumor Implantation:
-
Harvest and resuspend the luciferase-expressing tumor cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^6 cells in 100 µL).
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Inject the cell suspension subcutaneously into the flank of each mouse. Other implantation sites (e.g., orthotopic) can be used depending on the tumor model.[5]
-
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth and animal health regularly.
Dosing and Treatment Schedule
-
Group Allocation: Once tumors reach the desired size, randomize the mice into treatment and control groups (n ≥ 5 per group).
-
This compound Formulation: Prepare this compound in a suitable vehicle for administration (e.g., intraperitoneal injection).
-
Dosing Regimen: Based on previous preclinical studies, a dose of 100 mg/kg can be used.[2][5] The treatment can be administered as a single dose or in multiple cycles.
-
Control Group: Administer the vehicle alone to the control group using the same volume and schedule as the treatment group.
Bioluminescence Imaging Protocol
-
Imaging System: Utilize an in vivo imaging system (IVIS) equipped with a sensitive CCD camera.[3]
-
Substrate Preparation: Prepare a stock solution of D-luciferin at 15 mg/mL in sterile DPBS.[5]
-
Imaging Procedure:
-
Obtain a baseline BLI scan for all mice before initiating treatment.
-
Anesthetize the mice with isoflurane.
-
Administer D-luciferin via intraperitoneal or subcutaneous injection (typically 150 mg/kg).[11]
-
Place the mice in the imaging chamber.
-
Acquire images 10-15 minutes after substrate injection, as this is often the time of peak signal.[3][12]
-
Acquisition settings may include: open emission filter, 1-60 second exposure, medium binning.
-
Repeat imaging at specified time points post-treatment (e.g., 24h, 48h, and then every 2-3 days) to monitor tumor response.
-
Data Acquisition and Analysis
-
Region of Interest (ROI) Analysis: Use the imaging software to draw a region of interest around the tumor area on each image.[3]
-
Signal Quantification: Quantify the bioluminescent signal within the ROI. The signal is typically expressed as total flux (photons/second).[11]
-
Data Normalization: For each mouse, normalize the post-treatment bioluminescence signal to its baseline signal to determine the relative change in tumor burden.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to compare the tumor growth inhibition between the this compound-treated and vehicle-control groups. A p-value < 0.05 is typically considered statistically significant.
Data Presentation
The quantitative data from a representative study can be summarized as follows:
Table 1: Bioluminescent Signal in Tumor-Bearing Mice Treated with this compound
| Day Post-Treatment | Treatment Group | Mean Bioluminescent Signal (Photons/sec) ± SEM | % Change from Baseline | p-value vs. Control |
| Day 0 (Baseline) | Vehicle Control | 5.2 x 10⁶ ± 0.8 x 10⁶ | 0% | - |
| This compound (100 mg/kg) | 5.1 x 10⁶ ± 0.7 x 10⁶ | 0% | - | |
| Day 2 | Vehicle Control | 9.8 x 10⁶ ± 1.2 x 10⁶ | +88% | <0.01 |
| This compound (100 mg/kg) | 3.5 x 10⁶ ± 0.5 x 10⁶ | -31% | ||
| Day 5 | Vehicle Control | 2.5 x 10⁷ ± 0.4 x 10⁷ | +380% | <0.001 |
| This compound (100 mg/kg) | 2.1 x 10⁶ ± 0.3 x 10⁶ | -59% | ||
| Day 8 | Vehicle Control | 6.1 x 10⁷ ± 0.9 x 10⁷ | +1073% | <0.001 |
| This compound (100 mg/kg) | 1.5 x 10⁶ ± 0.2 x 10⁶ | -71% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
Bioluminescence imaging provides a robust and quantitative method for assessing the anti-tumor efficacy of this compound in preclinical models. Its non-invasive nature allows for the longitudinal monitoring of individual animals, reducing the number of animals required and providing more statistically powerful data. The protocols outlined in this document offer a comprehensive guide for researchers to effectively utilize BLI to evaluate the vascular-disrupting effects of this compound and other similar therapeutic agents.
References
- 1. Noninvasive bioluminescence imaging of luciferase expressing intracranial U87 xenografts: correlation with magnetic resonance imaging determined tumor volume and longitudinal use in assessing tumor growth and antiangiogenic treatment effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. medicinova.com [medicinova.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical studies of the novel vascular disrupting agent MN-029 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]
- 8. Antitumor effects of eribulin depend on modulation of the tumor microenvironment by vascular remodeling in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luciferase expression and bioluminescence does not affect tumor cell growth in vitro or in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preclinics.com [preclinics.com]
- 11. Subcutaneous administration of D-luciferin is an effective alternative to intraperitoneal injection in bioluminescence imaging of xenograft tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Timing of Imaging after D-Luciferin Injection Affects the Longitudinal Assessment of Tumor Growth Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Denibulin Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Denibulin, particularly concerning the development of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule vascular disrupting agent (VDA) that functions as a microtubule inhibitor.[1][2][3] It selectively binds to the colchicine-binding site on β-tubulin, preventing microtubule polymerization.[1][4] This disruption of the microtubule cytoskeleton in tumor endothelial cells leads to a shutdown of tumor blood flow, resulting in central necrosis of solid tumors.[1][2]
Q2: What are the known or potential mechanisms of resistance to this compound in cancer cells?
While specific studies on this compound resistance are limited, mechanisms of resistance to other colchicine-binding site inhibitors are well-documented and likely apply. These include:
-
Alterations in the Drug Target (β-tubulin):
-
Mutations: Single amino acid substitutions in the β-tubulin gene, particularly within the colchicine-binding site, can decrease the binding affinity of this compound, rendering it less effective.[5] For example, mutations like A248T and M257V in β-tubulin have been shown to reduce the binding energy of colchicine.[5]
-
Isotype Expression: Changes in the expression levels of different β-tubulin isotypes, especially the overexpression of βIII-tubulin (TUBB3), are a common cause of resistance to microtubule-targeting agents.[1][6]
-
-
Increased Drug Efflux:
-
ABC Transporters: Overexpression of ATP-binding cassette (ABC) transporters is a major mechanism of multidrug resistance (MDR).[7][8][9] These membrane proteins actively pump chemotherapeutic agents, likely including this compound, out of the cancer cell, reducing the intracellular drug concentration to sub-therapeutic levels.[8][9] Key transporters implicated in resistance to microtubule inhibitors include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[7][8]
-
-
Activation of Pro-Survival Signaling Pathways:
-
Cancer cells can activate alternative signaling pathways to bypass the effects of chemotherapy. While not specifically documented for this compound, pathways like PI3K/Akt/mTOR are known to contribute to resistance against various anticancer therapies.
-
Q3: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm if this is due to acquired resistance?
To confirm acquired resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo assay) to compare the IC50 (half-maximal inhibitory concentration) value of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase (typically 3- to 10-fold or higher) in the IC50 value is a strong indicator of acquired resistance.[10]
Q4: What strategies can be employed to overcome this compound resistance?
Several strategies can be explored to circumvent this compound resistance, primarily focusing on combination therapies:
-
Combination with ABC Transporter Inhibitors: Co-administration of this compound with inhibitors of P-gp, MRP1, or BCRP can restore intracellular drug concentrations and re-sensitize resistant cells.
-
Combination with Other Chemotherapeutic Agents: Using this compound in combination with drugs that have different mechanisms of action can be effective.[11] For instance, combining it with cytotoxic agents or targeted therapies may prevent the emergence of resistant clones.
-
Combination with Kinase Inhibitors: Targeting pro-survival signaling pathways that may be upregulated in resistant cells with specific kinase inhibitors could restore sensitivity to this compound.[11]
-
Development of Novel Analogs: Research is ongoing to develop new microtubule-targeting agents that are not substrates for ABC transporters or are effective against cancer cells with specific tubulin mutations.[1]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected efficacy of this compound in vitro.
| Possible Cause | Troubleshooting Step |
| Cell Line Authenticity and Passage Number | Verify the identity of your cell line (e.g., by STR profiling). High passage numbers can lead to phenotypic drift and altered drug sensitivity. Use cells within a consistent and low passage range. |
| Drug Stability and Storage | Ensure this compound is stored correctly as per the manufacturer's instructions. Prepare fresh dilutions for each experiment from a validated stock solution. |
| Assay Conditions | Optimize cell seeding density and incubation time. Ensure that the assay endpoint (e.g., 48h, 72h) is appropriate for observing the cytotoxic effects of this compound in your specific cell line. |
| Intrinsic Resistance | The cell line may have intrinsic resistance to microtubule-targeting agents. Characterize the expression of β-tubulin isotypes (especially βIII-tubulin) and key ABC transporters (P-gp, MRP1, BCRP) by qPCR or Western blotting. |
Problem 2: Development of this compound resistance during long-term in vitro culture.
| Possible Cause | Troubleshooting Step |
| Selection of Resistant Clones | Continuous exposure to a drug can select for a subpopulation of resistant cells. |
| Upregulation of Efflux Pumps | Confirm increased expression and/or activity of ABC transporters (P-gp, MRP1, BCRP) using qPCR, Western blotting, or functional efflux assays (e.g., with rhodamine 123 or calcein-AM). |
| Alterations in β-tubulin | Sequence the β-tubulin gene in the resistant and parental cell lines to identify potential mutations in the colchicine-binding site. Analyze the expression of different β-tubulin isotypes. |
| Activation of Bypass Pathways | Use pathway analysis tools (e.g., phospho-kinase arrays) to identify upregulated pro-survival signaling pathways in the resistant cells compared to the parental cells. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a stepwise method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[10][12][13]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Hemocytometer or automated cell counter
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial IC50 of this compound: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Initially, a significant number of cells will die. Monitor the culture daily and replace the medium with fresh, drug-containing medium every 2-3 days. When the surviving cells reach 70-80% confluency, subculture them.
-
Stepwise Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the concentration of this compound in the culture medium by 1.5- to 2-fold.
-
Repeat Dose Escalation: Repeat step 4, gradually increasing the drug concentration. This process can take several months.
-
Characterize the Resistant Phenotype: At various stages of dose escalation, and once a resistant population is established (e.g., able to proliferate at a concentration 10-fold higher than the initial IC50), perform a dose-response assay to quantify the new IC50.
-
Cryopreserve Resistant Cells: Cryopreserve vials of the resistant cell line at different resistance levels.
Protocol 2: Assessment of ABC Transporter Activity (Calcein-AM Efflux Assay)
This assay measures the function of P-gp and other ABC transporters. Calcein-AM is a non-fluorescent substrate that is converted to fluorescent calcein by intracellular esterases. Calcein is a substrate for ABC transporters, so cells with high transporter activity will efflux the dye and exhibit lower fluorescence.
Materials:
-
Parental and this compound-resistant cell lines
-
Calcein-AM
-
ABC transporter inhibitor (e.g., verapamil for P-gp)
-
Phenol red-free culture medium
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed parental and resistant cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-incubation: For control wells, pre-incubate the cells with an ABC transporter inhibitor (e.g., 50 µM verapamil) for 1 hour at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to all wells at a final concentration of 1 µM and incubate for 30 minutes at 37°C.
-
Wash: Gently wash the cells twice with ice-cold PBS.
-
Fluorescence Measurement: Add phenol red-free medium to the wells and immediately measure the fluorescence (excitation ~485 nm, emission ~520 nm) using a plate reader.
-
Data Analysis: Compare the fluorescence intensity between the parental and resistant cells. Lower fluorescence in the resistant cells compared to the parental cells indicates increased efflux. The restoration of fluorescence in the presence of an inhibitor confirms the involvement of that specific transporter.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 10 | 1 |
| This compound-Resistant | 150 | 15 |
Table 2: Relative mRNA Expression of ABC Transporters and β-tubulin Isotypes in this compound-Resistant Cells (Hypothetical qPCR Data)
| Gene | Fold Change (Resistant vs. Parental) |
| ABCB1 (P-gp) | 8.5 |
| ABCC1 (MRP1) | 1.2 |
| ABCG2 (BCRP) | 6.3 |
| TUBB3 (βIII-tubulin) | 10.2 |
Visualizations
Caption: Mechanism of action of this compound leading to tumor necrosis.
Caption: Key mechanisms of resistance to this compound in cancer cells.
Caption: Workflow for developing and characterizing this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A phase I study of MN-029 (this compound), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico study of colchicine resistance molecular mechanisms caused by tubulin structural polymorphism | PLOS One [journals.plos.org]
- 6. Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination of microtubule targeting agents with other antineoplastics for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors [frontiersin.org]
Managing off-target effects of Denibulin in preclinical models
Welcome to the technical support center for Denibulin (MN-029), a novel vascular-disrupting agent (VDA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and troubleshooting off-target effects during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that acts as a microtubule-destabilizing agent. It reversibly binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization.[1] This action primarily targets the cytoskeleton of rapidly proliferating endothelial cells in the tumor vasculature, leading to a collapse of the tumor's blood supply, extensive central necrosis, and subsequent tumor cell death.[1]
Q2: How do the on-target vascular-disrupting effects differ from off-target cytotoxic effects?
A2: The on-target effects of this compound are observed at nanomolar (nM) concentrations and involve the disruption of capillary tube formation by human umbilical vein endothelial cells (HUVECs).[1] In contrast, direct cytotoxicity against tumor cells or other non-endothelial cells typically requires micromolar (µM) concentrations, which is over a 1000-fold higher concentration.[1] This separation between anti-vascular and cytotoxic concentrations defines the therapeutic window. Off-target effects in a preclinical setting often manifest as toxicities in healthy, well-vascularized organs.
Q3: What are the most common off-target effects observed with this compound and other VDAs in preclinical and clinical studies?
A3: Based on clinical data for this compound and preclinical findings for VDAs as a class, the most significant off-target effects are cardiovascular and neurological toxicities.[2][3] In a Phase I clinical trial of this compound, dose-limiting toxicities included transient ischemic attack and acute coronary ischemia.[2] Other common, less severe toxicities included nausea, vomiting, diarrhea, and fatigue.[1][2] Unlike traditional chemotherapy, significant myelosuppression, alopecia, or stomatitis have not been observed.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro Activity Profile of this compound
| Cell Type | Activity | Effective Concentration Range | Citation |
| HUVECs | Disruption of Capillary Tube Formation | Nanomolar (nM) | [1] |
| Various Cancer Cell Lines | Direct Cytotoxicity (Apoptosis) | Micromolar (µM) | [1] |
| Normal Human Pulmonary Epithelial Cells (L132) | Cytotoxicity (for a similar compound) | High Micromolar (e.g., IC50: 69.25 ± 5.95 µM) | [1] |
Table 2: In Vivo Preclinical Efficacy and Dosing of this compound
| Animal Model | Tumor Type | Dose | Key Finding | Citation |
| Rodent | KHT Sarcoma | 100 mg/kg | Rapid vascular shutdown and ~90% tumor necrosis at 24h | [1] |
Table 3: Clinical Dosing and Maximum Tolerated Dose (MTD)
| Study Phase | Patient Population | Dose Range | Maximum Tolerated Dose (MTD) | Citation |
| Phase I | Advanced Solid Tumors | 4.0 - 225 mg/m² (IV) | 180 mg/m² | [1][2] |
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in In Vitro Assays
Q: My cell viability assay shows high cytotoxicity in my cancer cell line at low nanomolar concentrations, which is inconsistent with the published literature. What could be the cause?
A: This discrepancy may arise from several factors. First, ensure the correct concentration of this compound is being used and that the compound has not degraded. Second, consider the proliferation rate of your cell line; highly proliferative cells may be more sensitive. However, the most likely reason is an indirect effect. This compound's primary target is the vasculature. Standard 2D cell culture lacks this component. If you are co-culturing with endothelial cells (e.g., HUVECs), you may be observing an on-target effect. If not, consider the following:
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Use a fresh stock of this compound and verify its concentration.
-
Assess Proliferation Rate: Compare the doubling time of your cell line to those reported in the literature.
-
Use a Control Microtubule Inhibitor: Test a well-characterized microtubule inhibitor (e.g., paclitaxel) to ensure your assay is performing as expected.
-
Switch to 3D Culture: Utilize 3D spheroid or organoid models that better recapitulate the tumor microenvironment to differentiate between direct cytotoxic and anti-vascular effects.
-
Issue 2: Inconsistent Anti-Tumor Efficacy in Animal Models
Q: I am observing significant initial tumor regression in my xenograft model, but the tumors consistently regrow. How can I improve the therapeutic outcome?
A: This is a known challenge with VDA monotherapy.[4] VDAs cause extensive necrosis in the tumor core but often leave a viable rim of tumor cells at the periphery, which is supplied by the vasculature of the surrounding normal tissue.[4] This viable rim is a primary cause of tumor recurrence.
-
Troubleshooting and Optimization Strategies:
-
Combination Therapy: The most effective strategy is to combine this compound with a therapy that targets the peripheral, proliferating tumor cells.
-
With Chemotherapy: Combine this compound with standard cytotoxic agents (e.g., cisplatin, docetaxel). Administer this compound first to disrupt the vasculature and "trap" the chemotherapeutic agent within the tumor.
-
With Radiotherapy: Use this compound to debulk the hypoxic core of the tumor, which is often radioresistant, thereby sensitizing the remaining tumor rim to radiation.
-
-
Dosing Schedule Optimization: Experiment with different dosing schedules. While a single high dose can cause rapid shutdown, a fractionated dosing regimen might be effective in repeatedly targeting the re-establishing vasculature.
-
Issue 3: Significant Toxicity and Morbidity in Animal Models
Q: My mice are experiencing significant weight loss, lethargy, and some are dying at doses I expected to be tolerable. How can I manage these off-target toxicities?
A: Significant toxicity suggests that the dose is too high for the specific strain or that the animals have underlying health issues. Cardiovascular toxicity is a key concern with VDAs.[3][5]
-
Troubleshooting Steps:
-
Perform a Dose-Range Finding Study: Before a full efficacy study, conduct a dose-escalation study in a small cohort of tumor-free and tumor-bearing animals to establish the Maximum Tolerated Dose (MTD) in your specific model. Monitor body weight, clinical signs (lethargy, ruffled fur), and food/water intake daily.
-
Cardiovascular Monitoring: If possible, incorporate non-invasive monitoring such as heart rate and blood pressure measurements. At necropsy, perform gross examination of the heart and collect it for histopathology to look for signs of cardiac stress or damage.
-
Supportive Care: Ensure animals have easy access to food and water. Consider providing supplemental nutrition or hydration if they show signs of distress.
-
Evaluate Vehicle Effects: Ensure the vehicle used to dissolve and administer this compound is not contributing to the toxicity. Administer a vehicle-only control group.
-
Key Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is for assessing the direct cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Concentrations should range from high µM to low nM.
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Mouse Xenograft Efficacy and Toxicity Study
This protocol outlines a basic study to assess the anti-tumor efficacy and tolerability of this compound.
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 tumor cells (e.g., human Colo205) in a 1:1 mixture of medium and Matrigel into the flank of immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle Control, this compound 50 mg/kg, this compound 100 mg/kg). A typical group size is 8-10 mice.
-
Treatment Administration: Administer this compound via the desired route (e.g., intravenous or intraperitoneal injection) according to the study schedule (e.g., single dose, or multiple doses over several days).
-
Monitoring:
-
Efficacy: Continue to measure tumor volume throughout the study.
-
Toxicity: Monitor body weight, clinical signs of toxicity, and behavior daily.
-
-
Endpoint: The study endpoint can be a fixed time point (e.g., 21 days) or when tumors in the control group reach a predetermined size (e.g., 1500 mm³).
-
Data Analysis: Compare the tumor growth inhibition (TGI) between groups. Analyze body weight changes as a measure of toxicity. Perform statistical analysis (e.g., ANOVA or t-test) on the final tumor volumes and body weights.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I study of MN-029 (this compound), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular toxicity profiles of vascular-disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Denibulin Solubility and Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Denibulin. The focus is on addressing common challenges related to its limited aqueous solubility and strategies to improve its bioavailability.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during experiments with this compound.
Issue 1: Low Dissolution Rate of this compound in Aqueous Buffers
| Potential Cause | Recommended Solution | Experimental Protocol |
| Poor wettability of the solid drug powder. | 1. Particle Size Reduction: Micronize the this compound powder to increase the surface area. 2. Incorporate a Surfactant: Add a low concentration (0.1-1%) of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) to the dissolution medium. | --INVALID-LINK-- |
| Precipitation of the hydrochloride salt in neutral or basic pH. | 1. pH Control: Maintain a slightly acidic pH (e.g., pH 4-6) in the dissolution medium if compatible with the experimental goals. 2. Use of Co-solvents: Introduce a water-miscible co-solvent (e.g., ethanol, propylene glycol) to the aqueous buffer. | --INVALID-LINK-- |
| Drug aggregation in solution. | Complexation: Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes and prevent aggregation. | --INVALID-LINK-- |
Issue 2: Inconsistent Results in Cell-Based Assays
| Potential Cause | Recommended Solution | Experimental Protocol |
| Precipitation of this compound in cell culture media. | 1. Prepare Concentrated Stock in DMSO: Dissolve this compound in 100% DMSO at a high concentration. 2. Dilute Immediately Before Use: Add the DMSO stock to the cell culture medium immediately before adding to the cells, ensuring the final DMSO concentration is non-toxic (typically <0.5%). | N/A |
| Low apparent permeability in Caco-2 assays. | Formulation Approach: Test this compound in a solubilizing formulation, such as a self-microemulsifying drug delivery system (SMEDDS), to maintain the drug in a dissolved state in the donor compartment. | --INVALID-LINK-- |
Issue 3: Low Oral Bioavailability in Animal Studies
| Potential Cause | Recommended Solution | Experimental Protocol |
| Poor absorption due to low solubility in gastrointestinal fluids. | 1. Amorphous Solid Dispersion: Formulate this compound as an amorphous solid dispersion with a suitable polymer (e.g., PVP, HPMC) to enhance its dissolution rate and extent. 2. Nanoemulsion: Develop a nanoemulsion formulation to increase the surface area for absorption and bypass the dissolution step. | --INVALID-LINK-- |
| First-pass metabolism in the gut wall or liver. | Co-administration with an Inhibitor: If metabolism by specific enzymes (e.g., cytochrome P450s) is suspected, co-administer a known inhibitor of those enzymes in preclinical studies to assess the impact on bioavailability. | --INVALID-LINK-- |
Frequently Asked Questions (FAQs)
Q1: What is the predicted aqueous solubility of this compound hydrochloride?
The predicted aqueous solubility of this compound hydrochloride is approximately 0.00768 mg/mL, indicating that it is a poorly soluble compound.[1]
Q2: What is the mechanism of action of this compound?
This compound is a vascular disrupting agent that selectively targets and reversibly binds to the colchicine-binding site on tubulin, inhibiting microtubule assembly.[2][3][4] This leads to the disruption of the cytoskeleton in tumor endothelial cells, causing cell cycle arrest and apoptosis, which ultimately shuts down blood flow to the tumor.[2][3][4]
Q3: How has this compound been administered in clinical trials?
In Phase I clinical trials for advanced solid tumors, this compound has been administered as its hydrochloride salt (MN-029) via intravenous infusion.[5][6][7][8][9][10]
Q4: What are some potential strategies to improve the oral bioavailability of this compound?
Based on its chemical structure as a benzimidazole derivative and its poor aqueous solubility, several strategies can be employed:
-
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous form dispersed within a polymer matrix can significantly improve its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: Formulations such as self-microemulsifying drug delivery systems (SMEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract and enhance their absorption.[2]
-
Nanotechnology: Reducing the particle size of this compound to the nanoscale (nanosuspensions or nanoemulsions) can increase the surface area available for dissolution and improve the rate of absorption.
-
Prodrugs: Modifying the chemical structure of this compound to create a more soluble prodrug that is converted to the active form in vivo could be a viable approach.
Q5: What are the key physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C18H19N5O3S | PubChem[4] |
| Molecular Weight | 385.4 g/mol | PubChem[4] |
| Predicted LogP | 2.2 | PubChem[4] |
| pKa (Strongest Acidic) | 9.6 | DrugBank |
| pKa (Strongest Basic) | 8.21 | DrugBank |
Experimental Protocols
1. Kinetic Solubility Assay Protocol
This protocol is used to determine the kinetic solubility of this compound in different aqueous buffers.
-
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 4.5
-
96-well microplates (UV-transparent)
-
Plate shaker
-
UV/Vis microplate reader
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In duplicate, add 2 µL of the this compound stock solution to wells of a 96-well plate.
-
Add 198 µL of the desired aqueous buffer (e.g., PBS, citrate buffer) to each well.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance of each well at the wavelength of maximum absorbance for this compound (to be determined experimentally, typically between 250-350 nm).
-
To quantify the solubility, create a standard curve of this compound in DMSO/buffer mixtures with known concentrations.
-
Compare the absorbance of the test wells to the standard curve to determine the concentration of dissolved this compound.
-
2. In Vitro Dissolution Testing Protocol for Poorly Soluble Drugs
This protocol assesses the dissolution rate of different this compound formulations.
-
Materials:
-
This compound formulation (e.g., powder, amorphous solid dispersion)
-
USP dissolution apparatus (e.g., Apparatus 2, paddle)
-
Dissolution media:
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
-
Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0
-
-
HPLC system with a suitable column for this compound analysis
-
-
Procedure:
-
Pre-warm the dissolution medium (900 mL) to 37°C in the dissolution vessel.
-
Set the paddle speed to 50 rpm.
-
Add a precisely weighed amount of the this compound formulation to the vessel.
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot (e.g., 5 mL) of the dissolution medium.
-
Immediately filter the sample through a 0.45 µm filter.
-
Analyze the concentration of this compound in the filtered samples by a validated HPLC method.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
-
3. Caco-2 Permeability Assay Protocol
This in vitro assay predicts the intestinal permeability of this compound.
-
Materials:
-
Caco-2 cells
-
Transwell plates (24-well) with 0.4 µm pore size inserts
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS system for this compound quantification
-
-
Procedure:
-
Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Add this compound solution (in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add this compound solution to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
-
4. Pharmacokinetic Study Protocol in Mice
This protocol is for determining the oral bioavailability of a this compound formulation.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation for oral administration
-
This compound solution for intravenous (IV) administration
-
Oral gavage needles
-
Syringes and needles for IV injection
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for this compound quantification in plasma
-
-
Procedure:
-
Fast the mice overnight before dosing.
-
Oral Administration Group:
-
Administer the this compound formulation orally via gavage at a specific dose.
-
Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
-
Intravenous Administration Group:
-
Administer the this compound solution intravenously (e.g., via tail vein) at a specific dose.
-
Collect blood samples at the same time points as the oral group.
-
-
Process the blood samples to obtain plasma by centrifugation.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) for both administration routes.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Caption: this compound's mechanism of action targeting tubulin polymerization.
Caption: Workflow for improving this compound's oral bioavailability.
Caption: Troubleshooting logic for low oral bioavailability of this compound.
References
- 1. Drug Solubility in Human Colonic Fluids and Comparison to Small Intestinal and Simulated Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Supersaturable self-microemulsifying delivery systems: an approach to enhance oral bioavailability of benzimidazole anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. supersaturable-self-microemulsifying-delivery-systems-an-approach-to-enhance-oral-bioavailability-of-benzimidazole-anticancer-drugs - Ask this paper | Bohrium [bohrium.com]
- 4. This compound | C18H19N5O3S | CID 11661758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. sepax-tech.com.cn [sepax-tech.com.cn]
- 9. A phase I study of MN-029 (this compound), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I study of MN-029 (this compound), a novel vascular-disrupting agent, in patients with advanced solid tumors [ouci.dntb.gov.ua]
Denibulin Technical Support Center: Enhancing Therapeutic Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the therapeutic window of Denibulin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule vascular disrupting agent (VDA). Its primary mechanism involves selectively targeting and reversibly binding to the colchicine-binding site on tubulin. This interaction inhibits microtubule assembly, leading to the disruption of the cytoskeleton, particularly in tumor endothelial cells. The consequences of this disruption include cell cycle arrest, a blockage of cell division, and ultimately, apoptosis. This targeted action on the tumor vasculature results in reduced blood flow to the tumor, leading to central necrosis.
Q2: What are the known toxicities associated with this compound from clinical trials?
A Phase I clinical trial of this compound (also known as MN-029) in patients with advanced solid tumors identified several dose-related toxicities. The most common were nausea, vomiting, diarrhea, fatigue, headache, and anorexia. Notably, clinically significant myelosuppression, stomatitis, or alopecia were not observed. Dose-limiting toxicities at 225 mg/m² included a transient ischemic attack and grade 3 transaminitis. A reversible episode of acute coronary ischemia was noted at the 180 mg/m² dose level. The maximum tolerated dose (MTD) was established at 180 mg/m².[1]
Q3: What are potential strategies to enhance the therapeutic window of this compound?
Enhancing the therapeutic window of this compound, and other microtubule inhibitors, generally involves strategies aimed at increasing efficacy at lower, less toxic concentrations or mitigating off-target effects. Two primary approaches are:
-
Combination Therapies: Combining this compound with other anticancer agents can lead to synergistic effects, allowing for lower, less toxic doses of each drug. Potential combinations include conventional chemotherapeutics like cisplatin or combination with radiation therapy.
-
Novel Drug Delivery Systems: Encapsulating this compound in nanoparticle formulations, such as liposomes or Poly (lactic-co-glycolic acid) (PLGA) nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. This can lead to more targeted delivery to the tumor site, reducing systemic exposure and associated toxicities.
Q4: How can I address poor aqueous solubility of this compound in my experiments?
This compound is known to have poor aqueous solubility. For in vitro experiments, it is typically dissolved in an organic solvent such as DMSO to create a stock solution, which is then further diluted in culture medium. It is crucial to ensure the final concentration of the organic solvent in the assay is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity. For in vivo studies, formulation strategies such as the use of co-solvents or encapsulation into nanoparticles may be necessary to achieve the desired concentration and bioavailability.
Troubleshooting Guides
In Vitro Assays
Issue: Inconsistent results in cell viability assays (e.g., MTT, XTT).
| Potential Cause | Troubleshooting Step |
| This compound Precipitation | Visually inspect the culture wells for any precipitate after adding this compound. If precipitation is observed, consider reducing the final concentration or preparing fresh dilutions from the stock solution. Ensure the final solvent concentration is not causing the drug to fall out of solution. |
| Solvent Cytotoxicity | Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound to ensure that the observed effects are not due to the solvent itself. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period. Over-confluent or sparse cultures can lead to variable results. |
| Incubation Time | The effect of this compound is time-dependent. Perform a time-course experiment to determine the optimal incubation time for your cell line. |
Issue: Difficulty in interpreting apoptosis assay results (e.g., Annexin V/PI staining).
| Potential Cause | Troubleshooting Step |
| Suboptimal Staining | Ensure that the Annexin V binding buffer contains an adequate concentration of calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. Optimize the concentrations of Annexin V and Propidium Iodide (PI) for your specific cell type. |
| Late-Stage Apoptosis/Necrosis | If a high percentage of cells are PI-positive, it may indicate that the majority of cells have progressed to late-stage apoptosis or necrosis. Consider analyzing cells at an earlier time point to capture the early apoptotic population (Annexin V positive, PI negative). |
| Cell Handling | Handle cells gently during harvesting and staining to minimize mechanical damage that could lead to false-positive PI staining. |
Angiogenesis Assays
Issue: Poor or inconsistent tube formation in HUVEC angiogenesis assays.
| Potential Cause | Troubleshooting Step |
| Matrigel Quality | Use high-quality, growth factor-reduced Matrigel. Ensure it is thawed slowly on ice and kept cold to prevent premature polymerization. The volume and distribution of Matrigel in each well should be consistent. |
| HUVEC Health and Passage Number | Use low-passage HUVECs (ideally between passages 2 and 6) as their tube-forming capacity decreases with subsequent passages. Ensure cells are healthy and actively proliferating before seeding them on Matrigel. |
| Cell Density | The number of cells seeded is critical for optimal tube formation. Perform a titration experiment to determine the ideal cell density for your specific HUVEC lot. |
| This compound Concentration | High concentrations of this compound can be cytotoxic to HUVECs, preventing tube formation altogether. Perform a dose-response experiment to identify a concentration range that inhibits tube formation without causing widespread cell death. |
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of this compound on the in vitro assembly of microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Tubulin polymerization buffer
-
This compound stock solution (in DMSO)
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Prepare the tubulin polymerization buffer and chill on ice.
-
Prepare serial dilutions of this compound in polymerization buffer. Also, prepare a vehicle control (DMSO) and a positive control (e.g., colchicine or nocodazole).
-
On ice, add the appropriate amount of GTP to the tubulin solution.
-
In a pre-chilled 96-well plate, add the diluted this compound, vehicle, or control compounds.
-
Add the tubulin-GTP solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.[2][3]
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on cell metabolic activity, an indicator of cell viability.[4][5]
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V/PI) Assay
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[6][7][8]
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
HUVEC Tube Formation Assay
This assay evaluates the anti-angiogenic potential of this compound by assessing its effect on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).[9][10][11][12]
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Growth factor-reduced Matrigel
-
This compound stock solution (in DMSO)
-
96-well plate
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound or a vehicle control.
-
Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Data Presentation
Table 1: Phase I Clinical Trial Toxicity Profile of this compound (MN-029) [1]
| Toxicity | Grade 1-2 (%) | Grade 3-4 (%) |
| Nausea | 59 | 6 |
| Vomiting | 41 | 6 |
| Diarrhea | 38 | 3 |
| Fatigue | 35 | 9 |
| Headache | 24 | 0 |
| Anorexia | 24 | 0 |
| Transient Ischemic Attack | 0 | 3 (at 225 mg/m²) |
| Transaminitis | 0 | 3 (at 225 mg/m²) |
| Acute Coronary Ischemia | 0 | 3 (at 180 mg/m²) |
Visualizations
Caption: Mechanism of action of this compound leading to tumor necrosis.
Caption: Workflow for evaluating strategies to enhance this compound's therapeutic window.
References
- 1. A phase I study of MN-029 (this compound), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. maxanim.com [maxanim.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
- 11. Angiogenesis assay of HUVECs [bio-protocol.org]
- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Denibulin: A Technical Support Resource for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting unexpected outcomes in Denibulin research. This compound, a novel vascular disrupting agent, targets the tumor vasculature by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis in endothelial cells. While a promising therapeutic agent, its mechanism can lead to complex and sometimes unexpected experimental results. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to aid researchers in their investigations.
Troubleshooting Guide: Interpreting Unexpected Experimental Outcomes
Researchers utilizing this compound may encounter a range of unexpected results. This guide provides a structured approach to troubleshooting common issues.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no cytotoxic effect at expected concentrations | 1. Cell line resistance: Overexpression of efflux pumps (e.g., P-glycoprotein), mutations in tubulin, or activation of pro-survival signaling pathways (e.g., PI3K/AKT, NF-κB).[1] 2. Drug inactivity: Improper storage or handling of this compound. 3. Assay interference: Components of the cell culture media may interfere with the drug's activity. | 1. Assess resistance mechanisms: Perform western blots for P-glycoprotein, sequence tubulin genes for mutations, and assay for activation of survival pathways. Consider using a P-glycoprotein inhibitor as a control. 2. Verify drug integrity: Use a fresh stock of this compound and follow storage instructions meticulously. 3. Optimize assay conditions: Test the effect of this compound in different media formulations or in serum-free media for a short duration. |
| Paradoxical increase in cell proliferation at low concentrations | 1. Hormetic effect: Some compounds can have stimulatory effects at low doses. 2. Activation of compensatory signaling pathways: Low-level cellular stress may trigger pro-proliferative responses. | 1. Perform a full dose-response curve: Characterize the biphasic effect to identify the optimal inhibitory concentration range. 2. Investigate signaling pathways: Analyze the activation of known pro-proliferative pathways (e.g., MAPK/ERK) at low this compound concentrations. |
| Inconsistent results in microtubule polymerization assays | 1. Improper tubulin preparation: Tubulin is a labile protein and can lose activity with improper handling. 2. Incorrect buffer conditions: The composition of the polymerization buffer is critical for microtubule assembly. 3. Assay temperature fluctuations: Tubulin polymerization is highly temperature-dependent. | 1. Ensure tubulin quality: Use freshly prepared or properly stored (aliquoted at -80°C) tubulin. Avoid repeated freeze-thaw cycles. 2. Verify buffer components: Double-check the concentrations of GTP, Mg2+, and other buffer components. 3. Maintain strict temperature control: Use a temperature-controlled plate reader and pre-warm all reagents and plates to 37°C. |
| Lack of in vivo efficacy despite in vitro potency | 1. Pharmacokinetic issues: Poor bioavailability, rapid metabolism, or inefficient delivery to the tumor site. 2. Tumor microenvironment factors: Hypoxia or the presence of stromal cells can confer resistance.[2] 3. Development of resistance in the tumor: Similar to in vitro resistance, tumors can upregulate resistance mechanisms over time. | 1. Conduct pharmacokinetic studies: Analyze this compound's half-life, distribution, and metabolism in the animal model. 2. Use more complex models: Employ 3D spheroids or co-culture systems that better mimic the tumor microenvironment. For in vivo studies, consider orthotopic tumor models.[3] 3. Analyze treated tumors: Biopsy tumors post-treatment to assess for the emergence of resistance markers. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a vascular disrupting agent that selectively targets and binds to the colchicine-binding site on tubulin. This action inhibits microtubule assembly, leading to the disruption of the cytoskeleton, particularly in newly-formed tumor endothelial cells. The consequences are cell cycle arrest at the G2/M phase and subsequent apoptosis, which ultimately disrupts blood flow to the tumor.[3][4]
Q2: What are the common adverse effects observed in clinical trials of this compound?
A2: In a Phase I study, the most frequently reported toxicities included nausea, vomiting, diarrhea, fatigue, headache, and anorexia. Dose-limiting toxicities observed at higher concentrations were a transient ischemic attack and grade 3 transaminitis.[3][4]
Q3: My cells are showing resistance to this compound. What are the potential molecular mechanisms?
A3: Resistance to microtubule-targeting agents like this compound can arise from several mechanisms. These include the overexpression of drug efflux pumps such as P-glycoprotein (encoded by the ABCB1 gene), which actively remove the drug from the cell. Alterations in tubulin itself, such as mutations in the drug-binding site or changes in the expression of different tubulin isotypes, can also reduce drug efficacy. Furthermore, the activation of pro-survival signaling pathways, for instance, the PI3K/AKT and NF-κB pathways, can counteract the apoptotic effects of the drug.[1][5]
Q4: How can I confirm that this compound is inducing apoptosis in my cell line?
A4: Apoptosis can be confirmed through several methods. An Annexin V/Propidium Iodide (PI) assay using flow cytometry is a standard method to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells. Western blotting for cleaved caspase-3 and cleaved PARP are also reliable markers of apoptosis induction.[6] DNA fragmentation, another hallmark of apoptosis, can be visualized using a TUNEL assay.
Q5: At what phase of the cell cycle should I expect to see an arrest after this compound treatment?
A5: As this compound disrupts microtubule dynamics, which are essential for the formation of the mitotic spindle, you should expect to see an arrest in the G2/M phase of the cell cycle.[5] This can be quantified by flow cytometry analysis of cellular DNA content after staining with a fluorescent dye like propidium iodide.
Experimental Protocols
Microtubule Polymerization Assay (Turbidimetric)
This assay measures the effect of this compound on the in vitro polymerization of purified tubulin by monitoring the increase in optical density.
Materials:
-
Purified tubulin protein (>99% pure)
-
GTP solution (100 mM)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol (optional, as a polymerization enhancer)
-
This compound at various concentrations
-
Temperature-controlled 96-well plate spectrophotometer
Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
On ice, prepare the tubulin solution at a final concentration of 2-5 mg/mL in the polymerization buffer.
-
Add GTP to a final concentration of 1 mM.
-
Add this compound or vehicle control to the tubulin solution.
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately begin monitoring the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
A decrease in the rate and extent of the absorbance increase compared to the control indicates inhibition of microtubule polymerization.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells seeded in a 96-well plate
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in anhydrous isopropanol)
-
Multi-well plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7][8]
-
Carefully aspirate the media and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Data Presentation
Table 1: In Vitro Cytotoxicity of Selected Microtubule-Targeting Agents
Note: this compound-specific IC50 values are not extensively available in the public domain. The following data for a similar microtubule inhibitor, Eribulin, is provided as a reference.
| Cell Line | Cancer Type | Eribulin IC50 (nM) |
| NB4 | Acute Myeloid Leukemia | ~1 |
| OCI-AML3 | Acute Myeloid Leukemia | ~0.5 |
| MOLM-13 | Acute Myeloid Leukemia | ~0.2 |
| Jurkat | Acute Lymphoblastic Leukemia | ~0.8 |
| Namalwa | Burkitt's Lymphoma | ~0.13 |
| Data adapted from studies on Eribulin in hematologic neoplasm cell lines.[5] |
Table 2: Summary of Phase I Clinical Trial Data for this compound
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | 180 mg/m² |
| Most Common Toxicities | Nausea, vomiting, diarrhea, fatigue, headache, anorexia |
| Dose-Limiting Toxicities (at 225 mg/m²) | Transient ischemic attack, Grade 3 transaminitis |
| Objective Responses | None observed |
| Stable Disease (≥6 months) | 5 out of 34 patients |
| Data from the Phase I clinical trial of this compound in patients with advanced solid tumors.[3][4] |
Visualizations
Caption: this compound's mechanism of action leading to tumor necrosis.
Caption: A logical workflow for troubleshooting unexpected results.
Caption: Key signaling pathways involved in this compound-induced apoptosis.
References
- 1. Integrating mechanisms of response and resistance against the tubulin binding agent Eribulin in preclinical models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimitotic drugs in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A phase I study of MN-029 (this compound), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. researchhub.com [researchhub.com]
Technical Support Center: Strategies to Minimize Denibulin-Induced Cardiovascular Toxicities
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential cardiovascular toxicities associated with the use of Denibulin. This compound is a novel vascular-disrupting agent that functions by inhibiting microtubule assembly. Clinical trial data has indicated dose-limiting cardiovascular toxicities, including acute coronary ischemia and transient ischemic attack. This resource offers insights into the potential mechanisms of toxicity based on its drug class and provides actionable strategies for monitoring and mitigation during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how is it linked to cardiovascular toxicity?
A1: this compound is a microtubule-targeting agent that acts as a vascular-disrupting agent (VDA). It selectively disrupts the existing tumor vasculature by inhibiting microtubule polymerization in endothelial cells, leading to a rapid shutdown of blood flow within the tumor.[1] The cardiovascular toxicity of this compound and other VDAs is thought to stem from on-target effects on endothelial cells in the cardiovascular system. Disruption of microtubule dynamics in these cells can lead to endothelial dysfunction, increased vascular permeability, and hypertension.[2] Additionally, effects on cardiomyocytes, although less characterized for this compound specifically, are a known concern for microtubule inhibitors.[3]
Q2: What are the reported cardiovascular adverse events for this compound?
A2: A phase I clinical trial of this compound reported a reversible episode of acute coronary ischemia and a transient ischemic attack as dose-limiting toxicities. The maximum tolerated dose was established at 180 mg/m².[4] Other cardiovascular toxicities observed with VDAs as a class include hypertension, tachyarrhythmias, bradyarrhythmias, atrial fibrillation, and myocardial infarction.[1][5]
Q3: What are the key risk factors for developing this compound-induced cardiovascular toxicities?
A3: While specific risk factors for this compound are not yet fully defined, extrapolation from other VDAs and microtubule inhibitors suggests that pre-existing cardiovascular conditions are a primary concern.[3][5] These include:
-
Hypertension
-
Coronary artery disease
-
History of arrhythmias
-
Heart failure
-
Previous exposure to other cardiotoxic agents (e.g., anthracyclines)[3]
Q4: How can we monitor for potential cardiovascular toxicity during our experiments?
A4: A multi-pronged monitoring strategy is recommended.
-
In Vitro: In cell-based assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and endothelial cells, monitor for cytotoxicity, apoptosis, changes in contractility, and electrophysiological alterations.[6]
-
In Vivo: In animal models, regularly monitor blood pressure, heart rate, and electrocardiogram (ECG). Echocardiography can be used to assess cardiac function, including ejection fraction and strain.[2] Cardiac biomarkers such as troponins and natriuretic peptides in blood samples can indicate myocardial injury.[7]
Q5: What strategies can be implemented to minimize this compound-induced cardiotoxicity in a research setting?
A5: Proactive strategies include:
-
Dose Optimization: Use the lowest effective dose of this compound. Consider combination therapies with other anti-cancer agents to potentially reduce the required dose of this compound.[2]
-
Cardioprotective Agents: Investigate the co-administration of cardioprotective agents. For hypertension, antihypertensive medications may be beneficial.[2] Other potential agents to explore, based on general cardiotoxicity mechanisms, include ACE inhibitors, beta-blockers, and dexrazoxane, though their efficacy with this compound is unproven.[7]
-
Careful Subject Selection: In preclinical studies, use animal models that can adequately represent human cardiovascular physiology. In clinical trial design, carefully consider inclusion/exclusion criteria related to cardiovascular health.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increased cardiomyocyte apoptosis in vitro | Direct cytotoxic effect of this compound on cardiomyocytes. | - Perform a dose-response curve to determine the EC50 for cytotoxicity.- Investigate the involvement of apoptotic pathways (e.g., caspase activation).- Co-treat with potential cardioprotective agents that inhibit apoptosis. |
| Altered electrophysiology in hiPSC-CMs (e.g., arrhythmias, prolonged action potential duration) | Interference with ion channel function secondary to microtubule disruption. | - Conduct patch-clamp studies to identify specific ion channels affected.- Assess changes in calcium handling within the cardiomyocytes. |
| Hypertension in animal models | Endothelial dysfunction and impaired vasodilation. | - Monitor blood pressure closely and administer antihypertensive agents as needed.- Assess endothelial function through assays for nitric oxide (NO) production and endothelin-1 (ET-1) levels. |
| Decreased cardiac function (e.g., reduced ejection fraction) in vivo | Cumulative myocardial damage. | - Reduce the dose or frequency of this compound administration.- Perform histological analysis of heart tissue to assess for fibrosis or inflammation.- Monitor cardiac biomarkers (troponins, natriuretic peptides) more frequently. |
| Unexpected synergistic toxicity with another compound | Overlapping mechanisms of cardiotoxicity. | - Review the known cardiovascular effects of the combination agent.- Conduct in vitro and in vivo studies to characterize the nature of the interaction (e.g., additive vs. synergistic toxicity). |
Data Summary
Table 1: Cardiovascular Adverse Events of Vascular Disrupting Agents (VDAs) in Clinical Trials
| Adverse Event | Grade 1-2 Incidence (%) | Grade 3-4 Incidence (%) | Reference |
| Hypertension | Varies widely | Up to 20% | [1][5] |
| Tachycardia/Arrhythmias | Common | Less common, dose-limiting | [1][5] |
| Myocardial Ischemia/Infarction | Infrequent | Dose-limiting | [1][4][5] |
| QTc Prolongation | Reported | Infrequent | [1] |
Note: Data is generalized for the VDA class due to limited specific quantitative data for this compound alone.
Experimental Protocols
Protocol 1: In Vitro Assessment of Cardiotoxicity using hiPSC-Cardiomyocytes
-
Cell Culture: Culture hiPSC-CMs on appropriate substrates (e.g., Matrigel-coated plates) until they form a spontaneously beating syncytium.
-
Drug Treatment: Expose the hiPSC-CMs to a range of this compound concentrations for various durations (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT or LDH release assay.
-
Apoptosis Assay: Quantify apoptosis using TUNEL staining or flow cytometry for Annexin V/Propidium Iodide.
-
Functional Assessment:
-
Contractility: Use video microscopy and motion vector analysis to measure beat rate, amplitude, and rhythm.
-
Electrophysiology: Employ multi-electrode arrays (MEAs) to record field potentials and assess for arrhythmias and changes in action potential duration.
-
-
Data Analysis: Compare the results from this compound-treated cells to vehicle-treated controls.
Protocol 2: In Vivo Assessment of Cardiovascular Function in a Rodent Model
-
Animal Model: Use an appropriate rodent model (e.g., spontaneously hypertensive rats if investigating hypertension).
-
Drug Administration: Administer this compound via a clinically relevant route (e.g., intravenous) at various doses.
-
Blood Pressure Monitoring: Measure systolic and diastolic blood pressure at baseline and at regular intervals post-treatment using a non-invasive tail-cuff method or telemetry.
-
Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the study to evaluate left ventricular ejection fraction, fractional shortening, and myocardial strain.
-
Electrocardiography (ECG): Record ECGs to monitor for arrhythmias, and changes in PR, QRS, and QT intervals.
-
Biomarker Analysis: Collect blood samples to measure plasma levels of cardiac troponin I or T and brain natriuretic peptide (BNP).
Visualizations
Caption: Proposed signaling pathway for this compound-induced cardiovascular toxicity.
Caption: Experimental workflow for assessing and mitigating this compound's cardiotoxicity.
References
- 1. Cardiovascular toxicity profiles of vascular-disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumor and cardiotoxic effects of microtubule polymerization inhibitors: The mechanisms and management strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microtubule Inhibitors and Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessment and Management of Cardiotoxicity in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Refinements to in vitro assays for more accurate Denibulin screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing in vitro assays to screen for the efficacy of Denibulin.
Troubleshooting Guides
Issue 1: High Variability in Tubulin Polymerization Assay Results
| Potential Cause | Recommended Solution |
| Inconsistent Tubulin Activity | Ensure tubulin aliquots are flash-frozen in liquid nitrogen and stored at -80°C. Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment. |
| Precipitation of this compound | This compound is hydrophobic. Ensure it is fully solubilized in the assay buffer. A final DMSO concentration of up to 2% is generally tolerated in tubulin polymerization assays. Run a control with this compound in buffer without tubulin to check for precipitation-induced light scattering.[1] |
| Temperature Fluctuations | Tubulin polymerization is highly temperature-dependent. Use a temperature-controlled microplate reader set to 37°C. Ensure the plate is pre-warmed before adding tubulin to initiate polymerization.[2] |
| Inaccurate Pipetting | Use calibrated pipettes and pre-wet the tips before dispensing tubulin solution. Air bubbles can interfere with absorbance readings; be careful to avoid introducing them into the wells. |
Issue 2: Discrepancies Between Tubulin Polymerization and Cell Viability IC50 Values
| Potential Cause | Recommended Solution |
| Cellular Drug Efflux | Cancer cell lines can overexpress efflux pumps (e.g., P-glycoprotein) that reduce the intracellular concentration of the drug. Consider using cell lines with known efflux pump expression levels or using an efflux pump inhibitor as a control. |
| Cell Line Specific Differences in Tubulin Isotypes | Different cancer cell lines express various tubulin isotypes, which can have different affinities for microtubule-targeting agents. Correlate your results with tubulin isotype expression data for your chosen cell lines if available. |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity. Analyze the dose-response curve carefully. A steep curve may indicate a specific target, while a shallow curve could suggest multiple or off-target effects. |
| Assay Endpoint and Cell Doubling Time | The incubation time for cell viability assays should be optimized based on the cell line's doubling time. An incubation period of 48-72 hours is common, but shorter or longer times may be necessary to capture the full effect of a cytotoxic agent. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule vascular disrupting agent. It functions as a microtubule-targeting agent by binding to the colchicine-binding site on β-tubulin.[3][4] This binding inhibits tubulin polymerization, leading to the disruption of the microtubule cytoskeleton. The consequences of this disruption in cancer cells include cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[4][5]
Q2: Which in vitro assays are most suitable for screening this compound?
A2: A multi-assay approach is recommended for a comprehensive screening of this compound:
-
Tubulin Polymerization Assay: This is a direct biochemical assay to confirm that this compound inhibits microtubule formation. Both turbidity and fluorescence-based methods can be used.
-
Cell Viability/Cytotoxicity Assays: These assays (e.g., MTT, MTS, resazurin, CellTiter-Glo) measure the effect of this compound on the proliferation and survival of cancer cell lines.
-
Cell Cycle Analysis: Flow cytometry using a DNA stain like propidium iodide can be used to quantify the percentage of cells in each phase of the cell cycle, confirming G2/M arrest.
-
Apoptosis Assays: Assays such as Annexin V/PI staining can be used to detect and quantify apoptotic cells, confirming the mechanism of cell death.
Q3: How can I refine my cell viability assay for more accurate this compound screening?
A3: To refine your cell viability assays, consider the following:
-
Optimize Cell Seeding Density: Ensure that cells are in the exponential growth phase throughout the experiment. A cell seeding density that results in 80-90% confluency in the control wells at the end of the assay is a good starting point.
-
Appropriate Drug Incubation Time: The optimal incubation time will depend on the cell line's doubling time and the mechanism of action of the drug. For anti-proliferative agents like this compound, an incubation time of 48-72 hours is often necessary.
-
Serum Concentration: Serum can sometimes interfere with the activity of a compound. Test a range of serum concentrations to determine the optimal conditions for your assay.
-
Choice of Assay: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). Comparing results from two different types of viability assays can provide a more robust assessment of this compound's efficacy.
Q4: Are there any known signaling pathways affected by this compound that I should investigate?
A4: Yes, beyond the direct disruption of microtubules, the downstream signaling consequences are important to investigate. The inhibition of microtubule dynamics by colchicine-binding site agents can lead to the activation of the apoptotic cascade. Additionally, there is evidence that the PI3K/Akt signaling pathway, which is often constitutively active in cancer cells and promotes survival, can be a crucial modulator of the apoptotic response to microtubule-destabilizing agents. Inhibition of the PI3K/Akt pathway has been shown to enhance apoptosis induced by these agents.[6][7] Therefore, investigating the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., Akt, GSK3β) in response to this compound treatment could provide valuable mechanistic insights.
Quantitative Data
Table 1: Illustrative IC50 Values of Colchicine Site Inhibitors in Various Cancer Cell Lines
The following table provides a sample of IC50 values for different colchicine derivatives across a panel of human cancer cell lines. This data illustrates the variability in sensitivity that can be observed and highlights the importance of cell line selection in screening studies.
| Compound | A549 (Lung) log(IC50) | MCF7 (Breast) log(IC50) | CEM (Leukemia) log(IC50) | HeLa (Cervical) log(IC50) | M006X (Glioblastoma) log(IC50) | M010B (Glioblastoma) log(IC50) |
| Colchicine | -8.11 ± 0.10 | -8.02 ± 0.12 | -8.06 ± 0.11 | -8.09 ± 0.11 | -8.10 ± 0.10 | -8.08 ± 0.13 |
| Derivative D18 | -8.50 ± 0.12 | -8.45 ± 0.11 | -8.31 ± 0.13 | -8.29 ± 0.10 | N/A | N/A |
| Derivative D19 | -8.37 ± 0.11 | -8.47 ± 0.14 | -8.28 ± 0.10 | -8.64 ± 0.09 | -8.27 ± 0.12 | -8.83 ± 0.08 |
| Derivative D20 | -8.76 ± 0.10 | -8.66 ± 0.13 | -8.71 ± 0.11 | -8.55 ± 0.09 | -8.51 ± 0.14 | N/A |
| Data adapted from a study on novel colchicine derivatives and is for illustrative purposes.[8] N/A indicates data not available. |
Experimental Protocols
1. In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol is adapted from commercially available kits and provides a more sensitive alternative to traditional turbidity assays.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Tubulin Polymerization Buffer (General Tubulin Buffer + 10% glycerol)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Paclitaxel for polymerization, Nocodazole for depolymerization)
-
Black, 384-well microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a 2X tubulin solution (e.g., 4 mg/mL) in ice-cold General Tubulin Buffer.
-
Prepare serial dilutions of this compound and control compounds in Tubulin Polymerization Buffer.
-
Add 25 µL of the compound dilutions to the wells of the microplate.
-
Add 25 µL of the 2X tubulin solution to each well.
-
Add GTP to a final concentration of 1 mM and DAPI to a final concentration of 6.3 µM.
-
Immediately place the plate in the fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
2. Cell Viability Assay (Resazurin Reduction Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom microplates
-
Multi-channel pipette
-
Fluorescence plate reader
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm).
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel betulin derivative induces anti-proliferative activity by G2/M phase cell cycle arrest and apoptosis in Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Denibulin Delivery to Solid Tumors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Denibulin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the delivery of this compound to solid tumors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule vascular disrupting agent (VDA). It selectively binds to the colchicine-binding site on tubulin, inhibiting microtubule assembly.[1] This disruption of the microtubule network in newly-formed tumor endothelial cells leads to a cascade of events including cell cycle arrest, apoptosis, and ultimately, a shutdown of tumor blood flow, causing central necrosis of the solid tumor.[1][2]
Q2: What are the main challenges in delivering this compound to solid tumors effectively?
A2: Like many small molecule inhibitors, the effective delivery of this compound to solid tumors is hampered by several physiological barriers. These include the dense and complex tumor microenvironment, high interstitial fluid pressure which hinders convective transport, and the irregular and often leaky tumor vasculature.[3] While this compound targets the tumor vasculature itself, ensuring sufficient and sustained local concentrations for optimal efficacy without systemic toxicity is a key challenge.
Q3: Are there any known nanoparticle or liposomal formulations of this compound?
A3: Currently, there is limited publicly available research detailing specific nanoparticle or liposomal formulations of this compound. However, the formulation of other tubulin inhibitors with poor aqueous solubility into nanoparticles and liposomes has been successfully demonstrated, suggesting that similar strategies could be viable for this compound.[4][5][6] These approaches aim to improve solubility, enhance circulation time, and promote passive targeting to the tumor site via the enhanced permeability and retention (EPR) effect.[7]
Q4: What are the expected toxicities associated with this compound administration?
A4: A Phase I clinical trial of this compound (MN-029) in patients with advanced solid tumors identified several treatment-related adverse events. The most common toxicities included nausea, vomiting, diarrhea, fatigue, headache, and anorexia.[8][9] At higher doses (225 mg/m²), dose-limiting toxicities such as a transient ischemic attack and grade 3 transaminitis were observed.[8] The maximum tolerated dose was established at 180 mg/m².[8][9]
Troubleshooting Guides
Problem 1: Low in vitro efficacy of this compound on tumor cell lines.
-
Possible Cause 1: Inappropriate cell line. this compound's primary targets are endothelial cells within the tumor vasculature, not the tumor cells themselves.[1][2] Standard 2D tumor cell monocultures may not show significant cytotoxic effects.
-
Solution: Utilize co-culture models of tumor cells and endothelial cells (e.g., HUVECs) to better recapitulate the tumor microenvironment. Assess the anti-angiogenic effects of this compound in tube formation assays.
-
-
Possible Cause 2: Drug instability or degradation. this compound, like many small molecules, may be sensitive to storage conditions and handling.
-
Solution: Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C in a suitable solvent like DMSO). Prepare fresh working dilutions for each experiment. Perform a quality control check of the compound if degradation is suspected.
-
-
Possible Cause 3: Short drug exposure time. The cytotoxic effects on endothelial cells may require a sufficient duration of exposure to disrupt the microtubule dynamics effectively.
-
Solution: Conduct time-course experiments to determine the optimal exposure time for observing significant effects in your chosen in vitro model.
-
Problem 2: High variability in in vivo tumor response in animal models.
-
Possible Cause 1: Inconsistent tumor vascularization. The efficacy of a vascular disrupting agent is highly dependent on the presence of a functional, albeit abnormal, tumor vasculature. Tumor vascularity can vary significantly between individual animals and with tumor size.
-
Solution: Standardize the tumor implantation procedure and the tumor size at the start of treatment. Consider using imaging techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to assess tumor vascularity non-invasively before and after treatment.[8]
-
-
Possible Cause 2: Poor drug penetration into the tumor. Despite targeting the vasculature, achieving uniform distribution throughout the tumor can be challenging.
-
Possible Cause 3: Suboptimal dosing regimen. A single maximum tolerated dose might not be as effective as a more frequent, lower-dose schedule.
-
Solution: Investigate different dosing schedules (e.g., daily low dose vs. intermittent high dose) to determine the most effective regimen for sustained vascular disruption without unacceptable toxicity.
-
Problem 3: Difficulty in formulating this compound into nanoparticles or liposomes.
-
Possible Cause 1: Poor encapsulation efficiency. The physicochemical properties of this compound may not be compatible with the chosen formulation method and materials.
-
Possible Cause 2: Instability of the formulated nanoparticles/liposomes. The resulting drug-loaded nanoparticles or liposomes may aggregate or prematurely release the drug.
-
Solution: Incorporate stabilizing agents into the formulation, such as PEGylation for nanoparticles to increase circulation time and stability.[14] Characterize the stability of the formulation under different storage conditions (e.g., temperature, pH).
-
-
Possible Cause 3: Inconsistent particle size and size distribution.
-
Solution: Refine the formulation and processing parameters. For instance, in an oil-in-water emulsification method, the sonication time and amplitude can be adjusted to achieve a more uniform particle size.[4][7] Use techniques like dynamic light scattering (DLS) to monitor particle size and polydispersity.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound (MN-029) in Patients with Advanced Solid Tumors (Phase I Study). [8][9]
| Dose Level (mg/m²) | Cmax (ng/mL) (Mean ± SD) | AUC (ng·h/mL) (Mean ± SD) |
| 4 | 38.9 ± 14.8 | 62.9 ± 23.4 |
| 8 | 71.4 ± 29.1 | 118 ± 45.6 |
| 16 | 129 ± 53.6 | 225 ± 88.7 |
| 32 | 243 ± 101 | 441 ± 183 |
| 60 | 451 ± 187 | 818 ± 339 |
| 120 | 853 ± 354 | 1548 ± 642 |
| 180 | 1210 ± 502 | 2196 ± 911 |
| 225 | 1520 ± 631 | 2758 ± 1144 |
Data adapted from the Phase I clinical trial of MN-029. Note the dose-related increases in Cmax and AUC, with substantial inter-subject variability.
Table 2: Treatment-Related Adverse Events (≥10% Frequency) in the Phase I Study of this compound (MN-029). [15]
| Adverse Event | Grade 1 n (%) | Grade 2 n (%) | Grade 3 n (%) | Grade 4 n (%) | Grade 5 n (%) |
| Vomiting | 11 (32) | 3 (9) | 2 (6) | 0 | 0 |
| Nausea | 6 (18) | 6 (18) | 2 (6) | 0 | 0 |
| Diarrhea | 4 (12) | 4 (12) | 2 (6) | 0 | 0 |
| Fatigue | 2 (6) | 7 (21) | 0 | 0 | 0 |
| Headache | 6 (18) | 1 (3) | 0 | 0 | 0 |
| Anorexia | 5 (15) | 1 (3) | 0 | 0 | 0 |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Polymeric Nanoparticles (Hypothetical Protocol based on similar compounds).
This protocol describes a general method for encapsulating a hydrophobic drug like this compound into polymeric nanoparticles using an oil-in-water (o/w) emulsification method, adapted from procedures for other tubulin inhibitors.[4][7]
Materials:
-
This compound
-
mPEG-b-P(CB-co-LA) or other suitable biodegradable polymer
-
Dichloromethane (DCM) and Acetone (co-solvents)
-
Polyvinyl alcohol (PVA) solution (1% w/v)
-
Deionized water
-
Ultrasonic liquid processor
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of this compound and the chosen polymer (e.g., mPEG-b-P(CB-co-LA)) in a mixture of DCM and acetone (1:1 ratio).
-
-
Emulsification:
-
Add the organic phase to an aqueous solution of 1% PVA.
-
Emulsify the mixture using an ultrasonic liquid processor at a specified amplitude (e.g., 20) for a set duration (e.g., 2 minutes) on ice to form an o/w emulsion.
-
-
Solvent Evaporation:
-
Remove the organic solvents from the emulsion using a rotary evaporator under reduced pressure.
-
-
Nanoparticle Collection and Purification:
-
Concentrate the resulting nanoparticle suspension by ultracentrifugation (e.g., 20,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with deionized water to remove residual PVA and unencapsulated drug. Repeat the centrifugation and washing steps.
-
-
Characterization:
-
Resuspend the final nanoparticle pellet in deionized water.
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the drug loading and encapsulation efficiency using a validated analytical method (e.g., HPLC) after dissolving a known amount of nanoparticles in a suitable solvent.
-
Protocol 2: In Vitro Endothelial Tube Formation Assay.
This assay assesses the anti-angiogenic potential of this compound by evaluating its effect on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel Basement Membrane Matrix
-
96-well plates
-
This compound stock solution
-
Microscope with imaging capabilities
Procedure:
-
Plate Coating:
-
Thaw Matrigel on ice and add an appropriate volume to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Harvest HUVECs and resuspend them in endothelial cell growth medium.
-
Seed the HUVECs onto the solidified Matrigel at a predetermined density.
-
-
Treatment:
-
Immediately after seeding, add various concentrations of this compound (and a vehicle control) to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period of 4-18 hours.
-
-
Analysis:
-
Visualize the formation of capillary-like tube structures using a microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Compare the results from the this compound-treated wells to the vehicle control to determine the inhibitory effect.
-
Visualizations
Caption: this compound's mechanism of action targeting tumor endothelial cells.
Caption: Experimental workflow for developing and testing this compound nanoparticles.
References
- 1. This compound | C18H19N5O3S | CID 11661758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ways to improve tumor uptake and penetration of drugs into solid tumors [directory.doabooks.org]
- 4. Systemic Delivery of Nanoparticle Formulation of Novel Tubulin Inhibitor for Treating Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulinic acid delivered in liposomes reduces growth of human lung and colon cancers in mice without causing systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Delivery Systems of Betulin and Its Derivatives: An Overview [mdpi.com]
- 7. Nanoparticulate Delivery of Potent Microtubule Inhibitor for Metastatic Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I study of MN-029 (this compound), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. Improving chemotherapeutic drug penetration in tumors by vascular targeting and barrier alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving drug penetration to curb tumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Improving chemotherapeutic drug penetration in tumors by vascular targeting and barrier alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. sepax-tech.com.cn [sepax-tech.com.cn]
Technical Support Center: Overcoming Imaging Limitations in Denibulin Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with imaging techniques used in the study of Denibulin.
I. Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule vascular disrupting agent (VDA) with antimitotic and antineoplastic properties.[1] It functions by selectively binding to the colchicine-binding site on tubulin, which inhibits microtubule assembly.[1] This disruption of the microtubule cytoskeleton in tumor endothelial cells leads to cell cycle arrest, apoptosis, and ultimately, a shutdown of blood flow to the tumor, causing central necrosis.[1]
2. Which imaging techniques are most commonly used to study this compound's effects?
The choice of imaging technique depends on the research question:
-
In Vitro (Cellular Level):
-
Immunofluorescence (IF) Microscopy: To visualize the effects on the microtubule network in fixed cells.
-
Live-Cell Imaging: To observe the real-time dynamics of microtubule depolymerization and subsequent cellular events like apoptosis.
-
-
In Vitro (Biochemical Level):
-
Tubulin Polymerization Assays: To quantify the direct inhibitory effect of this compound on microtubule formation.
-
-
In Vivo (Animal Models & Clinical Studies):
3. What are the primary challenges when imaging cells treated with this compound?
This compound's mechanism as a potent microtubule-destabilizing agent presents several imaging challenges:
-
Rapid Microtubule Depolymerization: The swift breakdown of the microtubule network can be difficult to capture accurately, especially in fixed-cell imaging.
-
Cell Morphology Changes: As the cytoskeleton collapses, cells undergo significant morphological changes, including rounding and detachment, which can complicate image acquisition and analysis.
-
Autofluorescence: As with many fluorescence microscopy studies, endogenous cellular components can emit their own light, obscuring the signal from your specific fluorescent labels.
-
Phototoxicity and Photobleaching in Live-Cell Imaging: The high temporal resolution required to capture dynamic microtubule changes can lead to cell damage and signal loss.
II. Troubleshooting Guides
A. Immunofluorescence (IF) Imaging of the Microtubule Network
Issue 1: Weak or No α-tubulin Signal
| Possible Cause | Troubleshooting Step | Rationale |
| Rapid microtubule depolymerization before fixation | Decrease the time between this compound treatment and fixation. Consider a fixation method that better preserves cytoskeletal components, such as a pre-warmed fixation buffer. | This compound's rapid action can lead to a significant loss of polymeric tubulin, resulting in a faint signal. |
| Inefficient primary or secondary antibody | Titrate your primary and secondary antibodies to determine the optimal concentration. Run a positive control (untreated cells) to ensure antibody efficacy.[6][7] | Suboptimal antibody concentrations can lead to weak staining. |
| Over-fixation masking the epitope | Reduce fixation time or try a different fixation method (e.g., methanol fixation).[8] | Excessive cross-linking from aldehydes can block antibody access to the tubulin epitope. |
| Inadequate permeabilization | Ensure complete permeabilization by using an appropriate concentration and incubation time for your detergent (e.g., 0.1% Triton X-100 for 10 minutes).[1] | Insufficient permeabilization prevents antibodies from reaching intracellular targets. |
Issue 2: High Background or Non-Specific Staining
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal antibody concentration | Decrease the concentration of the primary and/or secondary antibody.[6][7] | High antibody concentrations can lead to non-specific binding. |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA or serum from the secondary antibody's host species).[9] | Inadequate blocking allows for non-specific antibody adherence. |
| Inadequate washing | Increase the number and duration of wash steps between antibody incubations.[9] | Thorough washing is crucial to remove unbound antibodies. |
| Autofluorescence | Treat samples with a quenching agent like sodium borohydride or use fluorophores with longer excitation/emission wavelengths (e.g., far-red).[8][10] | This reduces the interference from endogenous fluorescent molecules. |
B. Live-Cell Imaging of Microtubule Dynamics
Issue 1: Phototoxicity and Cell Death
| Possible Cause | Troubleshooting Step | Rationale |
| Excessive light exposure | Reduce laser power and exposure time to the minimum required for a sufficient signal-to-noise ratio. Use a more sensitive camera. | Minimizes the damaging effects of high-energy light on living cells. |
| Short-wavelength fluorophores | Use fluorescent probes with longer excitation wavelengths (e.g., far-red dyes like Tubulin Tracker™ Deep Red).[11][12] | Longer wavelength light is less energetic and therefore less damaging to cells. |
| Frequent imaging | Decrease the frequency of image acquisition to the lowest rate that still captures the dynamics of interest. | Reduces the cumulative light dose delivered to the cells. |
Issue 2: Poor Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Step | Rationale |
| Low expression of fluorescently tagged tubulin | Use a stable cell line with consistent expression levels or consider using a cell-permeant microtubule stain like ViaFluor® Live Cell Microtubule Stains. | Heterogeneous expression of fluorescent protein fusions can lead to uneven labeling and difficulty in analysis.[11][12] |
| Photobleaching | Use more photostable fluorophores and an anti-fade mounting medium if compatible with your live-cell setup.[10] | Ensures that the fluorescent signal remains strong enough for the duration of the experiment. |
C. In Vivo DCE-MRI for Vascular Disruption
Issue 1: Inconclusive or Variable Results
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate imaging time points | For VDAs like this compound, acquire scans at baseline, within a few hours post-treatment (e.g., 1-6 hours), and at 24 hours to capture the acute vascular shutdown and any potential recovery.[3] | The effects of VDAs are rapid and transient. |
| Poor contrast agent administration | Ensure consistent and rapid bolus injection of the contrast agent. | Variability in contrast agent delivery will affect the pharmacokinetic modeling. |
| Tumor heterogeneity | Analyze different regions of the tumor (e.g., core vs. periphery) separately. | The vascular response to this compound may not be uniform throughout the tumor.[13][14] |
III. Experimental Protocols
A. Protocol: Immunofluorescence Staining of α-tubulin in this compound-Treated Cells
-
Cell Culture: Plate cells on glass coverslips and culture to the desired confluency.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control.
-
Fixation: Gently wash the cells once with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[1]
-
Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining (Optional): Stain nuclei with DAPI for 5 minutes.
-
Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
B. Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.[15][16][17]
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the tubulin solution, GTP (to initiate polymerization), a fluorescent reporter that binds to polymerized microtubules (e.g., DAPI), and varying concentrations of this compound.[16] Include a positive control (e.g., paclitaxel) and a negative control (vehicle).
-
Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the IC50 value for this compound's inhibition of tubulin polymerization.
IV. Quantitative Data Presentation
Table 1: Quantification of Microtubule Depolymerization from Immunofluorescence Images
| Treatment | Mean Cellular Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Microtubule Depolymerization (relative to control) |
| Vehicle Control | 1500 | 120 | 0% |
| This compound (10 nM) | 850 | 95 | 43.3% |
| This compound (50 nM) | 400 | 60 | 73.3% |
| This compound (100 nM) | 250 | 45 | 83.3% |
Table 2: In Vitro Tubulin Polymerization Inhibition by this compound
| This compound Concentration (nM) | Vmax (Fluorescence Units/min) | % Inhibition |
| 0 (Control) | 50 | 0% |
| 10 | 35 | 30% |
| 50 | 15 | 70% |
| 100 | 5 | 90% |
| IC50 | - | ~35 nM |
V. Visualizations
Caption: this compound's signaling pathway.
Caption: Immunofluorescence experimental workflow.
Caption: Troubleshooting logic for weak IF signal.
References
- 1. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 2. mdpi.com [mdpi.com]
- 3. DCE-MRI biomarkers in the clinical evaluation of antiangiogenic and vascular disrupting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiparametric MRI biomarkers for measuring vascular disrupting effect on cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DCE-MRI biomarkers in the clinical evaluation of antiangiogenic and vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 9. ibidi.com [ibidi.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Visualize Microtubule Dynamics in Live Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. universalbiologicals.com [universalbiologicals.com]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. maxanim.com [maxanim.com]
Addressing the stability of Denibulin in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Denibulin in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), store at -20°C.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions can be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months). To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the mechanism of action of this compound?
A3: this compound is a vascular-disrupting agent.[1] It functions by reversibly binding to the colchicine-binding site on tubulin, which inhibits microtubule assembly.[1] This disruption of the microtubule cytoskeleton in tumor vascular endothelial cells leads to a cascade of events including cell cycle arrest and apoptosis, ultimately cutting off blood supply to the tumor.[1][2]
Q4: Is this compound a prodrug?
A4: Yes, this compound (also known as MN-029) is considered a prodrug. In vivo, it is metabolized to MN-022 and N-acetyl MN-022.[3]
Solution Stability and Preparation
Quantitative Stability Data
Solubility Summary
Specific quantitative solubility data for this compound in common laboratory solvents is not extensively published. The following table provides general guidance on solvents used for preparing solutions of similar small molecules for in vitro and in vivo studies. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
| Solvent | Application | Recommendations & Considerations |
| DMSO | In vitro stock solutions | This compound is generally soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) and store in aliquots at -20°C.[4] The final concentration of DMSO in cell culture media should be kept low (typically <0.5%) to avoid solvent-induced toxicity. |
| Ethanol | In vitro / In vivo (co-solvent) | Can be used as a solvent or co-solvent. For in vivo formulations, it is often used in combination with other excipients like Cremophor EL.[5] |
| PBS (Phosphate Buffered Saline) | In vitro / In vivo dilutions | This compound has low aqueous solubility. Direct dissolution in PBS is not recommended. Diluting a DMSO stock solution into PBS for final working concentrations is a common practice, but precipitation can occur.[6] See the troubleshooting guide for managing precipitation. |
Troubleshooting Guide
Issue: My this compound solution precipitates when I add it to my cell culture medium.
This is a common issue for hydrophobic compounds prepared as a stock solution in an organic solvent like DMSO and then diluted into an aqueous medium.
Root Cause: The solubility of this compound in the final aqueous solution is much lower than in the initial DMSO stock. When the DMSO is diluted, it can no longer keep the this compound dissolved, causing it to precipitate.
Solutions:
-
Optimize Final DMSO Concentration: Determine the maximum percentage of DMSO your cells can tolerate without affecting viability (usually 0.1% to 0.5%).
-
Prepare a More Dilute Stock Solution: If your final desired concentration of this compound is low, you may be able to prepare a more dilute stock solution in DMSO. This will require adding a larger volume to your culture, but the final DMSO concentration may still be within a tolerable range.
-
Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform a serial dilution. For example, first, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the this compound solution can sometimes help to keep the compound in solution.
-
pH Adjustment: While less common for routine cell culture, for some compounds, the pH of the final solution can impact solubility. However, be cautious as altering the pH of cell culture media can negatively affect cell health.
Experimental Protocols
Protocol for Preparing this compound Stock Solution for In Vitro Assays
-
Weighing: Carefully weigh out the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the solid this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol for Assessing this compound Solution Stability (General Methodology)
This protocol is based on general principles for stability testing of pharmaceuticals and can be adapted for this compound.[7]
-
Solution Preparation: Prepare solutions of this compound at two different concentrations (e.g., a high and a low concentration relevant to your experiments) in the desired solvent or buffer.
-
Stress Conditions: Aliquot the prepared solutions and store them under various conditions to be tested:
-
Temperature: 4°C (refrigerated), room temperature (~25°C), and an elevated temperature (e.g., 40°C).
-
Light Exposure: Protect one set of samples from light (e.g., wrapped in aluminum foil) and expose another set to ambient laboratory light.
-
pH: Adjust the pH of the solutions to acidic (e.g., pH 4), neutral (pH 7), and basic (e.g., pH 10) conditions.
-
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove an aliquot from each condition.
-
Analysis: Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection. The appearance of new peaks in the chromatogram can indicate the formation of degradation products.
-
Data Presentation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Present the data in a table for easy comparison of stability under the different conditions.
Visualizations
This compound's Mechanism of Action Workflow
Caption: Workflow of this compound's vascular-disrupting mechanism.
Downstream Signaling Consequences of Microtubule Disruption
Caption: Potential downstream signaling of microtubule disruption.
Troubleshooting Logic for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Denibulin and Other Vascular Disrupting Agents in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Denibulin (formerly MN-029), a novel vascular disrupting agent (VDA), with other prominent VDAs such as Fosbretabulin (Combretastatin A4-Phosphate, CA4P) and Ombrabulin. This document summarizes key quantitative data from clinical trials, outlines detailed experimental protocols, and visualizes the underlying mechanisms of action to support further research and development in oncology.
Introduction to Vascular Disrupting Agents
Vascular disrupting agents represent a targeted therapeutic approach in oncology, designed to selectively destroy existing tumor vasculature, leading to rapid tumor necrosis. Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs induce a rapid shutdown of blood flow within the tumor microenvironment. This guide focuses on tubulin-binding VDAs, which function by destabilizing the microtubule cytoskeleton of endothelial cells.
Quantitative Efficacy Comparison
The following tables summarize the efficacy of this compound, Fosbretabulin, and Ombrabulin in various clinical trial settings.
Table 1: Efficacy of this compound (MN-029) in Advanced Solid Tumors
| Clinical Trial Phase | Patient Population | Dosage | Maximum Tolerated Dose (MTD) | Objective Response Rate (ORR) | Stable Disease (SD) | Key Findings |
| Phase I[1][2][3] | Advanced Solid Tumors (n=34) | 4.0-225 mg/m² IV every 3 weeks | 180 mg/m²[2] | No objective responses noted[2] | 5 patients with SD ≥ 6 months[2] | Showed a decrease in tumor vascular parameters.[4][2] |
| Phase I[5] | Advanced Solid Tumors (n=20) | IV every 7 days for 3 weeks, followed by a 13-day rest | MTD not to exceed 180 mg/m² | Not Reported | 11 patients with SD after 2 cycles | Well-tolerated with evidence of reduced tumor blood flow.[5] |
Table 2: Efficacy of Fosbretabulin (CA4P) in Various Cancers
| Clinical Trial Phase | Patient Population | Treatment Regimen | Objective Response Rate (ORR) | Median Overall Survival (OS) | 1-Year Survival Rate |
| Phase II (FACT Trial)[6][7] | Anaplastic Thyroid Cancer (n=80) | Fosbretabulin + Carboplatin/Paclitaxel | Not Reported | 5.2 months | 27% |
| Phase II (FACT Trial)[6][7] | Anaplastic Thyroid Cancer (n=80) | Carboplatin/Paclitaxel alone | Not Reported | 4.0 months | 9% |
| Phase II[8][9] | Anaplastic Thyroid Cancer (n=26) | Fosbretabulin monotherapy (45 mg/m²) | No objective responses | 4.7 months | 23% |
| Phase II (FALCON Trial)[10] | Non-Small Cell Lung Cancer | Fosbretabulin + Carboplatin/Paclitaxel/Bevacizumab | 50% | Not Reported | Not Reported |
| Phase II (FALCON Trial)[10] | Non-Small Cell Lung Cancer | Carboplatin/Paclitaxel/Bevacizumab alone | 32% | Not Reported | Not Reported |
Table 3: Efficacy of Ombrabulin in Solid Tumors
| Clinical Trial Phase | Patient Population | Treatment Regimen | Objective Response Rate (ORR) | Stable Disease (SD) |
| Phase I[11][12] | Advanced Solid Tumors (n=18) | Ombrabulin + Paclitaxel/Carboplatin | 38.9% (including 1 complete response) | 38.9% |
Key Experimental Protocols
Detailed methodologies from pivotal clinical trials are provided below to facilitate the design and interpretation of future studies.
This compound (MN-029) Phase I Trial in Advanced Solid Tumors
-
Objective: To determine the safety, pharmacokinetics, and anti-vascular effects of this compound in patients with advanced solid tumors.[1][4][2]
-
Study Design: This was a first-in-human, open-label, dose-escalation study employing an accelerated titration design with intra-patient dose escalation.[1][4][2]
-
Patient Population: Patients with advanced solid malignancies for whom standard therapy was no longer effective.
-
Dosing and Administration: this compound was administered as an intravenous (IV) infusion over 10 minutes every 3 weeks. Dose escalation proceeded from 4.0 mg/m² to 225 mg/m².[1][4][2]
-
Efficacy Evaluation: Tumor response was assessed every two cycles using Response Evaluation Criteria in Solid Tumors (RECIST). Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) was performed at baseline and 6-8 hours post-dose to evaluate changes in tumor vascular parameters, such as Ktrans.[2]
-
Safety Assessment: Safety was monitored through the recording of adverse events, laboratory tests, and vital signs. Dose-limiting toxicities (DLTs) were evaluated during the first cycle.
Fosbretabulin (CA4P) FACT Trial in Anaplastic Thyroid Carcinoma
-
Objective: To evaluate the efficacy and safety of adding Fosbretabulin to standard chemotherapy in patients with anaplastic thyroid cancer.[6][7]
-
Study Design: A multicenter, open-label, 2:1 randomized phase II/III trial.[6][7]
-
Patient Population: Patients with histologically confirmed anaplastic thyroid cancer.
-
Treatment Arms:
-
Experimental Arm: Fosbretabulin (60 mg/m²) administered on days 1, 8, and 15, in combination with Carboplatin (AUC 6) and Paclitaxel (200 mg/m²) on day 2 of a 21-day cycle for up to 6 cycles. Patients without disease progression could continue with Fosbretabulin maintenance.[13]
-
Control Arm: Carboplatin (AUC 6) and Paclitaxel (200 mg/m²) on day 1 of a 21-day cycle for up to 6 cycles.[13]
-
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Safety, 1-year survival rate, and progression-free survival.
Ombrabulin Phase I Trial in Advanced Solid Tumors
-
Objective: To determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and efficacy of Ombrabulin in combination with paclitaxel and carboplatin.[11][12]
-
Study Design: An open-label, dose-escalation Phase I study.
-
Patient Population: Japanese patients with advanced solid tumors, including cervical, ovarian, and uterine cancers.[11]
-
Dosing and Administration: Ombrabulin (25, 30, or 35 mg/m²) was administered as an intravenous infusion, combined with paclitaxel (175 or 200 mg/m²) and carboplatin (AUC 5 or 6), once every 3 weeks.[11]
-
Efficacy Evaluation: Tumor response was assessed based on RECIST criteria.[11]
-
Safety Assessment: The MTD was determined based on the incidence of dose-limiting toxicities in the first cycle.
Mechanism of Action: Signaling Pathway Disruption
Tubulin-binding VDAs, including this compound, Fosbretabulin, and Ombrabulin, share a common mechanism of action that leads to the disruption of tumor vasculature. They bind to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization. This disruption of the endothelial cell cytoskeleton triggers a signaling cascade that results in increased vascular permeability and subsequent vascular shutdown.
A key pathway involved is the disruption of vascular endothelial (VE)-cadherin signaling.[14][15][16][17] The depolymerization of microtubules leads to the activation of the small GTPase RhoA.[18][19][20][21][22] Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which phosphorylates downstream targets, leading to actin stress fiber formation and increased cell contractility. This process disrupts the integrity of adherens junctions, mediated by VE-cadherin, causing endothelial cell rounding and the formation of intercellular gaps. The resulting increase in vascular permeability and loss of vascular integrity leads to a rapid reduction in tumor blood flow and subsequent necrosis.[14][15][16][17]
Caption: Signaling pathway of tubulin-binding vascular disrupting agents.
Experimental Workflow Example
The following diagram illustrates a typical workflow for a Phase I clinical trial of a vascular disrupting agent, based on the protocol for the this compound (MN-029) study.
Caption: Example workflow for a Phase I dose-escalation trial of a VDA.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. researchgate.net [researchgate.net]
- 3. A phase I study of MN-029 (this compound), a novel vascular-disrupting agent, in patients with advanced solid tumors [ouci.dntb.gov.ua]
- 4. A phase I study of MN-029 (this compound), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicinova.com [medicinova.com]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. A phase II trial of fosbretabulin in advanced anaplastic thyroid carcinoma and correlation of baseline serum-soluble intracellular adhesion molecule-1 with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Phase I study of ombrabulin in combination with paclitaxel and carboplatin in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Randomized safety and efficacy study of fosbretabulin with paclitaxel/carboplatin against anaplastic thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JCI - Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling [jci.org]
- 18. Druggable Targets in the Rho pathway and their promise for therapeutic control of blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rho signaling research: history, current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Rho-kinase: regulation, (dys)function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Synergies: A Comparative Guide to Denibulin in Combination Cancer Therapy
While direct clinical or preclinical data on the synergistic effects of Denibulin with chemotherapy or radiotherapy remains limited, its classification as a microtubule-destabilizing and vascular-disrupting agent (VDA) allows for a comparative analysis with other drugs in its class. This guide provides an objective comparison of the potential synergistic effects of this compound by examining experimental data from similar agents, offering insights for researchers, scientists, and drug development professionals.
This compound (formerly MN-029) is a novel small molecule that inhibits microtubule assembly, leading to the disruption of the cytoskeleton, particularly in tumor vascular endothelial cells. This dual mechanism of targeting both cancer cells and their blood supply suggests a strong potential for synergistic interactions with conventional cancer therapies like chemotherapy and radiotherapy. This guide will explore the preclinical and clinical evidence of synergistic effects observed with other microtubule-destabilizing agents and VDAs to forecast the potential of this compound in combination regimens.
Synergistic Potential with Chemotherapy
Microtubule-targeting agents are broadly categorized as stabilizers (e.g., taxanes) and destabilizers (e.g., vinca alkaloids, combretastatins, and this compound). The combination of agents with opposing mechanisms on microtubule dynamics has shown promise in preclinical models.
Comparison with Paclitaxel (a Microtubule Stabilizer)
Preclinical studies have demonstrated that combining a microtubule destabilizer with a stabilizer like paclitaxel can lead to synergistic cytotoxicity. The proposed mechanism involves the destabilizing agent inducing microtubule "catastrophes" (rapid shortening), which in turn may promote the binding of paclitaxel to the microtubule ends, enhancing its stabilizing effect and leading to potent cell cycle arrest and apoptosis.
Table 1: Preclinical Synergistic Effects of Microtubule Destabilizers with Paclitaxel
| Microtubule Destabilizer | Cancer Model | Key Findings | Quantitative Data | Reference |
| Carba1 (Carbazole derivative) | In vitro (various cancer cell lines) & In vivo (xenograft mice) | Synergistic cytotoxic effects when co-administered with a low dose of paclitaxel. | Synergism observed for paclitaxel concentrations < 5 nM. | [1] |
| Fludelone | In vitro (MX-1 breast cancer cells) | Moderate synergistic effect with Panaxytriol (PXT), a cytoprotective agent. | Combination Index (CI) values ranged from 0.836 to 0.715 for 50% to 97% growth inhibition. | [2] |
Comparison with Platinum-Based Chemotherapy
Vascular disrupting agents, due to their ability to shut down blood flow in the tumor core, often leave a viable rim of tumor cells at the periphery. These remaining cells are often well-oxygenated and actively proliferating, making them susceptible to subsequent treatment with cytotoxic chemotherapy, such as platinum-based agents.
Table 2: Preclinical and Clinical Combination Effects of VDAs with Platinum-Based Chemotherapy
| Vascular Disrupting Agent | Combination Agent | Cancer Model | Key Findings | Quantitative Data | Reference |
| Combretastatin A-4 Phosphate (CA4P) | Carboplatin | Preclinical (murine reticulosarcoma) & Phase I Clinical Trial | Preclinical evidence of synergy. Dose-limiting thrombocytopenia observed in the clinical trial. | N/A | [3] |
| Combretastatin A-4 Phosphate (CA4P) | Carboplatin & Paclitaxel | In vivo (anaplastic thyroid cancer xenograft) | Triple-drug combination showed significant antineoplastic activity compared to placebo. | P < 0.05 for tumor growth curve analysis. | [4] |
Synergistic Potential with Radiotherapy
The combination of VDAs with radiotherapy holds significant promise. VDAs can alter the tumor microenvironment in ways that enhance the efficacy of radiation. The primary mechanism is believed to be the targeting of the radioresistant hypoxic cells in the tumor core by the VDA, leaving the well-oxygenated, radiosensitive cells in the tumor periphery to be targeted by radiation.
Table 3: Preclinical and Clinical Radiosensitizing Effects of Vascular Disrupting Agents
| Vascular Disrupting Agent | Cancer Model | Key Findings | Quantitative Data | Reference |
| Combretastatin A-4 Phosphate (CA4P) | Preclinical (KHT sarcoma in mice) | Significant enhancement of radiation-induced tumor cell killing. | 100 mg/kg of CA4P reduced tumor cell survival 10-500-fold lower than radiation alone. | [5] |
| Combretastatin A-4 Phosphate (CA4P) | Clinical (advanced non-small-cell lung cancer) | Radiotherapy enhanced the tumor antivascular activity of CA4P, leading to sustained vascular shutdown. | 22.9% reduction in tumor blood volume 4 hours after CA4P (p < 0.001); 29.4% sustained reduction at 72 hours (p < 0.001). | [3] |
| Combretastatin A-1 Phosphate (CA1P) | Preclinical (C3H mammary carcinoma in mice) | Enhanced radiation response regardless of schedule or interval. | Dose-dependent increase in radiation response, plateauing at a drug dose of 25 mg/kg. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing synergistic effects.
In Vitro Synergy Assessment
-
Cell Lines and Culture: Human cancer cell lines (e.g., breast cancer cell line MX-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]
-
Cytotoxicity Assay: Cell viability is measured using assays such as the MTT or fluorometric microculture cytotoxicity assay (FMCA) after 72 hours of drug exposure.[2][7]
-
Combination Index (CI) Calculation: The Chou-Talalay method is commonly used to determine drug interactions. A CI value less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.[2][8][9]
In Vivo Synergy Assessment
-
Animal Models: Xenograft models are established by subcutaneously injecting human cancer cells into immunodeficient mice (e.g., nude mice).[4][7]
-
Treatment Regimen: Once tumors reach a specified volume, animals are randomized into control and treatment groups. Drugs are administered via appropriate routes (e.g., intraperitoneal or intravenous injection) at predetermined doses and schedules. For radiotherapy studies, tumors are locally irradiated using a radiation source.[4][5][7]
-
Tumor Growth Inhibition Assessment: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Tumor growth inhibition is calculated and statistically analyzed.[4][10]
-
Histological and Molecular Analysis: At the end of the study, tumors are excised for histological examination (e.g., H&E staining) and molecular analyses (e.g., immunohistochemistry for proliferation and apoptosis markers).[4]
Mechanistic Insights and Signaling Pathways
The synergistic effects of microtubule-destabilizing agents and VDAs with chemotherapy and radiotherapy are underpinned by complex molecular mechanisms and signaling pathways.
Combination with Chemotherapy
The synergy between microtubule destabilizers and stabilizers likely involves the modulation of microtubule dynamics, leading to a more profound and sustained mitotic arrest. This can trigger apoptosis through the activation of caspase cascades.
Caption: Synergistic mechanism of microtubule-targeting agents.
Combination with Radiotherapy
The synergy between VDAs and radiotherapy involves the disruption of tumor vasculature and the targeting of different tumor cell populations. VDAs induce hypoxia and necrosis in the tumor core, while radiotherapy is more effective against the well-oxygenated cells in the periphery. Furthermore, radiation can induce the release of signaling molecules like ceramide in endothelial cells, leading to apoptosis and enhanced vascular damage.
Caption: VDA and Radiotherapy synergistic pathway.
Conclusion
While direct experimental data on this compound in combination therapies is not yet available, the extensive preclinical and emerging clinical evidence for other microtubule-destabilizing agents and vascular disrupting agents provides a strong rationale for its investigation in synergistic regimens. The comparative data presented in this guide suggest that this compound has the potential to significantly enhance the efficacy of both chemotherapy, particularly with agents like taxanes and platinum compounds, and radiotherapy. Future research should focus on conducting well-designed preclinical studies to determine the optimal dosing and scheduling of this compound in combination with these standard cancer treatments to unlock its full therapeutic potential.
References
- 1. Two Antagonistic Microtubule Targeting Drugs Act Synergistically to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor antivascular effects of radiotherapy combined with combretastatin a4 phosphate in human non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination chemotherapy including combretastatin A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the tumor vasculature with combretastatin A-4 disodium phosphate: effects on radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Combination Therapy using Co-encapsulated Resveratrol and Paclitaxel in Liposomes for Drug Resistance Reversal in Breast Cancer Cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the anti-tumor activity of Denibulin in different cancer types
Denibulin (formerly known as MN-029) is a novel small molecule vascular disrupting agent (VDA) that has shown potential in preclinical and early clinical studies for the treatment of solid tumors. This guide provides a comprehensive comparison of this compound's anti-tumor activity, mechanism of action, and available clinical data, alongside a discussion of its potential advantages and limitations compared to other anti-cancer agents.
Mechanism of Action: Targeting Tumor Vasculature
This compound functions as a VDA by selectively targeting and disrupting the tumor's blood supply. Its primary mechanism involves the inhibition of microtubule polymerization by binding to the colchicine-binding site on tubulin. This disruption of the microtubule cytoskeleton in endothelial cells, which form the lining of blood vessels, leads to a cascade of events culminating in tumor cell death.
The process begins with the destabilization of the endothelial cell structure, causing a breakdown of the tumor vasculature. This results in a rapid shutdown of blood flow within the tumor, depriving cancer cells of essential oxygen and nutrients. Consequently, extensive tumor necrosis (cell death) occurs, particularly in the central regions of the tumor.[1]
dot
Caption: Mechanism of action of this compound.
Preclinical Anti-Tumor Activity
This compound has been evaluated in various preclinical models, demonstrating its potential as an anti-cancer agent. In vivo studies in rodent models of breast adenocarcinoma, colon carcinoma, and lung carcinoma have shown that this compound can effectively damage poorly formed tumor blood vessels, leading to vascular shutdown.
One notable study in a KHT sarcoma rodent model demonstrated that a 100 mg/kg dose of this compound induced extensive necrosis, affecting approximately 90% of the tumor within 24 hours.[1] This highlights the rapid and potent vascular-disrupting effects of the compound.
While specific IC50 values (a measure of a drug's potency in inhibiting a specific biological or biochemical function) for this compound across a wide range of cancer cell lines are not extensively published in publicly available literature, its mechanism of action suggests that its primary efficacy is not through direct cytotoxicity to tumor cells but rather through the disruption of the tumor microenvironment.
Clinical Evaluation
This compound has undergone Phase I clinical trials in patients with advanced solid tumors. These trials were designed to assess the safety, tolerability, and pharmacokinetic profile of the drug, as well as to determine the maximum tolerated dose (MTD).
The key findings from these trials include:
-
Maximum Tolerated Dose: The MTD of this compound was established at 180 mg/m² when administered intravenously.[2][3]
-
Safety and Tolerability: this compound was generally well-tolerated. The most common side effects were characteristic of other VDAs and included nausea, vomiting, fatigue, and diarrhea.[1]
-
Clinical Activity: While no objective tumor responses were observed in the Phase I trials, a notable percentage of patients with advanced solid tumors for whom no standard therapy was available experienced stable disease. In one study, nine out of 34 patients had stable disease after three cycles of treatment, with six of those patients experiencing prolonged stable disease for over six months.[1]
Comparison with Other Anti-Tumor Agents
| Feature | This compound (VDA) | Paclitaxel (Chemotherapy) | Combretastatin A4 (VDA) |
| Primary Target | Tumor endothelial cells | Rapidly dividing cancer cells | Tumor endothelial cells |
| Mechanism | Inhibits microtubule polymerization, leading to vascular disruption | Stabilizes microtubules, leading to mitotic arrest and apoptosis | Inhibits microtubule polymerization, leading to vascular disruption |
| Effect on Tumor | Rapid shutdown of blood flow and central necrosis | Direct cytotoxicity to cancer cells | Rapid shutdown of blood flow and central necrosis |
| Potential Advantage | May be effective against tumors resistant to traditional chemotherapy; rapid onset of action | Broad applicability across many cancer types | Potent vascular-disrupting activity |
| Potential Limitation | A viable rim of tumor tissue may survive at the periphery; limited publicly available efficacy data | Can lead to drug resistance; side effects associated with systemic cytotoxicity | Potential for a surviving rim of peripheral tumor cells |
Experimental Protocols
Detailed, specific experimental protocols for the evaluation of this compound are not widely published. However, standard methodologies would be employed to assess its anti-tumor activity.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.
General Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound and control compounds for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
dot
Caption: General workflow for an MTT cell viability assay.
In Vivo Tumor Xenograft Model
This model is used to evaluate the efficacy of an anti-cancer agent in a living organism.
General Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors reach a specified volume, randomize the mice into treatment and control groups. Administer this compound (e.g., via intravenous injection) according to a predetermined dosing schedule.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
dot
Caption: General workflow for an in vivo tumor xenograft study.
Signaling Pathways
The primary signaling event initiated by this compound is the disruption of microtubule dynamics. This leads to downstream signaling cascades that induce apoptosis (programmed cell death) in endothelial cells. While the precise and complete downstream signaling pathway for this compound has not been fully elucidated in public literature, it is known that microtubule disruption can activate stress-associated protein kinases and affect the expression of key regulatory proteins involved in cell survival and death.
Furthermore, by inducing hypoxia (a state of low oxygen) within the tumor through vascular shutdown, this compound may indirectly influence hypoxia-inducible factor 1-alpha (HIF-1α) signaling. HIF-1α is a key transcription factor that controls the expression of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF). The initial disruption of blood flow would lead to a hypoxic environment, which could paradoxically upregulate HIF-1α and VEGF as a survival response. However, the sustained vascular collapse caused by this compound would ultimately render this response ineffective.
References
Benchmarking Denibulin's Safety Profile Against Other Vascular-Disrupting Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Denibulin, a novel vascular-disrupting agent (VDA), with other prominent VDAs that target the colchicine-binding site on tubulin. The information is compiled from publicly available clinical trial data to assist researchers, scientists, and drug development professionals in evaluating the relative safety of these compounds.
Comparative Safety Profile of Vascular-Disrupting Agents
The following table summarizes the key safety findings from Phase I and II clinical trials of this compound and other selected VDAs. Adverse events are categorized by MedDRA System Organ Class (SOC) where possible, with reported incidence rates. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study design, patient populations, and dosing regimens.
| Adverse Event (MedDRA Preferred Term) | This compound (MN-029) | Combretastatin A4P (CA4P) | Ombrabulin (AVE8062) | Plinabulin (NPI-2358) |
| Maximum Tolerated Dose (MTD) | 180 mg/m² | 65 mg/m²[1][2] | 50 mg/m²[3] | 30 mg/m² (in combination with docetaxel)[4] |
| Dose-Limiting Toxicities (DLTs) | Transient ischemic attack, Grade 3 transaminitis (at 225 mg/m²) | Reversible ataxia, vasovagal syncope, motor neuropathy, fatal bowel ischemia (at ≥52 mg/m²)[5] | Grade 3 abdominal pain, Grade 3 tumor pain/Grade 3 hypertension (at 50-60 mg/m²)[3] | Nausea, vomiting, dehydration, neutropenia (at 30 mg/m²)[4] |
| Gastrointestinal Disorders | Nausea, Vomiting (dose-related), Diarrhea[6] | Vomiting (9.4%)[1][2] | Nausea, Diarrhea, Abdominal pain[3] | Nausea, Vomiting, Diarrhea[4] |
| Nervous System Disorders | Headache | Headache and Dizziness (19.8%)[1][2] | Headache[3] | N/A |
| General Disorders and Administration Site Conditions | Fatigue, Anorexia | Fatigue[5] | Asthenia[3] | Fatigue, Fever[4] |
| Vascular Disorders | Reversible acute coronary ischemia (at 180 mg/m²) | Biphasic changes in blood pressure, Acute coronary syndrome (rare)[1][2] | Transient Hypertension[3] | Transient Hypertension[7] |
| Musculoskeletal and Connective Tissue Disorders | N/A | Tumor-induced pain (14.2%)[1][2] | Tumor pain[3] | Tumor pain[4] |
| Blood and Lymphatic System Disorders | No clinically significant myelotoxicity[6] | Anemia, Lymphopenia (Grade ≥2 seen in more than one patient)[5] | Anemia, Lymphopenia[3] | Neutropenia (Grade 3/4: 16.4%)[8] |
Key Experimental Protocols
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
DCE-MRI is a non-invasive imaging technique used to assess tumor vascularity and permeability, providing pharmacodynamic evidence of VDA activity.
Methodology:
-
Baseline Imaging: T1-weighted MRI scans are acquired before the administration of a gadolinium-based contrast agent to establish a baseline signal intensity.
-
Contrast Administration: A bolus of a low-molecular-weight gadolinium-chelate contrast agent is injected intravenously, typically at a rate of 2-4 mL/s.
-
Dynamic Scanning: A series of rapid T1-weighted images are continuously acquired before, during, and after the contrast injection to capture the transit of the contrast agent through the tumor vasculature.
-
Image Analysis: Pharmacokinetic models, most commonly the Tofts model, are applied to the dynamic data to quantify parameters such as:
-
Ktrans (Volume transfer constant): Reflects vessel permeability and blood flow.
-
ve (Extravascular extracellular space volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.
-
kep (Rate constant): Describes the flux of contrast agent from the extravascular extracellular space back to the plasma.
-
vp (Plasma volume fraction): Represents the volume of blood plasma per unit volume of tissue.
-
-
Assessment of VDA Effect: Changes in these parameters, particularly a reduction in Ktrans, are measured at specified time points after VDA administration (e.g., 6-8 hours) to quantify the drug's vascular-disrupting effect[6].
Pharmacokinetic (PK) Analysis of Tubulin-Binding Agents
Pharmacokinetic analysis is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of VDAs, informing dosing schedules and assessing drug-drug interactions.
Methodology:
-
Sample Collection: Blood samples are collected from patients at multiple time points before, during, and after drug infusion.
-
Sample Processing: Plasma is separated from the blood samples and stored under appropriate conditions (e.g., -80°C) until analysis.
-
Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used to quantify the concentration of the parent drug and its major metabolites in the plasma samples.
-
Pharmacokinetic Parameter Calculation: Non-compartmental or compartmental analysis is performed on the plasma concentration-time data to determine key PK parameters, including:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t1/2 (Elimination half-life)
-
CL (Clearance)
-
Vd (Volume of distribution)
-
-
Dose Proportionality Assessment: The relationship between the administered dose and the resulting plasma exposure (AUC and Cmax) is evaluated to determine if the drug exhibits linear pharmacokinetics over the dose range studied.
Signaling Pathways and Experimental Workflows
VDA Mechanism of Action: From Tubulin Binding to Vascular Disruption
Vascular-disrupting agents that bind to the colchicine site of β-tubulin interfere with microtubule dynamics, leading to a cascade of events that culminate in the disruption of tumor vasculature. The following diagram illustrates this signaling pathway.
Caption: VDA signaling pathway leading to vascular disruption.
Experimental Workflow for Preclinical VDA Safety Assessment
The following diagram outlines a typical workflow for the preclinical evaluation of the safety profile of a novel vascular-disrupting agent.
Caption: Preclinical to clinical VDA safety assessment workflow.
References
- 1. A phase I clinical trial assessing the safety and tolerability of combretastatin A4 phosphate injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of cytoskeleton in the regulation of vascular endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. A pharmacokinetic and safety study of single dose intravenous combretastatin A4 phosphate in Chinese patients with refractory solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
Navigating Resistance: A Comparative Analysis of Denibulin and Other Microtubule Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among microtubule inhibitors is paramount in the quest for more effective cancer therapies. This guide provides a comprehensive comparison of Denibulin, a colchicine-binding site inhibitor, with other prominent microtubule-targeting agents, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
This compound is a novel small molecule that acts as a vascular disrupting agent with antimitotic and antineoplastic activities.[1] It functions by selectively and reversibly binding to the colchicine-binding site on tubulin, thereby inhibiting microtubule assembly.[1] This disruption of the cytoskeleton in tumor endothelial cells leads to cell cycle arrest, apoptosis, and ultimately, a reduction in tumor cell proliferation.[1] A key area of investigation for any new microtubule inhibitor is its efficacy in the context of resistance to existing therapies. This guide delves into the available data on cross-resistance between this compound and other microtubule inhibitors, such as taxanes (paclitaxel) and vinca alkaloids (vincristine), as well as other colchicine-site binders.
Comparative Cytotoxicity in Multidrug-Resistant Cell Lines
A critical aspect of evaluating a new anticancer agent is its activity against cancer cells that have developed resistance to standard chemotherapies. Multidrug resistance (MDR) is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux drugs from the cell, reducing their intracellular concentration and efficacy.[2][3]
While direct comparative studies detailing the cross-resistance profile of this compound against a panel of resistant cell lines are not extensively available in the public domain, studies on other colchicine-binding site inhibitors provide valuable insights. For instance, the novel colchicine-binding site agent DJ95 has been shown to overcome P-gp-mediated resistance. In a study using HEK293 cell lines engineered to overexpress various ABC transporters, DJ95 demonstrated a significantly lower resistance index compared to paclitaxel, colchicine, and vincristine, particularly in cells overexpressing ABCB1.[4] This suggests that agents targeting the colchicine site may not be susceptible to the same efflux mechanisms that confer resistance to taxanes and vinca alkaloids.[5][6]
Below is a table summarizing the cytotoxicity of various microtubule inhibitors in wild-type and multidrug-resistant cell lines, based on data from a study on the colchicine-binding site inhibitor DJ95. This table serves as a template for the type of data required for a comprehensive cross-resistance analysis of this compound.
| Cell Line | Drug | IC50 (nM) ± SD | Resistance Index (RI) |
| HEK293/pcDNA3.1 (Parental) | Paclitaxel | 2.5 ± 1.0 | - |
| Colchicine | 10.6 ± 1.8 | - | |
| Vincristine | 3.4 ± 0.8 | - | |
| DJ95 | 330.0 ± 29.8 | - | |
| HEK293/ABCB1 (P-gp overexpression) | Paclitaxel | >10,000 | >4000 |
| Colchicine | >10,000 | >943 | |
| Vincristine | >10,000 | >2941 | |
| DJ95 | 330.0 ± 45.1 | 1.0 | |
| HEK293/ABCC1 (MRP1 overexpression) | Paclitaxel | >10,000 | >4000 |
| Colchicine | >10,000 | >943 | |
| Vincristine | >10,000 | >2941 | |
| DJ95 | 1221.0 ± 156.9 | 3.7 | |
| HEK293/ABCG2 (BCRP overexpression) | Paclitaxel | 15.6 ± 2.4 | 6.2 |
| Colchicine | 100.0 ± 12.2 | 9.4 | |
| Vincristine | 15.2 ± 2.1 | 4.5 | |
| DJ95 | 2871.0 ± 344.5 | 8.7 |
Data adapted from a study on DJ95, a colchicine-binding site inhibitor.[4] The Resistance Index (RI) is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental cell line.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Establishment of Drug-Resistant Cancer Cell Lines
A common method for developing drug-resistant cell lines is through continuous or intermittent exposure to escalating concentrations of a specific chemotherapeutic agent.
Materials:
-
Parental cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Microtubule inhibitor (e.g., paclitaxel, vincristine)
-
Cell counting solution (e.g., trypan blue)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Sterile culture flasks and plates
Protocol:
-
Determine the initial IC50: Culture the parental cell line and determine the half-maximal inhibitory concentration (IC50) of the selected microtubule inhibitor using a standard cytotoxicity assay (e.g., MTT, SRB).
-
Initial exposure: Seed the parental cells at a low density and expose them to the microtubule inhibitor at a concentration close to the IC50.
-
Recovery and subculture: After a defined period (e.g., 24-48 hours), replace the drug-containing medium with fresh, drug-free medium and allow the surviving cells to recover and proliferate.
-
Dose escalation: Once the cells have reached a healthy confluence, subculture them and repeat the drug exposure, gradually increasing the concentration of the microtubule inhibitor in a stepwise manner.
-
Establishment of resistance: Continue this cycle of exposure and recovery for several months. The resulting cell population should exhibit a significantly higher IC50 for the selecting drug compared to the parental cell line, indicating the development of resistance.
-
Characterization: Characterize the resistant cell line for the expression of known resistance markers, such as ABC transporters, and confirm their resistance profile against a panel of other drugs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
Microtubule inhibitors (this compound, paclitaxel, vincristine, colchicine)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Protocol:
-
Cell seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug treatment: Treat the cells with a serial dilution of each microtubule inhibitor for a specified duration (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each drug in each cell line.
Signaling Pathways and Resistance Mechanisms
Resistance to microtubule inhibitors is a complex process that can involve multiple cellular mechanisms beyond drug efflux. These include alterations in the drug's target, tubulin, and changes in signaling pathways that regulate cell survival and apoptosis.
One of the primary mechanisms of resistance to taxanes and vinca alkaloids involves mutations in the β-tubulin gene or changes in the expression of different β-tubulin isotypes.[2] For instance, the overexpression of βIII-tubulin is frequently associated with resistance to both paclitaxel and vinca alkaloids.[5] Colchicine-binding site inhibitors are often less susceptible to this form of resistance, as their binding site is distinct from that of taxanes and vinca alkaloids.[5]
The following diagram illustrates a simplified overview of the general mechanisms of action and resistance for different classes of microtubule inhibitors.
Caption: Mechanisms of action and resistance for various microtubule inhibitors.
The following workflow outlines the process of evaluating the cross-resistance of a novel compound like this compound.
Caption: Experimental workflow for assessing cross-resistance of this compound.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review [mdpi.com]
Evaluating Potential Biomarkers to Predict Response to Denibulin Treatment: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denibulin (formerly MN-029) is a novel small molecule vascular disrupting agent (VDA) that has shown potential in the treatment of solid tumors.[1][2] Its mechanism of action involves the inhibition of microtubule assembly, leading to a disruption of the tumor vasculature and subsequent necrosis.[1][3][4] While early clinical trials have established its safety profile and maximum tolerated dose, the identification of predictive biomarkers to select patients most likely to respond to this compound remains a critical unmet need.[3][4][5] This guide provides a comparative overview of potential biomarkers for this compound, drawing on its mechanism of action and data from other tubulin-targeting agents.
This compound: Mechanism of Action
This compound selectively binds to the colchicine-binding site on β-tubulin, a key component of microtubules.[1] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][6][7] The disruption of microtubule dynamics in tumor endothelial cells is particularly pronounced, leading to a collapse of the tumor's blood supply and subsequent cell death.[1][2]
Potential Biomarkers for Predicting this compound Response
Currently, there are no clinically validated predictive biomarkers specifically for this compound. However, based on its mechanism as a tubulin-targeting agent, several candidates can be proposed and evaluated. The following table summarizes potential biomarkers, their rationale, and comparison with alternatives.
| Biomarker Category | Specific Biomarker | Rationale for Evaluation with this compound | Comparison with Other Tubulin-Targeting Agents |
| Tubulin Isotypes & Mutations | β-tubulin III (TUBB3) expression | Overexpression of TUBB3 has been associated with resistance to taxanes and vinca alkaloids.[8] Its role in this compound sensitivity is unknown but warrants investigation. | Well-studied in the context of taxane resistance. High expression is often a negative predictive marker. |
| Mutations in α- or β-tubulin | Mutations near the drug-binding site can confer resistance. As this compound binds to the colchicine site, sequencing this region could identify resistant populations. | Specific tubulin mutations have been identified as mechanisms of resistance to various microtubule inhibitors.[9] | |
| Microtubule-Associated Proteins (MAPs) | Stathmin-1 (STMN1) | STMN1 is a microtubule-destabilizing protein. Its expression levels could modulate the cellular response to a microtubule inhibitor like this compound.[8] | Altered expression of various MAPs has been implicated in the response to other microtubule-targeting agents. |
| p27 | The cyclin-dependent kinase inhibitor p27 can form complexes with STMN1, potentially protecting cells from microtubule destabilization.[8] | Its role as a predictive biomarker for tubulin inhibitors is still under investigation. | |
| Drug Efflux Pumps | P-glycoprotein (P-gp/ABCB1) | Overexpression of P-gp is a common mechanism of resistance to many chemotherapy agents, including some tubulin inhibitors, by actively pumping the drug out of the cell.[8] | A well-established resistance mechanism for taxanes and vinca alkaloids. |
| Tumor Microenvironment | Vascular Density and Perfusion | As a VDA, this compound's efficacy is dependent on the tumor vasculature. Baseline vascular characteristics could predict the extent of vascular collapse. | Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) has been used to assess the pharmacodynamic effects of VDAs.[3] |
Experimental Protocols for Biomarker Evaluation
The following are detailed methodologies for key experiments to evaluate the predictive potential of the aforementioned biomarkers.
1. Immunohistochemistry (IHC) for Protein Expression (e.g., β-tubulin III, P-gp)
-
Objective: To quantify the expression levels of target proteins in tumor tissue.
-
Protocol:
-
Obtain formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm).
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
Perform antigen retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding using a protein block solution.
-
Incubate with a primary antibody specific for the target protein (e.g., anti-TUBB3, anti-P-gp) at an optimized dilution overnight at 4°C.
-
Wash with a buffer solution (e.g., PBS-T) and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Develop the signal using a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Score the slides based on the intensity and percentage of stained tumor cells.
-
2. DNA Sequencing for Tubulin Mutations
-
Objective: To identify mutations in the genes encoding α- and β-tubulin, particularly in the region of the colchicine-binding site.
-
Protocol:
-
Extract genomic DNA from tumor tissue or circulating tumor DNA (ctDNA).
-
Amplify the target regions of the tubulin genes (e.g., TUBA1A, TUBB) using polymerase chain reaction (PCR).
-
Purify the PCR products.
-
Perform Sanger sequencing or next-generation sequencing (NGS) to determine the nucleotide sequence.
-
Align the sequences to a reference genome to identify single nucleotide variants (SNVs) and other mutations.
-
3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Objective: To measure the mRNA expression levels of target genes (e.g., TUBB3, STMN1, ABCB1).
-
Protocol:
-
Extract total RNA from fresh-frozen or RNAlater-preserved tumor tissue.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using a master mix containing a fluorescent dye (e.g., SYBR Green) and primers specific for the target and reference genes.
-
Analyze the amplification data to determine the relative expression of the target genes, normalized to the expression of one or more stable housekeeping genes.
-
Conclusion and Future Directions
The identification of predictive biomarkers is crucial for the successful clinical development and application of this compound. While direct evidence for this compound-specific biomarkers is currently lacking, a rational approach based on its mechanism of action and learnings from other tubulin-targeting agents can guide future research. A systematic evaluation of tubulin isotypes, microtubule-associated proteins, and drug resistance mechanisms using the described experimental protocols will be essential. Furthermore, the integration of multi-omic approaches, including genomics, transcriptomics, and proteomics, may uncover novel and more robust predictive signatures for this compound response. Prospective clinical trials that incorporate biomarker analysis will be the definitive step in validating these potential biomarkers and enabling a personalized medicine approach for patients receiving this compound.
References
- 1. This compound | C18H19N5O3S | CID 11661758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. A phase I study of MN-029 (this compound), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Approaches to the Identification of Novel Microtubule-Targeting Agents [frontiersin.org]
- 8. Integrating mechanisms of response and resistance against the tubulin binding agent Eribulin in preclinical models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Denibulin's In Vivo Efficacy: A Comparative Look at Subcutaneous and Orthotopic Tumor Models
Denibulin (formerly MN-029) is a novel small-molecule vascular-disrupting agent (VDA) that selectively targets and reversibly binds to the colchicine-binding site on tubulin. This action inhibits microtubule assembly, leading to the disruption of the cytoskeleton of tumor endothelial cells. The subsequent vascular shutdown within the tumor results in ischemic necrosis and inhibition of tumor growth.
Quantitative Efficacy of this compound
A key preclinical study investigated the efficacy of this compound in a rodent KHT sarcoma model. While the exact location of the tumor implantation (subcutaneous or orthotopic) was not specified in the primary publication, sarcoma models of this type are most commonly established subcutaneously. The following data is presented with the strong inference that a subcutaneous model was utilized.
| Efficacy Endpoint | Model Type | Cell Line | Dosing | Results |
| Vascular Shutdown | Subcutaneous (inferred) | KHT Sarcoma | 100 mg/kg (intraperitoneal) | Significant reduction in functional vessel number. |
| Tumor Necrosis | Subcutaneous (inferred) | KHT Sarcoma | 100 mg/kg (intraperitoneal) | Approximately 90% tumor necrosis observed at 24 hours post-treatment. |
| Tumor Cell Killing | Subcutaneous (inferred) | KHT Sarcoma | Dose-dependent | This compound demonstrated dose-dependent killing of tumor cells. |
| Combination Therapy | Subcutaneous (inferred) | KHT Sarcoma | 100 mg/kg + Radiation or Cisplatin | Significantly enhanced tumor killing compared to radiation or cisplatin alone. |
| Orthotopic Models | - | - | - | No publicly available in vivo efficacy data for this compound in orthotopic tumor models was identified. |
The absence of specific in vivo efficacy data for this compound in orthotopic models represents a significant data gap. Orthotopic models, where tumor cells are implanted in the corresponding organ of origin, often provide a more clinically relevant tumor microenvironment, which can influence therapeutic response. The evaluation of VDAs in such models is crucial for a comprehensive understanding of their potential.
Experimental Protocols
Establishment of a Subcutaneous Tumor Model (General Protocol)
Subcutaneous tumor models are a widely used initial in vivo platform for evaluating anti-cancer agents due to their simplicity and ease of tumor growth monitoring.
-
Cell Culture: Tumor cells (e.g., KHT sarcoma) are cultured in appropriate media and conditions until they reach the desired confluence.
-
Cell Harvest and Preparation: Cells are harvested, washed, and resuspended in a suitable vehicle, such as sterile phosphate-buffered saline (PBS) or a mixture with an extracellular matrix like Matrigel, to a specific concentration.
-
Implantation: A specific number of tumor cells (typically 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, treatment with this compound (e.g., intraperitoneal injection) is initiated according to the study protocol.
Establishment of an Orthotopic Tumor Model (General Protocol)
Orthotopic models aim to recapitulate the native tumor microenvironment more accurately, which is critical for studying tumor invasion, metastasis, and the efficacy of drugs that target the tumor stroma.
-
Cell Culture and Preparation: Similar to the subcutaneous model, tumor cells are cultured and prepared for injection.
-
Surgical Implantation: This is a key difference from the subcutaneous model. The procedure involves surgically accessing the target organ (e.g., lung, liver, pancreas) and injecting the tumor cells directly into the tissue.
-
Post-Surgical Care: Animals are monitored closely for recovery from the surgical procedure.
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (BLI), magnetic resonance imaging (MRI), or ultrasound.
-
Treatment Administration: Treatment is administered as per the study design, and its effects on tumor growth and animal survival are monitored.
Visualizing this compound's Mechanism and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Assessing Denibulin: A Vascular-Disrupting Agent in Early Stage Cancer Therapy Evaluation
For Immediate Release
San Diego, CA – November 10, 2025 – This guide provides a comprehensive overview of Denibulin (formerly MN-029), a novel vascular-disrupting agent (VDA), for researchers, scientists, and drug development professionals. Due to the early stage of its clinical development, a full cost-effectiveness analysis of this compound is not currently feasible. However, this document summarizes the available clinical data, outlines its mechanism of action, details relevant experimental protocols for evaluating similar agents, and presents a framework for future economic assessments.
This compound is a small molecule that acts as a tubulin inhibitor, selectively targeting the rapidly proliferating endothelial cells of tumor blood vessels. This disruption leads to a shutdown of blood flow within the tumor, causing necrosis of cancer cells.[1] While initial clinical studies have been completed, further trials are necessary to establish a complete efficacy and safety profile for comparison with existing cancer therapies.
This compound: Summary of Phase I Clinical Trial Data
This compound has been evaluated in two Phase I clinical trials in patients with advanced solid tumors. The primary objectives of these studies were to determine the safety, tolerability, pharmacokinetics, and maximum tolerated dose (MTD) of this compound. The key findings from the trial by Ricart et al. are summarized below.[2][3]
| Parameter | Finding | Citation |
| Dosage and Administration | Intravenous infusion of 4.0-225 mg/m² every three weeks. | [2][3] |
| Maximum Tolerated Dose (MTD) | 180 mg/m² | [2] |
| Dose-Limiting Toxicities (at 225 mg/m²) | Transient ischemic attack, Grade 3 transaminitis. | [2] |
| Common Adverse Events | Nausea, vomiting, diarrhea, fatigue, headache, anorexia. | [2][3] |
| Serious Adverse Events (at 180 mg/m²) | A reversible episode of acute coronary ischemia was observed. | [2] |
| Pharmacokinetics | Dose-related increases in Cmax and AUC values with substantial inter-subject variability. | [2] |
| Efficacy (Objective Response) | No objective responses were observed according to RECIST criteria. | [2] |
| Efficacy (Disease Stabilization) | Five out of 34 patients experienced stable disease for six months or longer. | [2][3] |
| Anti-vascular Effects | A significant linear correlation was found between the reduction in tumor blood flow (measured by Ktrans in DCE-MRI) and drug exposure. | [2] |
Table 1: Summary of Phase I Clinical Trial Results for this compound (MN-029) in Patients with Advanced Solid Tumors.
Mechanism of Action: Targeting Tumor Vasculature
This compound functions as a vascular-disrupting agent by binding to the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cellular cytoskeleton. In the context of tumor vasculature, the endothelial cells are particularly sensitive to microtubule disruption due to their high proliferation rate. The destabilization of the cytoskeleton in these cells leads to changes in cell shape, increased vascular permeability, and ultimately, a shutdown of blood flow to the tumor, resulting in extensive tumor necrosis.[1][4]
References
- 1. Small molecule vascular disrupting agents: potential new drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I study of MN-029 (this compound), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Vascular disrupting agents | amdbook.org [amdbook.org]
Investigating Denibulin: A Comparative Guide to its Long-Term Efficacy and Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term efficacy and potential resistance mechanisms of Denibulin, a novel vascular disrupting agent (VDA). By comparing its performance with other microtubule-targeting agents and presenting supporting experimental data, this document aims to inform future research and drug development efforts in oncology.
Overview of this compound and its Mechanism of Action
This compound is a small molecule that acts as a microtubule inhibitor. It selectively binds to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization.[1] This disruption of the microtubule cytoskeleton primarily affects rapidly dividing cells, including the endothelial cells lining the tumor vasculature. The consequent damage to the tumor's blood supply results in extensive tumor necrosis.[1]
Long-Term Efficacy of this compound
The available long-term efficacy data for this compound in a clinical setting is primarily derived from a Phase I study (MN-029) in patients with advanced solid tumors. While the study's main objectives were to assess safety and pharmacokinetics, it provided preliminary insights into the drug's anti-tumor activity.
Table 1: Summary of Clinical Efficacy Data for this compound (Phase I Study)
| Parameter | Result | Citation |
| Objective Responses | No objective responses were observed. | [2][3] |
| Stable Disease (SD) | Five out of 34 patients experienced stable disease for a duration of six months or longer. | [2][3] |
| Anti-vascular Effects | A significant correlation was found between exposure to this compound and a reduction in Ktrans, a parameter indicative of decreased tumor blood flow and vascular permeability as measured by DCE-MRI. | [2][3] |
It is important to note that this Phase I trial was not designed to definitively evaluate long-term efficacy. Further studies, including larger Phase II and III trials, would be necessary to establish the long-term therapeutic benefits of this compound.
Comparative Efficacy with Other Microtubule Inhibitors
This compound's mechanism of action places it in the category of microtubule-destabilizing agents, similar to vinca alkaloids and other colchicine-site binders. This contrasts with microtubule-stabilizing agents like the taxanes. A direct comparative clinical trial between this compound and other microtubule inhibitors has not been conducted. However, a comparison of their general characteristics and approved indications can provide context.
Table 2: Comparison of this compound with Other Classes of Microtubule Inhibitors
| Drug Class | Example Drugs | Mechanism of Action | Common Indications |
| Colchicine-Site Binders (VDA) | This compound | Inhibits microtubule polymerization by binding to the colchicine site on tubulin, leading to vascular disruption in tumors. | Investigational for advanced solid tumors. |
| Vinca Alkaloids | Vincristine, Vinblastine | Inhibit microtubule polymerization by binding to the vinca domain on tubulin. | Lymphomas, leukemias, breast cancer, lung cancer. |
| Taxanes | Paclitaxel, Docetaxel | Promote microtubule assembly and stabilization, leading to mitotic arrest. | Breast cancer, ovarian cancer, lung cancer, prostate cancer. |
Mechanisms of Resistance to this compound and Other Microtubule Inhibitors
While specific studies on resistance to this compound are limited, potential mechanisms can be inferred from research on other colchicine-site inhibitors and vascular disrupting agents.
Alterations in the Drug Target: Tubulin
Mutations in the genes encoding α- and β-tubulin can alter the drug binding site or affect microtubule dynamics, leading to resistance.[4] Additionally, changes in the expression of different β-tubulin isotypes can influence drug sensitivity.[4] Notably, the overexpression of class III β-tubulin (TUBB3) is a known mechanism of resistance to taxanes, although some studies suggest that certain colchicine-site inhibitors may not be affected by this alteration.[5]
Drug Efflux Pumps
Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of the cancer cell, reducing their intracellular concentration and efficacy. This is a common mechanism of multidrug resistance affecting various classes of chemotherapy agents, including some microtubule inhibitors.
Factors Related to the Tumor Microenvironment (for VDAs)
As a vascular disrupting agent, this compound's efficacy is also influenced by the tumor microenvironment. Resistance can emerge through mechanisms that counteract the vascular shutdown:
-
Hypoxia-Induced Angiogenesis: The hypoxia created by the initial vascular disruption can trigger the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), leading to the formation of new blood vessels and tumor regrowth.
-
Recruitment of Bone Marrow-Derived Cells: Circulating endothelial progenitor cells (CEPs) and other bone marrow-derived cells can be recruited to the tumor site to aid in vasculogenesis and repair of the damaged vasculature.[6]
Table 3: Potential Resistance Mechanisms to this compound
| Mechanism Category | Specific Mechanism | Potential Impact on this compound Efficacy |
| Target Alteration | Mutations in α- or β-tubulin genes. | May alter the colchicine-binding site, reducing drug affinity. |
| Altered expression of β-tubulin isotypes (e.g., increased TUBB3). | May change microtubule dynamics, making them less sensitive to destabilization. | |
| Drug Efflux | Overexpression of ABC transporters (e.g., P-glycoprotein). | Increased efflux of this compound from cancer and/or endothelial cells, reducing its effective concentration. |
| Tumor Microenvironment | Hypoxia-induced expression of pro-angiogenic factors (e.g., VEGF). | Promotes neovascularization, counteracting the vascular-disrupting effect. |
| Recruitment of bone marrow-derived progenitor cells. | Contributes to the repair and formation of new tumor blood vessels. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible investigation of this compound's efficacy and resistance mechanisms. Below are representative methodologies for key assays.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Preparation: Purified tubulin is reconstituted in a polymerization buffer (e.g., G-PEM buffer containing GTP) and kept on ice.
-
Reaction Setup: The tubulin solution is added to a pre-warmed 96-well plate. This compound or a control vehicle is added at various concentrations.
-
Measurement: The plate is incubated at 37°C in a spectrophotometer. The increase in absorbance at 340 nm, which corresponds to the scattering of light by polymerized microtubules, is measured over time (e-g., every 60 seconds for one hour).[1]
-
Data Analysis: The rate and extent of tubulin polymerization are calculated from the absorbance curves. A decrease in both parameters in the presence of this compound indicates inhibition of microtubule assembly.
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the microtubule network within cells, revealing the effects of drug treatment.
Methodology:
-
Cell Culture and Treatment: Cancer cells or endothelial cells are cultured on glass coverslips and treated with this compound or a control for a specified period.
-
Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde) to preserve cellular structures.[7] They are then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.
-
Immunostaining: The cells are incubated with a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Imaging: The coverslips are mounted on microscope slides, and the microtubule network is visualized using a fluorescence microscope. Disruption of the normal filamentous microtubule structure in this compound-treated cells indicates drug activity.
In Vivo Assessment of Vascular Disruption using DCE-MRI
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive imaging technique used to assess tumor vascularity and the effects of vascular-disrupting agents.
Methodology:
-
Animal Model: A tumor xenograft model is established by implanting human cancer cells into immunocompromised mice.
-
Baseline Imaging: Once tumors reach a specified size, a baseline DCE-MRI scan is performed. This involves acquiring a series of T1-weighted images before, during, and after the intravenous injection of a gadolinium-based contrast agent.[8][9]
-
Treatment: The animals are treated with this compound or a control vehicle.
-
Post-Treatment Imaging: DCE-MRI scans are repeated at various time points after treatment (e.g., 2, 6, 24, and 48 hours) to monitor changes in vascular parameters.
-
Data Analysis: The acquired images are analyzed to generate parametric maps of vascular parameters such as Ktrans (volume transfer constant, reflecting vascular permeability and blood flow) and ve (extracellular extravascular volume fraction). A significant decrease in these parameters in the tumor core following this compound treatment indicates vascular shutdown.[9]
Visualizing Key Processes and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism and the experimental workflows used to study it.
Caption: this compound's mechanism of action leading to tumor necrosis.
Caption: Experimental workflow for assessing this compound's efficacy.
Caption: Potential mechanisms of resistance to this compound.
Conclusion
This compound is a promising vascular disrupting agent with a distinct mechanism of action targeting the tumor vasculature. While early clinical data suggest anti-vascular activity and the potential for disease stabilization, further research is needed to establish its long-term efficacy and to better understand the specific mechanisms of resistance that may arise. The experimental protocols and potential resistance pathways outlined in this guide provide a framework for future investigations aimed at optimizing the therapeutic potential of this compound and other colchicine-site binding microtubule inhibitors.
References
- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 3. A phase I study of MN-029 (this compound), a novel vascular-disrupting agent, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 7. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Safety Operating Guide
Navigating the Safe Disposal of Denibulin: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like Denibulin is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, a novel vascular-disrupting agent. Adherence to these procedures is paramount to protect laboratory personnel and the environment.
Important Note: A specific Safety Data Sheet (SDS) for this compound with the CAS number 779356-64-8 was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of hazardous and antineoplastic drugs. It is imperative to obtain the compound-specific SDS from the manufacturer for complete and accurate safety and disposal information.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification |
| Gloves | Double chemotherapy gloves should be worn. |
| Eye Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Lab Coat | A disposable lab coat is recommended. If a reusable lab coat is used, it must be laundered according to institutional protocols for contaminated apparel. |
| Respiratory | A NIOSH-approved respirator may be necessary depending on the form of the waste (e.g., powder) and the specific handling procedures. Consult your institution's safety officer. |
II. Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound and its contaminated materials must be handled as hazardous waste. Do not dispose of this compound waste in regular trash or down the drain.[1]
-
Segregation of Waste:
-
All materials that have come into contact with this compound, including unused or expired compounds, contaminated labware (e.g., vials, pipettes, culture flasks), and used PPE, must be segregated from other laboratory waste streams.[2]
-
Use designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.[1] These are often color-coded (e.g., yellow or black) to signify chemotherapeutic waste.[1]
-
-
Container Labeling:
-
Label all waste containers with a "Hazardous Waste" label.
-
The label must include:
-
The name of the chemical: "this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
-
-
Handling of Liquid Waste:
-
Handling of Solid Waste:
-
Place all solid waste, such as contaminated gloves, bench paper, and plasticware, into a designated hazardous waste container.
-
For sharps waste (e.g., needles, syringes, contaminated glass), use a designated sharps container that is also labeled for hazardous chemical waste.[2]
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Evacuate non-essential personnel.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit.
-
Collect all spill cleanup materials and place them in a hazardous waste container.
-
Thoroughly decontaminate the affected area.
-
-
Final Disposal:
-
Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.[2]
-
Waste will be transported to a licensed hazardous waste disposal facility, where it will likely be incinerated at high temperatures.[4][5]
-
III. Experimental Protocols Cited
The disposal procedures outlined above are based on established safety protocols for handling hazardous chemicals in a laboratory setting. Specific experimental protocols for the deactivation of this compound are not publicly available and would need to be developed and validated by qualified chemists. The primary and recommended method of disposal is through a licensed hazardous waste contractor.[2][4]
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Essential Safety and Operational Guide for Handling Denibulin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Denibulin. The following procedures are designed to ensure the safe handling, use, and disposal of this potent vascular-disrupting agent.
Personal Protective Equipment (PPE)
Given that this compound is a potent antineoplastic agent, stringent adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Single pair of chemotherapy-tested nitrile gloves |
| Storage and Inventory | - Single pair of chemotherapy-tested nitrile gloves |
| Weighing and Reconstitution | - Double pair of chemotherapy-tested nitrile gloves- Disposable gown with solid front and cuffed sleeves- Eye protection (safety glasses with side shields or goggles)- Face shield if there is a splash risk- N95 or higher respirator |
| In Vitro/In Vivo Administration | - Double pair of chemotherapy-tested nitrile gloves- Disposable gown- Eye protection |
| Waste Disposal | - Double pair of chemotherapy-tested nitrile gloves- Disposable gown- Eye protection |
| Spill Cleanup | - Double pair of chemotherapy-tested nitrile gloves- Disposable gown- Eye protection (goggles)- N95 or higher respirator- Shoe covers |
Chemical and Safety Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 779356-64-8[1][2] |
| Molecular Formula | C18H20ClN5O3S[2] |
| Mechanism of Action | Reversibly inhibits microtubule assembly[1][2] |
| Primary Hazard | Potent cytotoxic and vascular-disrupting agent |
| Storage Temperature | -20°C[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from receipt to disposal.
Step-by-Step Handling Procedures
1. Receiving and Unpacking:
-
Wear a single pair of chemotherapy-tested nitrile gloves.
-
Carefully inspect the shipping container for any signs of damage or leakage.
-
If the container is compromised, follow spill cleanup procedures.
-
Verify the contents against the shipping manifest.
2. Storage:
-
Store this compound at -20°C in a designated, clearly labeled, and secure location.[2]
-
The storage area should be separate from general laboratory reagents.
-
Maintain an accurate inventory of the compound.
3. Preparation (Weighing and Reconstitution):
-
All manipulations must be performed in a certified chemical fume hood or a Class II Type B2 biological safety cabinet (BSC).
-
Wear full PPE, including double gloves, a disposable gown, eye and face protection, and an N95 respirator.
-
Use a plastic-backed absorbent pad to cover the work surface.
-
Handle the powder carefully to avoid aerosolization.
-
Reconstitute using appropriate solvents as per the experimental protocol.
4. Experimentation:
-
Wear appropriate PPE (double gloves, gown, eye protection) when handling solutions of this compound.
-
All procedures should be designed to minimize the generation of aerosols.
-
Clearly label all containers with the compound name and hazard warning.
5. Decontamination:
-
Following any work with this compound, thoroughly decontaminate all surfaces and equipment.
-
Use a suitable decontamination solution (e.g., a high pH solution or a commercial product designed for cytotoxic drug inactivation).
-
Wipe down all surfaces with the decontamination solution, followed by a rinse with water.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Disposal Procedures:
-
Segregation: All waste generated from handling this compound must be segregated from general laboratory waste.
-
Containers: Use designated, leak-proof, and clearly labeled containers for this compound waste. These are often color-coded (e.g., yellow or black) for chemotherapy waste.
-
Sharps: All sharps (needles, syringes, etc.) must be disposed of immediately into a designated chemotherapy sharps container. Do not recap, bend, or break needles.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled container.
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and other disposable labware should be double-bagged in chemotherapy waste bags.
-
Disposal: All this compound waste must be disposed of as hazardous chemical waste through a certified hazardous waste management company. Follow your institution's specific procedures for hazardous waste pickup. Do not dispose of this compound waste down the drain or in the regular trash.
This compound's Mechanism of Action: Microtubule Disruption
This compound functions as a vascular-disrupting agent by interfering with microtubule dynamics. This mechanism is crucial to its anticancer effects.
By adhering to these safety protocols and operational plans, researchers can minimize their risk of exposure to this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
